Tubulin inhibitor 27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H19NO4 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(E)-3-quinolin-4-yl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H19NO4/c1-24-19-12-15(13-20(25-2)21(19)26-3)18(23)9-8-14-10-11-22-17-7-5-4-6-16(14)17/h4-13H,1-3H3/b9-8+ |
InChI Key |
GHEXMSKNRKOOIC-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CC=NC3=CC=CC=C23 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Identity of Tubulin Inhibitor 27: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The designation "Tubulin Inhibitor 27" presents a notable ambiguity within the scientific literature, as it does not refer to a single, universally recognized compound. Instead, this identifier has been assigned to several distinct molecules across various research publications, each with its unique chemical scaffold and biological profile. This guide provides a comprehensive overview of the most prominent compounds referred to as "this compound" or a related designation, offering a detailed exploration of their discovery, synthesis, mechanism of action, and biological evaluation.
This whitepaper is structured to address the multifaceted identity of "this compound" by dedicating separate sections to the following key compounds:
-
Nocodazole (Compound 27): A widely recognized and commercially available benzimidazole carbamate that serves as a reference compound in microtubule research.
-
Analogue E27: A 2-aryl-4-amide-quinoline derivative identified through structural optimization of a virtual screening hit.
-
St. 27: A pyrazole-oxindole conjugate developed as a novel tubulin polymerization inhibitor.
By delineating the specific attributes of each molecule, this guide aims to provide clarity and a detailed technical resource for professionals in the field of cancer research and drug development.
Section 1: Nocodazole (Compound 27)
Nocodazole is a synthetic benzimidazole derivative that is widely used in cell biology research as a reversible anti-mitotic agent.[1] It interferes with the polymerization of microtubules, leading to cell cycle arrest and apoptosis, making it a valuable tool for studying microtubule dynamics and the effects of mitotic arrest on cancer cells.[1][2]
Discovery and Synthesis
Nocodazole, with the IUPAC name Methyl [5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl]carbamate, is a well-established compound.[3] While it is commercially available, the general synthesis of benzimidazole carbamates often involves the cyclization of a substituted o-phenylenediamine with a cyanate or a related reagent, followed by carbamoylation.
Mechanism of Action
Nocodazole functions by binding to β-tubulin subunits, which inhibits the polymerization of microtubules.[1] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle. The absence of proper microtubule attachment to the kinetochores of chromosomes activates the Spindle Assembly Checkpoint (SAC). The SAC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase. This inhibition prevents the degradation of cyclin B1 and securin, leading to a sustained high activity of the Maturation-Promoting Factor (MPF) and causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers apoptosis.
Figure 1: Nocodazole-induced G2/M cell cycle arrest pathway.
Quantitative Data
The biological activity of Nocodazole has been quantified in various assays. The tables below summarize its anti-proliferative activity and its effect on tubulin polymerization.
| Cell Line | Assay Type | IC50 / Concentration | Duration | Reference |
| HeLa | Growth Inhibition | 49.33 ± 2.60 nM | - | |
| RPE-1 | Growth Inhibition | 81.67 ± 4.41 nM | - | |
| Various | Cell Synchronization | 40-100 ng/mL | 12-18 hrs |
| Assay Type | IC50 | Reference |
| In vitro Tubulin Polymerization | ~5 µM |
Section 2: Analogue E27 (2-aryl-4-amide-quinoline derivative)
Analogue E27 is a novel tubulin inhibitor identified through a structure-based drug design approach, evolving from a virtual screening hit. This compound belongs to the chemical class of 2-aryl-4-amide-quinolines.
Discovery and Synthesis
The discovery of E27 began with a structure-based virtual screening against the colchicine binding site of tubulin, which identified an initial hit compound (hit 9) with moderate tubulin polymerization inhibitory activity (IC50 = 25.3 µM). Subsequent structural optimization led to the development of analogue E27, which demonstrated improved enzymatic inhibition and anti-tumor activity. The synthesis of such quinoline derivatives generally involves multi-step reactions, often culminating in the formation of the quinoline core, followed by amide coupling to introduce the side chain.
Mechanism of Action
Analogue E27 acts as a tubulin polymerization inhibitor by binding to the colchicine binding site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase. The sustained mitotic block ultimately induces apoptosis in cancer cells. The apoptotic effect of E27 has been linked to an increase in reactive oxygen species (ROS) levels and a decrease in the mitochondrial membrane potential (MMP).
Figure 2: Proposed mechanism of action for Analogue E27.
Quantitative Data
The anti-proliferative and tubulin polymerization inhibitory activities of Analogue E27 are summarized below.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Various | Anti-proliferative | 7.81 - 10.36 |
| Assay Type | IC50 (µM) | Reference |
| In vitro Tubulin Polymerization | 16.1 |
Section 3: St. 27 (Pyrazole-oxindole conjugate)
St. 27 belongs to a series of pyrazole-oxindole conjugates designed and synthesized as novel anti-cancer agents that target tubulin polymerization.
Discovery and Synthesis
The synthesis of pyrazole-oxindole conjugates, including compounds related to St. 27, is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of a pyrazole-4-carbaldehyde with an appropriate oxindole derivative.
Mechanism of Action
Similar to the other compounds discussed, St. 27 and its analogues inhibit tubulin assembly, leading to a disruption of the cellular microtubule network. This interference with microtubule dynamics results in the accumulation of cells in the G2/M phase of the cell cycle. Docking studies suggest that these compounds occupy the colchicine binding pocket of tubulin.
Quantitative Data
The anti-tubulin activities for a series of pyrazole-oxindole derivatives, including St. 27, have been reported.
| Compound | Assay Type | IC50 (µM) | Reference |
| St. 25, St. 26, St. 27 | Anti-tubulin activity | 5.90 - 9.20 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in distilled water.
-
Prepare serial dilutions of the test compound (e.g., in DMSO). A positive control (e.g., colchicine) and a vehicle control (DMSO) should also be prepared.
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
Pipette 10 µL of the compound dilutions (or controls) into the wells.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix (containing tubulin and 1 mM GTP) to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot the change in absorbance versus time.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.
-
Figure 3: Experimental workflow for the tubulin polymerization assay.
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and allow them to attach overnight.
-
-
Compound Treatment:
-
Remove the medium and treat the cells with varying concentrations of the test compound for a specified period (e.g., 48 hours). Include a vehicle control.
-
-
MTS Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1 to 4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Figure 4: Experimental workflow for the MTS cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a tubulin inhibitor on cell cycle progression.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the tubulin inhibitor at a desired concentration (e.g., IC50) for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Figure 5: Experimental workflow for cell cycle analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl) carbamate, (R 17934; NSC 238159), a new synthetic antitumoral drug interfering with microtubules, on mammalian cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nocodazole - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Mechanism of Action of DYT-1 Dystonia-Associated TorsinA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Early-onset torsion dystonia (DYT-1) is a debilitating inherited movement disorder primarily caused by a mutation in the TOR1A gene, which results in a dysfunctional TorsinA protein. This guide provides a comprehensive overview of the molecular mechanisms underlying DYT-1 dystonia, focusing on the function of TorsinA, the impact of the disease-causing mutation, and its indirect relationship with the cytoskeleton, including tubulin. Contrary to a direct inhibitory effect on tubulin, the evidence points towards a more complex cellular pathology centered on the nuclear envelope and endoplasmic reticulum, where TorsinA dysfunction disrupts protein trafficking, nuclear-cytoskeletal coupling, and overall cellular homeostasis. This document details the biochemical properties of TorsinA, its interaction with regulatory cofactors, and the downstream cellular consequences of its mutation. Furthermore, it provides detailed experimental protocols and quantitative data to aid in the research and development of therapeutic strategies for DYT-1 dystonia.
Introduction to DYT-1 Dystonia and TorsinA
DYT-1 dystonia is an autosomal dominant neurological movement disorder characterized by involuntary muscle contractions and repetitive, twisting movements.[1] The vast majority of cases are caused by a heterozygous 3-base pair deletion (ΔGAG) in the TOR1A gene, leading to the loss of a single glutamic acid residue (ΔE) in the C-terminus of the TorsinA protein.[1][2] TorsinA is a member of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily of proteins, which are known to function as molecular chaperones that harness the energy of ATP hydrolysis to remodel proteins and protein complexes.[1][2]
TorsinA is primarily localized to the lumen of the endoplasmic reticulum (ER) and the contiguous perinuclear space of the nuclear envelope (NE). Its function is critical for neuronal development and function, although the precise molecular pathways are still under active investigation.
The TorsinA ATPase Cycle and its Regulation
Unlike many other AAA+ ATPases, TorsinA exhibits negligible intrinsic ATPase activity. Its enzymatic function is potently activated by two transmembrane proteins: Lamina-Associated Polypeptide 1 (LAP1) and LUmenal Domain-Like LAP1 (LULL1). These cofactors provide a critical "arginine finger" to the TorsinA active site, which is necessary for efficient ATP hydrolysis.
The DYT-1-causing ΔE mutation severely impairs the interaction of TorsinA with both LAP1 and LULL1. This disruption prevents the activation of TorsinA's ATPase activity, leading to a loss-of-function scenario that is believed to be a primary driver of DYT-1 dystonia pathogenesis.
The following table summarizes the kinetic parameters of wild-type (WT) and ΔE mutant TorsinA in the presence of its activators.
| TorsinA Variant | Activator | Apparent K_m (µM) | V_max (pmol/min) | Reference |
| WT-TorsinA | None | - | ~0 | |
| WT-TorsinA | LAP1_LD | 1.8 | 15.1 | |
| WT-TorsinA | LULL1_LD | 0.9 | 23.9 | |
| ΔE-TorsinA | LAP1_LD | - | ~0 | |
| ΔE-TorsinA | LULL1_LD | - | ~0 |
Table 1: ATPase kinetic parameters of TorsinA variants. LAP1_LD and LULL1_LD refer to the luminal domains of the respective activators. Data is derived from in vitro ATPase assays.
TorsinA's Role at the Nuclear Envelope and its Connection to the Cytoskeleton
A significant body of evidence points to the critical role of TorsinA in maintaining the integrity and function of the nuclear envelope. Mutant TorsinA has been shown to accumulate at the NE, leading to the formation of membranous inclusions derived from this structure. TorsinA interacts with components of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, such as SUN-domain proteins and Nesprins, which physically connect the nucleus to the cytoskeleton. Dysfunction of TorsinA can disrupt this connection, leading to defects in nuclear positioning, cell migration, and overall cell polarity.
The interaction with the cytoskeleton, including microtubules (composed of tubulin) and actin filaments, appears to be indirect, mediated through TorsinA's influence on the LINC complex and other NE-associated proteins. While co-immunoprecipitation studies have shown an association between TorsinA and tubulin, it is likely that TorsinA's primary role is not to directly inhibit tubulin polymerization but rather to ensure the proper organization and function of the nuclear-cytoskeletal network. Some studies have proposed that TorsinA may influence the localization of kinases that phosphorylate microtubule-associated proteins, thereby indirectly affecting microtubule dynamics.
References
An In-depth Technical Guide to the Binding of Colchicine-Site Tubulin Inhibitors to β-Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Quantitative Binding and Activity Data
The following tables summarize the quantitative data for representative colchicine-site tubulin inhibitors, providing a comparative overview of their potency and binding affinities.
Table 1: Inhibitory Concentration (IC50) Values of Representative Tubulin Inhibitors
| Compound | Cell Line | IC50 (µM) | Reference |
| SP-6-27 | A2780 (Ovarian Cancer) | 0.14 ± 0.03 | [1] |
| SP-6-27 | OVCAR-3 (Ovarian Cancer) | 0.36 ± 0.41 | [1] |
| IRC-083927 | Various Human Cancer Cell Lines | 0.007 - 0.015 | [2] |
| Nocodazole | CCRF-CEM (Leukemia) | 5xIC50 used in study | [3] |
| Nocodazole | Multiple Myeloma (MM) Cell Lines | 0.025 - 0.080 | [4] |
Table 2: Binding Affinity (Kd) and Polymerization Inhibition of Nocodazole
| Tubulin Isotype | Apparent Dissociation Constant (Kd) (µM) | Reference |
| αβII | 0.52 ± 0.02 | |
| αβIII | 1.54 ± 0.29 | |
| αβIV | 0.29 ± 0.04 | |
| Calf Brain Tubulin | Apparent Equilibrium Constant (Ka) = (4 ± 1) x 10^5 M^-1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods cited in the literature for characterizing tubulin inhibitors.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Objective: To determine the effect of a test compound on the polymerization of purified tubulin in a cell-free system.
Principle: The polymerization of tubulin into microtubules can be monitored by the increase in fluorescence of a reporter dye, such as DAPI, that preferentially binds to polymerized tubulin.
Materials:
-
Purified tubulin (>99% pure, e.g., from porcine brain)
-
GTP (Guanosine-5'-triphosphate)
-
Tubulin Polymerization Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol (as a polymerization enhancer)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Test compound (e.g., SP-6-27, IRC-083927, Nocodazole) and vehicle control (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
On ice, prepare the tubulin reaction mixture by combining tubulin, assay buffer, and glycerol.
-
Add serial dilutions of the test compound or vehicle control to the wells of a pre-chilled 96-well plate.
-
Add the tubulin reaction mixture to each well.
-
To initiate polymerization, add GTP and DAPI to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at 1-minute intervals for 60 minutes.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Calculate the IC50 value by determining the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Competitive Colchicine Binding Assay (Fluorescence-Based)
Objective: To determine if a test compound binds to the colchicine binding site on β-tubulin.
Principle: Colchicine is intrinsically fluorescent, and its fluorescence increases upon binding to tubulin. A compound that competes with colchicine for the same binding site will cause a decrease in the fluorescence of the colchicine-tubulin complex.
Materials:
-
Purified tubulin
-
Colchicine
-
Test compound
-
Assay Buffer
-
Fluorometer
Procedure:
-
Prepare solutions of tubulin, colchicine, and the test compound at various concentrations in the assay buffer.
-
In a cuvette or microplate well, mix a fixed concentration of tubulin and colchicine (e.g., 3 µM each).
-
Incubate the mixture at 37°C for a set time (e.g., 60 minutes) to allow for colchicine binding.
-
Measure the baseline fluorescence of the colchicine-tubulin complex.
-
Add increasing concentrations of the test compound to the mixture.
-
Incubate and measure the fluorescence at each concentration of the test compound.
-
A decrease in fluorescence intensity indicates that the test compound is displacing colchicine from its binding site.
-
Nocodazole can be used as a positive control, and a compound that binds to a different site (e.g., paclitaxel) can be used as a negative control.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a tubulin inhibitor on cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Immunofluorescence Microscopy for Microtubule Network Analysis
Objective: To visualize the effect of a tubulin inhibitor on the cellular microtubule network.
Procedure:
-
Grow cells on coverslips and treat them with the test compound or vehicle control.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., methanol/acetone).
-
Block non-specific binding sites.
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the microtubule network and nuclear morphology using a fluorescence or confocal microscope.
X-ray Crystallography of Tubulin-Ligand Complexes
Objective: To determine the three-dimensional structure of a tubulin inhibitor bound to β-tubulin at atomic resolution.
Principle: By crystallizing the tubulin-ligand complex and diffracting X-rays through the crystal, the electron density map can be calculated, revealing the precise binding mode and interactions of the inhibitor.
Procedure:
-
Protein Purification and Complex Formation: Purify tubulin and form a stable complex with the inhibitor.
-
Crystallization: Screen for crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion) to obtain well-ordered crystals of the tubulin-ligand complex. This is a challenging step due to the inherent flexibility of tubulin.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron) and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the protein-ligand complex to fit the electron density.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by colchicine-site tubulin inhibitors and a general workflow for their discovery and characterization.
Caption: A general experimental workflow for the discovery and characterization of novel tubulin inhibitors.
Caption: Signaling cascade initiated by colchicine-site inhibitors, leading to G2/M arrest and apoptosis.
Conclusion
While the specific molecule "Tubulin inhibitor 27" remains elusive in publicly accessible scientific literature, the principles of its potential mechanism of action can be thoroughly understood by examining well-characterized inhibitors that target the colchicine binding site on β-tubulin. Compounds like SP-6-27, IRC-083927, and Nocodazole provide a robust framework for comprehending the binding interactions, the experimental methodologies used for their characterization, and the downstream cellular consequences, including cell cycle arrest and apoptosis. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of cancer drug discovery and development, facilitating further investigation into this critical class of therapeutic agents.
References
In Vitro Characterization of Tubulin Inhibitor SP-6-27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Tubulin inhibitor SP-6-27, a novel 4-H-chromene analog identified as a potent tubulin depolymerizing agent. SP-6-27 demonstrates significant anti-cancer and anti-angiogenic properties, making it a promising candidate for further investigation in oncology drug development. This document outlines its mechanism of action, cytotoxicity against various cancer cell lines, and the detailed experimental protocols for its characterization.
Data Presentation: Quantitative Analysis of SP-6-27 Activity
The anti-proliferative and mechanistic effects of SP-6-27 have been quantified across several in vitro assays. The following tables summarize the key findings for easy comparison.
Table 1: Anti-Proliferative Activity of SP-6-27 in Ovarian Cancer Cell Lines
| Cell Line | Description | IC50 (µM) |
| A2780 | Cisplatin-sensitive ovarian cancer | 0.10 ± 0.01 |
| A2780/CP70 | Cisplatin-resistant ovarian cancer | 0.25 ± 0.05 |
| OVCAR-3 | Ovarian cancer | 0.84 ± 0.20 |
| SKOV-3 | Ovarian cancer | 0.45 ± 0.10 |
| Caov-3 | Ovarian cancer | 0.62 ± 0.15 |
| PA-1 | Ovarian cancer | 0.33 ± 0.08 |
| Normal Ovarian Epithelia | Non-cancerous control | > 10 |
IC50 values represent the concentration of SP-6-27 required to inhibit cell growth by 50% and are presented as mean ± standard deviation.[1]
Table 2: Effect of SP-6-27 on Cell Cycle Distribution in A2780 Ovarian Cancer Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55.2% | 25.8% | 19.0% |
| SP-6-27 (0.5 µM) | 2.5% | 10.3% | 87.2% |
Data obtained after 24 hours of treatment.[1]
Table 3: Induction of Apoptosis by SP-6-27 in A2780 Ovarian Cancer Cells
| Treatment | % of Apoptotic Cells (Annexin V positive) |
| Control (DMSO) | 5.1% |
| SP-6-27 (0.5 µM) | 45.3% |
Data obtained after 48 hours of treatment.[1]
Mechanism of Action and Signaling Pathways
SP-6-27 functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin.[1] This interaction inhibits tubulin polymerization, leading to a disruption of the microtubule network. The downstream consequences of this action include cell cycle arrest at the G2/M phase and the induction of intrinsic apoptosis.[1]
The proposed signaling pathway for SP-6-27-induced apoptosis involves the upregulation of the pro-apoptotic protein Bax and the subsequent activation of the caspase cascade.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize SP-6-27 are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of SP-6-27 on cancer cell lines.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of SP-6-27 (typically ranging from 0.01 to 10 µM) and a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Tubulin Polymerization Assay
This assay directly measures the effect of SP-6-27 on the polymerization of purified tubulin in a cell-free system.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified bovine tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Compound Addition: Add various concentrations of SP-6-27 to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., Nocodazole).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in fluorescence (Excitation: 360 nm, Emission: 450 nm) or absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the fluorescence/absorbance against time to generate polymerization curves. The IC50 value can be determined from the dose-response curve of polymerization inhibition.
Cell Cycle Analysis
This assay determines the effect of SP-6-27 on cell cycle progression using flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with SP-6-27 (e.g., 0.5 µM) or vehicle control for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by SP-6-27.
Protocol:
-
Cell Treatment: Seed cells and treat with SP-6-27 (e.g., 0.5 µM) or vehicle control for 48 hours.
-
Cell Harvesting: Harvest both floating and adherent cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Conclusion
SP-6-27 is a potent tubulin polymerization inhibitor with significant in vitro activity against ovarian cancer cells, including cisplatin-resistant lines. Its mechanism of action, involving microtubule disruption leading to G2/M cell cycle arrest and apoptosis, positions it as a strong candidate for further preclinical and clinical development. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this and other novel tubulin inhibitors.
References
The Anti-Angiogenic Potential of Tubulin Inhibitor SP-6-27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anti-angiogenic properties of the tubulin inhibitor SP-6-27, a novel 4-H-chromene derivative. By binding to the colchicine site of β-tubulin, SP-6-27 disrupts microtubule dynamics, leading to a cascade of downstream effects that potently inhibit angiogenesis and induce apoptosis in cancer cells. This document details the molecular mechanism of action, summarizes key quantitative data from in vitro studies, provides methodologies for relevant experimental protocols, and presents visual representations of critical signaling pathways and experimental workflows.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, migration, and intracellular transport.[1] Their critical role in cell proliferation has made them a prime target for the development of anticancer therapies.[1] Tubulin inhibitors, which interfere with microtubule dynamics, are broadly classified as either stabilizing or destabilizing agents.[1] Destabilizing agents, such as SP-6-27, inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[1][2]
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. By disrupting the endothelial cells that form these new vessels, anti-angiogenic therapies represent a promising strategy in cancer treatment. Several tubulin inhibitors that bind to the colchicine site have demonstrated potent anti-angiogenic and vascular-disrupting activities. SP-6-27 has emerged as a promising candidate in this class, exhibiting potent anti-proliferative and anti-angiogenic effects in ovarian cancer models.
Mechanism of Action
SP-6-27 exerts its anti-angiogenic and anti-cancer effects primarily through the depolymerization of tubulin. By binding to the colchicine site on β-tubulin, it prevents the polymerization of tubulin heterodimers into microtubules. This disruption of the microtubule network triggers a series of cellular events:
-
Vascular Disruption: In endothelial cells, the destabilization of microtubules leads to a breakdown of the cellular structure, inhibiting their ability to form capillary-like tubes, a critical step in angiogenesis.
-
Cell Cycle Arrest: In cancer cells, the disruption of the mitotic spindle due to tubulin depolymerization activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis. This is characterized by the upregulation of pro-apoptotic proteins such as Bax and Apaf-1, leading to the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death.
-
Inhibition of Cancer Cell Migration: The integrity of the microtubule network is essential for cell motility. By disrupting this network, SP-6-27 inhibits the migration of cancer cells.
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro activity of SP-6-27.
| Cell Line | Type | IC50 (µM) |
| A2780 | Cisplatin-sensitive Ovarian Cancer | 0.10 ± 0.01 |
| A2780/CP70 | Cisplatin-resistant Ovarian Cancer | 0.84 ± 0.20 |
| OVCAR-3 | Ovarian Cancer | Not Specified |
| SKOV-3 | Ovarian Cancer | Not Specified |
| Normal Ovarian Epithelial Cells | Normal | Minimal Cytotoxicity |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial | Not Specified |
Table 1: Anti-proliferative Activity of SP-6-27
| Assay | Effect of SP-6-27 |
| Cell Cycle Analysis | G2/M phase arrest in cisplatin-sensitive and resistant ovarian cancer cells. |
| Apoptosis Pathway | Upregulation of Bax, Apaf-1, caspase-9, and caspase-3, indicating induction of the intrinsic apoptosis pathway. |
| Cell Migration | Reduced migration of ovarian cancer cells in a wound healing assay. |
| Tube Formation Assay | Inhibition of capillary tube formation by Human Umbilical Vein Endothelial Cells (HUVEC). |
Table 2: Anti-Angiogenic and Cellular Effects of SP-6-27
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of SP-6-27 for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed HUVEC cells onto the Matrigel-coated wells.
-
Compound Treatment: Treat the cells with SP-6-27 at the desired concentration.
-
Incubation: Incubate the plate at 37°C for 6-12 hours.
-
Visualization: Observe the formation of tube-like structures under a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.
Cell Cycle Analysis
This protocol is used to determine the effect of a compound on cell cycle progression.
-
Cell Treatment: Treat cells with SP-6-27 at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure DNA content.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
Caption: Signaling pathway of SP-6-27 leading to anti-angiogenic and apoptotic effects.
Experimental Workflow
Caption: Experimental workflow for the in vitro evaluation of SP-6-27.
Conclusion
SP-6-27 is a potent tubulin depolymerizing agent with significant anti-angiogenic and anti-cancer properties. Its ability to disrupt microtubule dynamics in both endothelial and cancer cells, leading to vascular disruption, cell cycle arrest, and apoptosis, makes it a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this novel 4-H-chromene derivative.
References
Tubulin Inhibitor SP-6-27: A Technical Guide to its Induced Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division and survival. SP-6-27, a novel 4-H-chromene derivative, has been identified as a potent tubulin depolymerizing agent that binds to the colchicine site on β-tubulin.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms and signaling pathways through which SP-6-27 induces apoptosis in cancer cells, particularly in chemoresistant ovarian cancer models. We present a summary of quantitative data on its efficacy, detailed experimental protocols for assessing its biological activity, and visual diagrams of the key apoptotic pathways and experimental workflows.
Core Mechanism of Action
SP-6-27 functions as a microtubule-destabilizing agent.[3] By binding to the colchicine site of β-tubulin, it inhibits tubulin polymerization.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, beginning with a complete blockade of the cell cycle at the G2/M phase. This mitotic arrest is a hallmark of microtubule-targeting agents and serves as the primary trigger for the subsequent induction of programmed cell death.
The SP-6-27-Induced Apoptotic Signaling Pathway
SP-6-27 initiates cell death primarily through the intrinsic apoptotic pathway. The process is dependent on the activation of caspases and involves key mitochondrial events. A critical early event following G2/M arrest is the upregulation of the Growth Arrest and DNA Damage-inducible alpha (GADD45A) gene. GADD45A is known to contribute to G2/M arrest by inhibiting the CyclinB1/Cdk1 complex.
The signaling cascade proceeds as follows:
-
G2/M Arrest: Disruption of tubulin polymerization by SP-6-27 leads to mitotic arrest.
-
GADD45A Upregulation: The expression of GADD45A is significantly increased.
-
Bax Upregulation: A significant upregulation of the pro-apoptotic protein Bax is observed.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Elevated Bax levels lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Peptidase Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome.
-
Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the primary executioner caspase, pro-caspase-3.
-
Apoptosis Execution: Active caspase-3 orchestrates the final stages of apoptosis by cleaving numerous cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Signaling pathway of SP-6-27-induced apoptosis.
Quantitative Data Summary
The efficacy of SP-6-27 has been quantified across various ovarian cancer cell lines, including those resistant to standard chemotherapy.
Table 1: Anti-proliferative Activity of SP-6-27 in Ovarian Cancer Cells. The IC50 values were determined after 72 hours of treatment using an Alamar Blue assay.
| Cell Line | Cisplatin Sensitivity | IC50 (µM) [Mean ± SD] |
| A2780 | Sensitive | 0.14 ± 0.03 |
| SKOV-3 | Sensitive | 0.10 ± 0.006 |
| TOV-112D | Sensitive | 0.84 ± 0.23 |
| OVCAR-3 | Resistant | 0.16 ± 0.01 |
| cis-A2780 | Resistant | 0.20 ± 0.02 |
| cis-TOV-112D | Resistant | 0.36 ± 0.41 |
| HOSEpiC (Normal) | N/A | > 10.0 |
Table 2: Effect of SP-6-27 on Cell Cycle Distribution. Cisplatin-sensitive (A2780) and resistant (cis-A2780) cells were treated with SP-6-27 (0.5 µM) for 24 hours, and cell cycle distribution was analyzed by flow cytometry.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A2780 | Control (DMSO) | 55.2% | 30.1% | 14.7% |
| A2780 | SP-6-27 | 2.5% | 10.5% | 87.0% |
| cis-A2780 | Control (DMSO) | 60.1% | 25.4% | 14.5% |
| cis-A2780 | SP-6-27 | 3.1% | 12.3% | 84.6% |
Table 3: Quantification of Apoptosis by Annexin V Assay. Cisplatin-resistant OVCAR-3 cells were treated with SP-6-27 (0.5 µM) for 48 hours.
| Treatment | % Viable Cells | % Early Apoptosis | % Late Apoptosis/Necrosis | % Total Apoptotic |
| Control (DMSO) | 94.1% | 3.2% | 2.7% | 5.9% |
| SP-6-27 | 55.8% | 21.6% | 22.6% | 44.2% |
Table 4: Modulation of Apoptosis-Related Gene Expression. OVCAR-3 cells were treated with SP-6-27 (0.5 µM) for 24 hours, and gene expression was analyzed by qPCR array.
| Gene | Function | Fold Change in Expression |
| GADD45A | Growth Arrest/Repair | ~3.5-fold increase |
| BAX | Pro-apoptotic | ~2.5-fold increase |
| APAF1 | Apoptosome Component | ~3.0-fold increase |
| CASP9 | Initiator Caspase | ~2.0-fold increase |
| CASP3 | Executioner Caspase | ~4.0-fold increase |
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the apoptotic effects of SP-6-27.
Caption: General experimental workflow for characterizing SP-6-27.
Cell Viability Assay (Alamar Blue)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of SP-6-27 (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) for 72 hours.
-
Reagent Addition: Add Alamar Blue reagent (10% of the total volume) to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed 0.5 x 10^6 cells in 6-well plates, allow adherence, and treat with SP-6-27 (e.g., 0.5 µM) or vehicle for 24 hours.
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Fixation: Wash the cell pellet with cold PBS, and then fix by adding 5 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events. Use software to model the cell cycle phases based on DNA content (PI fluorescence intensity).
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with SP-6-27 (e.g., 0.5 µM) or vehicle for 48 hours.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Quadrant analysis is used to differentiate cell populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptosis), and Annexin V+/PI+ (late apoptosis/necrosis).
Western Blotting for Apoptotic Markers
This method detects the cleavage of key apoptotic proteins.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Angiogenesis (HUVEC Tube Formation) Assay
This assay assesses the anti-angiogenic potential of a compound.
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in appropriate media.
-
Treatment and Seeding: Add SP-6-27 or vehicle control to the HUVEC suspension. Seed 1.5 x 10^4 cells onto the surface of the polymerized Matrigel.
-
Incubation: Incubate the plate at 37°C for 6-18 hours to allow for the formation of capillary-like tube structures.
-
Imaging and Analysis: Capture images of the tube network using a microscope. Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches using imaging software.
Conclusion
SP-6-27 is a potent tubulin depolymerizing agent that effectively induces cell death in both chemosensitive and chemoresistant ovarian cancer cells while sparing normal cells. Its mechanism of action is well-defined, proceeding through the disruption of microtubule dynamics, which triggers a robust G2/M cell cycle arrest. This mitotic blockade initiates the intrinsic apoptotic pathway, characterized by the upregulation of GADD45A and Bax, leading to the sequential activation of caspase-9 and caspase-3. The comprehensive data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of SP-6-27 as a promising chemotherapeutic agent for ovarian and potentially other cancers.
References
- 1. Microtubule inhibitor, SP-6-27 inhibits angiogenesis and induces apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule inhibitor, SP-6-27 inhibits angiogenesis and induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Indole-Based Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of microtubule dynamics is a cornerstone of cellular life, and its disruption offers a powerful strategy in the fight against cancer. Tubulin, the fundamental protein subunit of microtubules, has emerged as a key target for a diverse array of inhibitory molecules. Among these, indole-containing compounds have garnered significant attention due to their potent anti-proliferative activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of various classes of indole-based tubulin inhibitors, offering a valuable resource for the rational design of next-generation anticancer therapeutics.
The Colchicine Binding Site: A Prime Target for Indole Inhibitors
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, constantly undergoing phases of polymerization and depolymerization. This dynamic instability is crucial for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] Many indole-based inhibitors exert their effects by binding to the colchicine binding site on β-tubulin, a pocket located at the interface between the α- and β-tubulin subunits.[1][2] Binding of these inhibitors to the colchicine site disrupts the conformation of the tubulin dimer, preventing its incorporation into microtubules and ultimately leading to the inhibition of microtubule polymerization.[1] This disruption of microtubule dynamics triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.
Key Classes of Indole-Based Tubulin Inhibitors and their SAR
The indole scaffold serves as a versatile template for the design of potent tubulin inhibitors. Various chemical modifications to the indole core and its substituents have led to the discovery of several distinct classes of inhibitors, each with its own unique SAR profile.
2-Arylindoles
2-Arylindoles represent a significant class of tubulin inhibitors. The lead compound in this class, D-64131 (5-methoxy-1H-2-indolyl-phenylmethanone), demonstrates potent inhibition of tubulin polymerization and broad-spectrum anti-proliferative activity with mean IC50 values of 62 nM. A closely related analog, D-68144, exhibits even greater potency with a mean IC50 of 24 nM.
Key SAR Insights for 2-Arylindoles:
-
Substitution on the Indole Ring: Modifications at positions 4 through 7 of the indole ring have been explored. Halogenation or the introduction of a methoxy group at position 5 can lead to potent tubulin assembly inhibitors.
-
Bridging Group: The nature of the linker between the indole core and the aryl group is critical. Ketone and methylene bridges have been shown to be effective.
-
Aryl Group Substitution: The substitution pattern on the 2-aryl ring significantly influences activity. The 3,4,5-trimethoxyphenyl moiety is a common and highly effective feature, mimicking the A-ring of colchicine.
| Compound ID | Indole Substituent | Bridging Group | 2-Aryl Substituent | Tubulin Polymerization IC50 (µM) | MCF-7 Cell Growth IC50 (nM) | Reference |
| D-64131 | 5-Methoxy | Ketone | Phenyl | Not explicitly stated in provided text | 62 (mean) | |
| D-68144 | Not specified | Ketone | Not specified | Not explicitly stated in provided text | 24 (mean) | |
| ATI 3 | Not specified | Sulfur | Not specified | 3.3 | 52 | |
| ATI 4 | 5-Halogen/Methoxy | Not specified | Not specified | 2.0 | 13 |
3-Aroylindoles
3-Aroylindoles are another potent class of indole-based tubulin inhibitors. The SAR of this class has been extensively studied to improve the potency and physicochemical properties of lead compounds.
Key SAR Insights for 3-Aroylindoles:
-
B-Ring Substitution: The methoxy group on the B-ring can be replaced with other electron-donating groups, such as a methyl or N,N-dimethylamino group, while maintaining potent cytotoxic and antitubulin activities. The N,N-dimethylamino derivative, in particular, shows an improved physicochemical profile.
-
N1 Position Substitution: Introduction of amide and carbamate functionalities at the N1 position of the indole ring can yield analogs with potent anti-proliferative activities.
-
3-Carbonyl Linker Modification: The carbonyl group at the 3-position is important but not essential for activity. It can be replaced with a sulfide or oxygen bridge to improve cytotoxic potency.
| Compound ID | B-Ring Substituent | N1 Substituent | 3-Linker | Tubulin Polymerization Activity | Cytotoxicity | Reference |
| 8 (BPR0L075) | Methoxy | H | Carbonyl | Potent | Potent | |
| 9 | Methyl | H | Carbonyl | Retained Potency | Retained Potency | |
| 13 | N,N-dimethylamino | H | Carbonyl | Retained Potency | Retained Potency | |
| 30-33 | Methoxy | Amide | Carbonyl | Not specified | Potent | |
| 34-37 | Methoxy | Carbamate | Carbonyl | Not specified | Potent | |
| 41 | Methoxy | H | Sulfide | Not specified | Improved Potency | |
| 43 | Methoxy | H | Oxygen | Not specified | Improved Potency |
Arylthioindoles (ATIs)
Arylthioindoles are characterized by a sulfur bridge connecting an aryl group to the indole scaffold. These compounds are potent inhibitors of tubulin polymerization, with some derivatives showing activity in the nanomolar range against cancer cell lines.
Key SAR Insights for Arylthioindoles:
-
Aryl Group Substitution: A 3,4,5-trimethoxyphenylthio moiety at the 3-position of the indole is crucial for potent activity, leading to tubulin polymerization inhibition in the low micromolar range and cytotoxicity at nanomolar concentrations.
-
Indole C5 Position:
-
Halogen substitution: The presence of a halogen atom at the C5 position leads to a significant reduction in binding affinity and cytotoxicity.
-
Methyl and Methoxy substitution: In contrast, methyl and methoxy groups at the C5 position result in increased cytotoxicity.
-
-
Indole C2 Position: A methyl group at the C2 position can reduce the inhibitory effect on tubulin assembly but has a marginal effect on cell growth inhibition.
| Compound ID | Indole C2-Substituent | Indole C5-Substituent | 3-Arylthio Group | Tubulin Polymerization IC50 (µM) | MCF-7 Cell Growth IC50 (nM) | Reference |
| 10 | H | H | 3,4,5-trimethoxy | 2.6 | 34 | |
| 11 | CH₃ | H | 3,4,5-trimethoxy | 6.8 | 46 | |
| 16 | H | F | 3,4,5-trimethoxy | 1.6 | 43 | |
| 21 | H | CH₃ | 3,4,5-trimethoxy | 2.7 | 16 | |
| 22 | H | OCH₃ | 3,4,5-trimethoxy | 4.1 | 22 | |
| 24 | H | OCH₂CH₃ | 3,4,5-trimethoxy | 2.1 | 16 |
Fused Indoles
Introducing a fused ring system to the indole core is a strategy to create more rigid analogs of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. This approach aims to lock the molecule in a bioactive conformation.
Key SAR Insights for Fused Indoles:
-
Ring System: Replacing the flexible double bond of CA-4 with a seven-membered ring fused to the indole has yielded potent tubulin polymerization inhibitors.
-
Substitutions: The substitution pattern on the fused indole system is critical for activity. Specific substitutions can lead to compounds with nanomolar inhibitory activity against cancer cells. For example, compound 21 exhibited an IC50 of 0.15 µM for tubulin polymerization and IC50 values ranging from 22 to 56 nM against several human cancer cell lines. Another compound, 22 , with a quaternary ammonium salt, showed excellent in vivo inhibitory activity in a xenograft model.
| Compound ID | Key Structural Feature | Tubulin Polymerization IC50 (µM) | Antiproliferative Activity (IC50) | Reference |
| 21 | Fused indole derivative | 0.15 | 22-56 nM (various cell lines) | |
| 22 | Fused indole with quaternary ammonium salt | Not specified | 2 nM (HCT116 cells) |
Indole-3-glyoxylamides
Indole-3-glyoxylamides are another class of tubulin inhibitors that have been investigated for their anticancer properties. SAR studies have focused on modifying the substituents on the indole nitrogen and the amide portion of the molecule.
Key SAR Insights for Indole-3-glyoxylamides:
-
N1 Substitution: Replacing the p-chlorobenzyl group at the N1 position with less aromatic and more saturated groups can improve aqueous solubility while retaining potent tubulin polymerization activity.
-
Amide Moiety: Modifications to the amide portion of the molecule can significantly impact activity. A distinct SAR from previously documented libraries has been observed with these modifications.
| Compound ID | N1-Substituent | Amide Moiety | Tubulin Polymerization IC50 (µM) | FaDu Cell Line LC50 (nM) | Reference |
| 32 | Modified from p-chlorobenzyl | Not specified | 8.3 | 31 | |
| 33 | Modified from p-chlorobenzyl | Not specified | 6.6 | 55 |
Carbazole Derivatives
Carbazoles, which can be considered fused indole systems, have also been explored as tubulin inhibitors. Their rigid, planar structure provides a unique scaffold for interacting with the colchicine binding site.
Key SAR Insights for Carbazole Derivatives:
-
Substitution Pattern: The substitution pattern on the carbazole ring is crucial for activity. For example, in a series of 4-aryl-9H-carbazoles, compound 13k showed the strongest inhibitory effect on HeLa cells with an IC50 of 1.2 µM.
-
Mechanism of Action: These compounds have been shown to inhibit tubulin polymerization in vitro and disrupt the microtubule network in cells, leading to G2/M cell cycle arrest and apoptosis.
| Compound ID | Key Structural Feature | HeLa Cell IC50 (µM) | Tubulin Polymerization Inhibition | Reference |
| 13k | 4-Aryl-9H-carbazole | 1.2 | Significant in vitro inhibition |
Experimental Protocols
A comprehensive understanding of the SAR of these inhibitors relies on robust and reproducible experimental data. The following sections detail the methodologies for key assays used in the evaluation of indole-based tubulin inhibitors.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the fluorescence of a reporter dye that binds to polymerized microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound dissolved in DMSO
-
96-well, black, flat-bottom microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 2-10 mg/mL. Keep on ice and use within one hour.
-
Prepare a stock solution of GTP (e.g., 100 mM) in distilled water and store at -20°C.
-
Prepare a stock solution of the test compound in DMSO and create serial dilutions in General Tubulin Buffer.
-
Prepare a stock solution of the fluorescent reporter dye in DMSO.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, prepare the reaction mixture containing purified tubulin (final concentration ~2 mg/mL) and the fluorescent reporter dye in General Tubulin Buffer.
-
-
Assay Execution:
-
Transfer the reaction mixture to the wells of a pre-warmed (37°C) 96-well plate.
-
Add the desired concentrations of the test compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for approximately 2 minutes in the fluorescence plate reader.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the test compound.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assays
Cytotoxicity assays are essential for determining the concentration at which a compound is toxic to cancer cells. The MTT and SRB assays are two commonly used colorimetric methods.
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well, clear, flat-bottom microplates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 or GI50 value from the dose-response curve.
-
This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions, providing a measure of total protein mass.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA) solution (e.g., 10% or 50%)
-
SRB solution (e.g., 0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
Tris base solution (e.g., 10 mM, pH 10.5)
-
96-well, clear, flat-bottom microplates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Cell Fixation:
-
After the incubation period, gently add cold TCA solution to each well to a final concentration of 10% to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates four to five times with slow-running tap water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at a wavelength between 510 and 570 nm.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the broader cellular impact of tubulin inhibition is crucial. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathway of Tubulin Inhibition Leading to Apoptosis
Caption: Signaling cascade initiated by indole-based tubulin inhibitors.
Experimental Workflow for SAR Studies
Caption: Iterative workflow for the discovery and optimization of indole-based tubulin inhibitors.
Conclusion
The indole nucleus has proven to be a remarkably fruitful scaffold for the development of potent tubulin polymerization inhibitors. The diverse chemical space accessible through modifications of the indole core has allowed for the fine-tuning of activity and the exploration of various inhibitor classes, each with a distinct SAR profile. A thorough understanding of these structure-activity relationships, facilitated by robust in vitro and cell-based assays, is paramount for the rational design of novel anticancer agents with improved efficacy and safety profiles. This guide provides a foundational resource for researchers dedicated to advancing the field of tubulin-targeted cancer therapy.
References
In-depth Analysis Reveals No Direct Evidence for DYT-1 as a Tubulin Polymerization Inhibitor
A comprehensive review of scientific literature found no direct evidence to support the classification of DYT-1, also known as TorsinA, as a direct inhibitor of tubulin polymerization. Instead, research consistently points to its role as an AAA+ ATPase primarily located in the endoplasmic reticulum and nuclear envelope, where it is involved in a variety of cellular functions, including protein quality control, nuclear-cytoskeletal coupling, and lipid metabolism. Its dysfunction is causally linked to a rare, inherited movement disorder known as early-onset torsion dystonia.
While DYT-1 (TorsinA) does interact with and influence the cytoskeleton, its effects appear to be indirect, rather than through the direct binding to tubulin to prevent its polymerization—the mechanism characteristic of classical tubulin inhibitors. The current body of research suggests that TorsinA's impact on the cytoskeleton is a downstream consequence of its primary functions at the nuclear envelope.
Established Functions of DYT-1 (TorsinA)
TorsinA is integral to cellular architecture and function, primarily through its role in the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, which physically connects the nuclear interior to the cytoplasmic cytoskeleton. This connection is crucial for processes such as nuclear positioning, cell migration, and mechanotransduction.
Key established functions of TorsinA include:
-
Nuclear Envelope and ER Dynamics: TorsinA is a resident protein of the endoplasmic reticulum (ER) and the contiguous nuclear envelope (NE).[1] It is believed to act as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel protein complexes within the NE lumen.[2]
-
Cytoskeletal Linkage: TorsinA plays a critical role in modulating the structural link between the nuclear envelope and the cytoskeleton.[3] It interacts with proteins of the LINC complex, influencing the connection between the nucleus and cytoskeletal elements like microtubules and actin filaments.[4][5]
-
Protein Quality Control: TorsinA is implicated in the cellular stress response, particularly in managing protein folding and processing within the ER.
-
Neuronal Development: The mutant form of TorsinA (ΔE-TorsinA), which causes DYT1 dystonia, has been shown to interfere with cytoskeletal dynamics, which can inhibit neurite extension and cell adhesion in neuronal cells. This interference is thought to stem from its disruption of the nuclear-cytoskeletal linkage rather than direct inhibition of tubulin assembly.
TorsinA's Indirect Influence on Microtubules
The connection between TorsinA and microtubules is an area of active research. Some studies propose that TorsinA might indirectly influence microtubule-associated proteins. For instance, one hypothesis suggests TorsinA could direct or stabilize the localization of kinases that phosphorylate proteins like tau, which in turn modulates microtubule stability and dynamics. However, this remains an indirect mechanism and does not classify TorsinA as a tubulin polymerization inhibitor. Co-immunoprecipitation studies have shown that TorsinA can be found in a complex with tubulin, actin, and vimentin, but this association is likely part of the broader cytoskeletal network linked to the nuclear envelope, not indicative of a direct inhibitory interaction with tubulin monomers or polymers.
The Pathophysiology of DYT1 Dystonia
The vast majority of research on TorsinA is in the context of DYT1 dystonia, an inherited movement disorder caused by a three-base-pair deletion in the TOR1A gene. This mutation leads to the production of a dysfunctional TorsinA protein. The leading hypothesis for the disease pathology is that this mutant protein disrupts the functions of the nuclear envelope, leading to downstream effects on neuronal signaling and development, without causing widespread neurodegeneration.
Conclusion
Based on an extensive review of the current scientific literature, the premise that DYT-1 (TorsinA) acts as a tubulin polymerization inhibitor is not supported. Its well-documented roles are centered on the nuclear envelope and its connection to the cytoskeleton, where it functions as a molecular chaperone. While it influences cytoskeletal dynamics, this is an indirect consequence of its primary activities. Therefore, a technical guide focused on DYT-1 as a tubulin polymerization inhibitor would be speculative and not reflective of the established scientific consensus. Future research may uncover new functions, but as of now, TorsinA is not classified within the family of agents that directly inhibit the polymerization of tubulin.
References
- 1. Aberrant Cellular Behavior of Mutant TorsinA Implicates Nuclear Envelope Dysfunction in DYT1 Dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LINCing defective nuclear-cytoskeletal coupling and DYT1 dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untethering the Nuclear Envelope and Cytoskeleton: Biologically Distinct Dystonias Arising from a Common Cellular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LINCing defective nuclear-cytoskeletal coupling and DYT1 dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Cell Cycle Arrest at G2/M Phase by Tubulin Inhibitors: A Technical Guide
Disclaimer: The specific compound "Tubulin inhibitor 27" is not a widely recognized or indexed chemical entity in the scientific literature based on current information. This guide, therefore, provides a comprehensive overview of the mechanisms, experimental evaluation, and key data related to the class of tubulin inhibitors that induce cell cycle arrest at the G2/M phase, drawing upon data from various representative compounds.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the study and application of tubulin-targeting agents in oncology and cell biology.
Introduction to Tubulin Inhibitors and G2/M Arrest
Tubulin inhibitors are a class of potent anti-mitotic agents that disrupt the dynamics of microtubules, which are fundamental components of the cytoskeleton.[1] Microtubules play a crucial role in various cellular processes, including the formation of the mitotic spindle during cell division.[1] By interfering with the polymerization or depolymerization of tubulin dimers, these inhibitors activate the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[1] This disruption ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells, making tubulin a clinically validated and important target for anticancer drug development.[2][3]
Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents. Both classes of drugs interfere with the normal function of the mitotic spindle, leading to G2/M arrest. Many of these inhibitors, particularly those that destabilize microtubules, bind to the colchicine binding site on β-tubulin.
Quantitative Data on Representative Tubulin Inhibitors
The following tables summarize key quantitative data for several tubulin inhibitors known to induce G2/M arrest, providing insights into their potency and cellular effects.
Table 1: Cytotoxicity (IC50) of Various Tubulin Inhibitors in Cancer Cell Lines
| Compound | Cell Line(s) | IC50 | Reference |
| OAT-449 | HeLa, HT-29, and others | 6 to 30 nM | |
| Compound 20 | SKBR-3 | ~2 nM | |
| Compound 22 | SKBR-3 | ~2 nM | |
| Compound 49 (JCC76) | Not specified | 3.17 µM | |
| Second-generation derivatives (43-48) | Not specified | 0.1–0.2 µM | |
| St. 25, St. 26, St. 27 | HeLa, A549, MCF7 | Not specified | |
| St. 29 | Not specified | Micromolar level | |
| St. 54 | Not specified | 1.42 µM | |
| St. 55 | MCF-7, A549 | > 1 µM | |
| St. 59 | MCF-7, SGC-7901, A549 | < 0.20 µM | |
| St. 61 | MCF-7, HeLa, Ht29, A549 | < 2 µM | |
| (Z)-2-(4′-methoxy-3′-aminophenyl)-1-(3,4,5-trifluorophenyl)ethane | Not specified | 2.9 µM |
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC50 for Tubulin Polymerization | Reference |
| St. 25, St. 26, St. 27 | 5.90–9.20 μM | |
| St. 28 | 0.28 µM | |
| St. 54 | ~8 µM | |
| St. 55 | 3.3 µM | |
| St. 61 | 1.20 µM | |
| CA-4 | 2.9 µM |
Table 3: Effect of Tubulin Inhibitors on Cell Cycle Distribution
| Compound | Cell Line | Concentration | % of Cells in G2/M Phase | Reference |
| OAT-449 | HT-29 | 30 nM | Significant increase | |
| OAT-449 | HeLa | 30 nM | Significant increase | |
| Vincristine | HT-29 | 30 nM | Significant increase | |
| Vincristine | HeLa | 30 nM | Significant increase | |
| ID09 | SCC-15, Cal-27 | 10, 15, 20 nM | Dose-dependent increase | |
| Compound 89 | HeLa, HCT116 | Not specified | Significant arrest |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate in vitro evaluation of tubulin inhibitors.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of a tubulin inhibitor on cell cycle progression.
-
Principle: Cells are fixed and their DNA is stained with a fluorescent dye like Propidium Iodide (PI). The fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).
-
Harvest the cells, including any floating cells.
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours or overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Add PI staining solution and incubate for 15-30 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry to generate a histogram of DNA content.
-
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.
-
Materials:
-
Purified tubulin
-
Test compound
-
Polymerization buffer (e.g., containing GTP)
-
96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm and maintaining a temperature of 37°C
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.
-
Include vehicle control (e.g., DMSO) and positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60-90 minutes.
-
Western Blotting for Cell Cycle Regulatory Proteins
This technique is used to detect the levels of specific proteins involved in the G2/M transition, such as Cyclin B1 and Cdc2 (also known as CDK1).
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-phospho-Cdc2, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Lyse treated and untreated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate.
-
Quantify band intensities and normalize to a loading control to determine relative protein expression levels.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tubulin Inhibitor-Induced G2/M Arrest
The following diagram illustrates the general signaling cascade initiated by tubulin inhibitors that leads to cell cycle arrest at the G2/M phase.
Caption: Signaling pathway of G2/M arrest by tubulin inhibitors.
Experimental Workflow for Evaluating G2/M Arrest
The diagram below outlines a typical experimental workflow for characterizing the effect of a tubulin inhibitor on the cell cycle.
Caption: Experimental workflow for G2/M arrest confirmation.
Mechanism of G2/M Arrest by Tubulin Inhibitors
Tubulin inhibitors induce G2/M arrest primarily through the disruption of microtubule dynamics, which is essential for the formation and function of the mitotic spindle. This leads to the activation of the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism.
The SAC ensures that all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase. When microtubule dynamics are perturbed by tubulin inhibitors, the SAC is activated. A key component of the SAC, MAD2 (Mitotic Arrest Deficient 2), plays a crucial role in this process. The activated SAC inhibits the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase.
The inhibition of APC/C prevents the ubiquitination and subsequent degradation of key mitotic proteins, including Cyclin B1. Cyclin B1 is the regulatory subunit of the M-phase promoting factor (MPF), which also consists of the catalytic subunit Cdc2 (CDK1). The sustained high levels and activity of the Cyclin B1/Cdc2 complex prevent the cell from exiting mitosis, resulting in a prolonged arrest in the G2/M phase of the cell cycle. In some cases, treatment with microtubule inhibitors leads to a strong upregulation of both Cyclin B1 and Cdc2 protein levels. This arrest can ultimately lead to mitotic catastrophe and apoptotic cell death.
References
Investigating the Molecular Targets of DYT-1 TorsinA: An In-depth Technical Guide
Affiliation: Google Research
Abstract
Early-onset torsion dystonia (DYT-1), a debilitating movement disorder, is primarily caused by a deletion mutation (ΔE) in the TOR1A gene, leading to a dysfunctional TorsinA protein. TorsinA, a member of the AAA+ ATPase family, resides within the lumen of the endoplasmic reticulum (ER) and nuclear envelope (NE). Its function is critically dependent on its interactions with other proteins. This technical guide provides a comprehensive overview of the known molecular targets of TorsinA, the methodologies used to identify and characterize these interactions, and the downstream signaling pathways affected. The dysregulation of these interactions by the DYT-1 mutation offers a window into the molecular pathogenesis of the disease and presents potential avenues for therapeutic intervention.
Introduction
TorsinA is a key player in cellular protein quality control and nuclear envelope integrity. Its ATPase activity, essential for its function, is tightly regulated by its interacting partners. The loss of a single glutamic acid residue in the ΔE mutant impairs these interactions, leading to a loss of function that is believed to underlie the neuronal dysfunction in DYT-1 dystonia. Understanding the molecular landscape of TorsinA's interactions is therefore paramount for developing targeted therapies. This guide summarizes the current knowledge of TorsinA's molecular targets, with a focus on quantitative data, detailed experimental protocols, and visualization of the associated signaling pathways.
Key Molecular Targets of TorsinA
The interactome of TorsinA is complex and dynamic. Extensive research, primarily using techniques such as co-immunoprecipitation followed by mass spectrometry, has identified several key binding partners. These can be broadly categorized into ATPase activators, components of the nuclear envelope, and chaperones.
ATPase Activators: LAP1 and LULL1
Lamina-Associated Polypeptide 1 (LAP1) and Luminal Domain-Like LAP1 (LULL1) are type II transmembrane proteins that are the primary activators of TorsinA's ATPase activity[1][2][3]. TorsinA in isolation exhibits negligible ATPase activity[2]. The luminal domains of LAP1 and LULL1 directly interact with TorsinA in an ATP-bound state, inducing a conformational change that stimulates ATP hydrolysis by up to two orders of magnitude[2]. LULL1 is generally considered a more potent activator than LAP1.
The dystonia-causing ΔE mutation severely impairs the interaction between TorsinA and both LAP1 and LULL1, rendering the mutant protein catalytically inactive. This loss of interaction and subsequent lack of ATPase activation is a central tenet of the loss-of-function hypothesis for DYT-1 dystonia.
Nuclear Envelope and LINC Complex Components
TorsinA plays a crucial role in maintaining the integrity of the nuclear envelope. It has been shown to interact with components of the Linker of Nucleoskeleton and Cytoskeleton (LINC) complex, which bridges the nucleus and the cytoskeleton.
-
SUN1 and SUN2: These are inner nuclear membrane proteins that are core components of the LINC complex. TorsinA physically interacts with SUN1 and SUN2. This interaction is thought to be important for the proper assembly and function of the LINC complex. TorsinA may regulate the monomer-to-trimer equilibrium of SUN2, a crucial step in LINC complex formation.
-
Nesprins: TorsinA has been shown to interact with the KASH domains of Nesprin proteins, the outer nuclear membrane components of the LINC complex. This interaction may be involved in regulating the connection between the nucleus and the cytoskeleton.
Chaperones and Other Interactors
-
Calnexin: This lectin chaperone, involved in the folding of glycoproteins in the ER, has been identified as a TorsinA-interacting protein.
-
Printor: An in vivo interaction between Printor and TorsinA has been demonstrated.
Quantitative Analysis of TorsinA Interactions
While qualitative interactions have been extensively studied, quantitative data on binding affinities and enzymatic activity are crucial for a deeper understanding of TorsinA function and dysfunction.
Table 1: ATPase Activity of TorsinA in the Presence of Activators
| TorsinA Variant | Activator | ATP Hydrolysis Rate (pmol Pi/min/µg TorsinA) | Fold Activation over Basal | Reference |
| Wild-type TorsinA | None | ~0 | - | |
| Wild-type TorsinA | LAP1LD | Data varies between studies | Up to 100-fold | |
| Wild-type TorsinA | LULL1LD | Data varies between studies | Up to 100-fold (generally higher than LAP1) | |
| TorsinA ΔE | LAP1LD | ~0 | No activation | |
| TorsinA ΔE | LULL1LD | ~0 | No activation |
Note: Absolute rates of ATP hydrolysis can vary depending on experimental conditions. The fold activation provides a more consistent measure of the activators' effect.
Table 2: TorsinA-Interactor Binding Characteristics
| TorsinA Variant | Interacting Partner | Binding Affinity (Kd) | Effect of ΔE Mutation | Reference |
| TorsinA (ATP-bound) | LAP1LD | High affinity (specific Kd not consistently reported) | Severely reduced affinity | |
| TorsinA (ATP-bound) | LULL1LD | High affinity (specific Kd not consistently reported) | Severely reduced affinity | |
| TorsinA | SUN1 | Interaction demonstrated | Not fully characterized | |
| TorsinA | SUN2 | Interaction demonstrated | Not fully characterized |
Signaling Pathways Involving TorsinA
TorsinA's interactions place it at the crossroads of several critical cellular signaling pathways.
Regulation of the LINC Complex
TorsinA, in conjunction with its activator LAP1, is proposed to regulate the assembly and dynamics of the LINC complex. One model suggests that the TorsinA/LAP1 complex acts as a chaperone to remodel SUN-KASH interactions, thereby controlling the connection between the nucleus and the cytoskeleton.
Figure 1: TorsinA/LAP1 complex promoting LINC complex assembly.
Unfolded Protein Response (UPR)
The expression of mutant ΔE-TorsinA can induce ER stress and activate the Unfolded Protein Response (UPR). The UPR is a cellular stress response that aims to restore ER homeostasis. It is mediated by three main signaling pathways: PERK, IRE1, and ATF6. Mutant TorsinA has been shown to activate the PERK and IRE1 pathways, leading to downstream signaling events that can ultimately impact protein translation and cell survival.
Figure 2: Activation of the UPR by mutant TorsinA.
Transcriptional Regulation by THAP1
The expression of the TOR1A gene is itself regulated by other dystonia-associated proteins. THAP1 (Thanatos-associated protein 1), the protein mutated in DYT6 dystonia, is a transcription factor that binds to the promoter of TOR1A and represses its expression. Mutations in THAP1 that cause dystonia disrupt this repression.
Table 3: THAP1 Regulation of TOR1A Promoter Activity
| THAP1 Variant | TOR1A Promoter Activity | Fold Change vs. WT | Reference |
| Wild-type THAP1 | Repressed | 1.0 (baseline) | |
| DYT6-mutant THAP1 | Decreased repression | >1.0 (increased expression) |
Experimental Protocols
Reproducible and robust experimental protocols are essential for the study of TorsinA and its interactors.
Co-Immunoprecipitation of TorsinA and Interacting Partners
This protocol is adapted for the co-immunoprecipitation of endogenous nuclear envelope and ER luminal proteins.
Materials:
-
Cell culture plates (10 cm)
-
Ice-cold PBS
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
-
Anti-TorsinA antibody (or antibody against the protein of interest)
-
Control IgG from the same species as the primary antibody
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with reduced detergent concentrations (e.g., 0.1% NP-40)
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Grow cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 1 ml of ice-cold Lysis Buffer and scraping.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.
-
Transfer the pre-cleared supernatant to a new tube and incubate with the anti-TorsinA antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with Wash Buffer.
-
Elute the protein complexes with Elution Buffer and immediately neutralize with Neutralization Buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting.
Figure 3: Co-immunoprecipitation experimental workflow.
In Vitro TorsinA ATPase Activity Assay
This protocol is based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified recombinant TorsinA (e.g., 3 µM)
-
Purified recombinant luminal domains of LAP1 or LULL1 (e.g., 3 µM)
-
Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2
-
ATP solution (e.g., 2 mM)
-
Malachite green reagent for phosphate detection
-
Phosphate standard solution
Procedure:
-
Prepare reaction mixtures containing Assay Buffer, TorsinA, and either LAP1LD, LULL1LD, or buffer control.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 60 minutes for endpoint assays, or take time points for kinetic analysis).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the amount of Pi released using a standard curve generated with the phosphate standard.
Conclusion
The molecular targets of TorsinA are central to its function and to the pathogenesis of DYT-1 dystonia. The interactions with LAP1 and LULL1 are critical for its enzymatic activity, while its association with the LINC complex highlights its role in maintaining nuclear-cytoskeletal integrity. The aberrant signaling, particularly the induction of the UPR by mutant TorsinA, provides a plausible link to cellular dysfunction. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the complex biology of TorsinA and the development of novel therapeutic strategies for DYT-1 dystonia.
References
An In-depth Technical Guide to Tubulin Inhibitor 27 (TI-27): Effects on Microtubule Dynamics
This guide provides a comprehensive overview of a representative colchicine-binding site tubulin inhibitor, herein referred to as Tubulin Inhibitor 27 (TI-27). The information presented is a synthesis of data from various studies on synthetic tubulin inhibitors that share this mechanism of action. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Microtubule Dynamics and Tubulin Inhibitors
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1][2] Their ability to rapidly switch between phases of polymerization (growth) and depolymerization (shrinkage), a process known as dynamic instability, is crucial for numerous cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Due to their critical role in mitosis, microtubules are a key target for anticancer drug development.[3]
Tubulin inhibitors are classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-binding site inhibitors). TI-27 belongs to the latter category, exerting its effects by binding to the colchicine site on β-tubulin, which leads to the inhibition of tubulin polymerization and disruption of microtubule dynamics.
Mechanism of Action of TI-27
TI-27 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to a cascade of cellular events, ultimately culminating in apoptosis. The primary mechanism involves the arrest of the cell cycle in the G2/M phase due to the failure of mitotic spindle formation. Without a functional mitotic spindle, chromosomes cannot be segregated correctly, triggering the spindle assembly checkpoint and inducing programmed cell death.
Quantitative Data on TI-27 Efficacy
The potency of TI-27 has been evaluated through both enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Positive Control | IC50 (µM) |
| TI-27 (Representative) | 1.98 - 13.5 | Colchicine | 8.1 - 10.6 |
Data synthesized from multiple sources reporting on colchicine-binding site inhibitors.
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | TI-27 (µM) |
| A549 | Lung Carcinoma | 0.15 - 0.86 |
| MCF-7 | Breast Adenocarcinoma | 0.17 |
| HepG2 | Hepatocellular Carcinoma | 0.25 |
| HCT116 | Colorectal Carcinoma | 0.90 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.65 |
Data represents a range of reported IC50 values for potent synthetic colchicine-binding site inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This assay measures the effect of TI-27 on the in vitro polymerization of purified tubulin.
-
Materials :
-
Purified bovine or porcine brain tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
TI-27 stock solution in DMSO
-
96-well microplate
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
-
Procedure :
-
Prepare a 2 mg/mL solution of tubulin in General Tubulin Buffer with 5% glycerol.
-
Add 100 µL of the tubulin solution to each well of a pre-warmed 96-well plate.
-
Add TI-27 at various concentrations (and DMSO as a vehicle control) to the wells and incubate at 37°C for 5 minutes.
-
Initiate polymerization by adding 1 µL of 100 mM GTP to each well.
-
Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by comparing the extent of polymerization in the presence of TI-27 to the control.
-
This assay determines the effect of TI-27 on the viability of cancer cell lines.
-
Materials :
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
TI-27 stock solution in DMSO
-
MTS reagent
-
Microplate reader
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and allow them to attach overnight.
-
Prepare serial dilutions of TI-27 in complete medium.
-
Remove the existing medium and treat the cells with varying concentrations of TI-27. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1 to 4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
This protocol is used to determine the effect of TI-27 on cell cycle progression.
-
Materials :
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
TI-27 stock solution in DMSO
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure :
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with TI-27 at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells (including both adherent and floating cells) and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Experimental and Drug Discovery Workflow
The evaluation of a novel tubulin inhibitor like TI-27 typically follows a structured workflow from initial screening to in vivo studies.
Conclusion
TI-27, as a representative synthetic tubulin inhibitor targeting the colchicine-binding site, demonstrates potent anti-proliferative and microtubule-destabilizing activities. Its mechanism of action, centered on the disruption of microtubule dynamics and subsequent cell cycle arrest, makes it a valuable candidate for further investigation in cancer therapy. The experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of this class of compounds.
References
An In-depth Technical Guide to Tubulin Inhibitor 27 (DYT-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin inhibitor 27, also known as DYT-1, is a tubulin polymerization inhibitor identified as a promising anti-cancer agent. With the CAS number 184579-57-5, this small molecule demonstrates significant anti-proliferative and anti-angiogenic activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and a summary of its quantitative data.
Chemical Structure and Properties
This compound is chemically identified as (E)-3-(4-quinolinyl)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one. Its structure is characterized by a quinoline ring linked to a trimethoxyphenyl group via a propenone linker.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 184579-57-5 | [1][2][3] |
| Molecular Formula | C21H19NO4 | [1][2] |
| Molecular Weight | 349.38 g/mol | |
| SMILES | O=C(C1=CC(OC)=C(OC)C(OC)=C1)/C=C/C2=CC=NC3=CC=CC=C23 | |
| IUPAC Name | (E)-3-(quinolin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Biological Activity and Mechanism of Action
This compound functions as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The primary mechanism of action is believed to be its interaction with the colchicine binding site on β-tubulin.
The biological activities of this compound have been characterized by its inhibitory effects on tubulin polymerization, cancer cell proliferation, and angiogenesis.
Table 2: Summary of In Vitro and In Vivo Activities of this compound
| Activity | Model System | IC50 Value | Source |
| Tubulin Polymerization Inhibition | In vitro assay | 25.6 μM | |
| Anti-proliferative Activity | K562 (human leukemia) cells | 6.2 μM | |
| Anti-proliferative Activity | Jurkat (human leukemia) cells | 7.9 μM | |
| Anti-angiogenesis Activity | Zebrafish model | 38.4 μM |
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is the microtubule dynamics pathway, which is crucial for mitosis. By inhibiting tubulin polymerization, the inhibitor disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Below are graphical representations of the mechanism of action and a general workflow for evaluating tubulin inhibitors.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating tubulin inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound, based on standard practices in the field.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin in vitro.
-
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
96-well microplate reader with temperature control at 37°C and absorbance measurement at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing General Tubulin Buffer, glycerol, and GTP.
-
Aliquot the reaction mixture into a 96-well plate.
-
Add serial dilutions of this compound, positive control, or negative control to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate polymerization by adding cold tubulin protein to each well.
-
Immediately place the plate in the microplate reader and monitor the change in absorbance at 340 nm every minute for 60 minutes at 37°C.
-
The rate of polymerization is proportional to the rate of increase in absorbance.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT or MTS Assay)
This assay determines the effect of this compound on the viability of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., K562, Jurkat)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT or MTS reagent
-
Solubilization buffer (for MTT assay)
-
96-well cell culture plates
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight (for adherent cells) or stabilize (for suspension cells).
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
In Vivo Zebrafish Anti-angiogenesis Assay
This assay assesses the anti-angiogenic potential of this compound in a living organism.
-
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))
-
Zebrafish embryo medium (E3)
-
This compound (dissolved in DMSO)
-
PTU (1-phenyl-2-thiourea) to prevent pigmentation
-
Microscope with fluorescence imaging capabilities.
-
-
Procedure:
-
Collect fertilized zebrafish embryos and maintain them in E3 medium.
-
At 24 hours post-fertilization (hpf), dechorionate the embryos.
-
Place the embryos in a 24-well plate and treat them with different concentrations of this compound in E3 medium containing PTU.
-
Incubate the embryos at 28.5°C for 48 hours.
-
At 72 hpf, anesthetize the embryos and mount them in a suitable medium for imaging.
-
Capture fluorescence images of the subintestinal vessels (SIVs).
-
Quantify the extent of blood vessel formation and calculate the percentage of inhibition compared to the control group.
-
Determine the IC50 value for anti-angiogenic activity.
-
Conclusion
This compound (DYT-1) is a potent small molecule that targets tubulin polymerization, leading to anti-proliferative and anti-angiogenic effects. Its well-defined chemical structure and promising biological activity make it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar compounds.
References
Unveiling E27: A Technical Guide to a Novel Colchicine-Site Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research surrounding E27, a novel tubulin inhibitor. By targeting the colchicine binding site, E27 presents a promising avenue for the development of new anticancer therapeutics. This document compiles the available quantitative data, details relevant experimental protocols, and visualizes key mechanisms and workflows to support further research and development in this area.
Core Concepts and Mechanism of Action
Tubulin inhibitors are a cornerstone of cancer chemotherapy, primarily by disrupting microtubule dynamics, which are essential for cell division.[1] These agents are broadly categorized as microtubule-stabilizing or -destabilizing agents. E27 falls into the latter category, specifically targeting the colchicine binding site on the β-tubulin subunit. This interference with tubulin polymerization leads to the disassembly of microtubules, disruption of the mitotic spindle, and subsequent cell cycle arrest and apoptosis.[1][2]
The apoptotic effect of E27 has been linked to an increase in Reactive Oxygen Species (ROS) and a decrease in Mitochondrial Membrane Potential (MMP), suggesting the involvement of the intrinsic apoptotic pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of E27 and a selection of other novel tubulin inhibitors for comparative purposes.
Table 1: Anti-proliferative Activity of E27
| Cell Line | IC50 (µM) |
| Undisclosed Cancer Cell Lines | 7.81 - 10.36 |
Data sourced from a primary research article on E27.[3]
Table 2: Tubulin Polymerization Inhibitory Activity of E27
| Assay | IC50 (µM) |
| Tubulin Polymerization | 16.1 |
Data sourced from a primary research article on E27.[3]
Table 3: Comparative Anti-proliferative Activity of Other Novel Tubulin Inhibitors
| Compound | Cell Line | IC50 (µM) | Reference |
| 10t | HeLa | 0.19 - 0.33 | |
| 8p | HepG2 | 0.065 | |
| Compound [I] | SGC-7910 | 0.21 | |
| Compound 89 | HeLa | Not specified ( >90% inhibition at 50 µM) | |
| 3d | A549, HeLa | Potency superior to CA-4 |
Detailed Experimental Protocols
While specific, detailed protocols for the experiments conducted on E27 are not publicly available, this section provides representative methodologies for the key assays used to characterize novel tubulin inhibitors, based on established practices in the field.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., E27) and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well, then incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
Protocol:
-
Reaction Setup: In a 96-well plate, add 10 µL of the test compound at various concentrations to wells containing a reaction buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10.2% glycerol).
-
Initiation: Initiate the polymerization by adding 100 µL of 3.0 mg/mL tubulin solution to each well.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: The rate of polymerization (Vmax) is determined from the slope of the linear phase of the polymerization curve.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of a compound on cell cycle progression.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates (2 x 10⁵ cells/well) and treat with the test compound at 1x, 2x, and 3x its IC50 value for 24 hours.
-
Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Staining: Centrifuge the fixed cells, resuspend in a solution containing RNase A, and incubate at 37°C for 30 minutes. Add propidium iodide (PI) staining solution and incubate in the dark at 4°C for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the test compound.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Staining: Harvest the cells and resuspend them in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of E27 and a typical experimental workflow for evaluating novel tubulin inhibitors.
Caption: Proposed mechanism of action for the tubulin inhibitor E27.
Caption: A generalized experimental workflow for the preclinical evaluation of novel tubulin inhibitors.
Conclusion and Future Directions
The early-stage data on E27 indicates its potential as a novel anti-cancer agent that functions by inhibiting tubulin polymerization at the colchicine binding site. Its ability to induce G2/M cell cycle arrest and apoptosis warrants further investigation. Future research should focus on elucidating the precise molecular interactions of E27 with tubulin, expanding the panel of cancer cell lines tested, and conducting in vivo efficacy and toxicity studies. The detailed protocols and comparative data provided in this guide aim to facilitate these next steps in the development of E27 and other promising tubulin inhibitors.
References
Methodological & Application
Application Notes and Protocols for In Vitro Tubulin Polymerization Assay with Tubulin Inhibitor 27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to undergo phases of polymerization (growth) and depolymerization (shrinkage) is fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] The critical role of microtubule dynamics in mitosis makes them a well-established target for the development of anticancer therapeutics.[3][4]
Tubulin inhibitors are a class of small molecules that disrupt microtubule dynamics. They are broadly categorized as either microtubule-stabilizing agents or microtubule-destabilizing agents. The latter, which includes compounds that inhibit tubulin polymerization, are of significant interest in oncology drug discovery.[2] "Tubulin inhibitor 27" is a novel compound under investigation for its potential as a microtubule-destabilizing agent.
These application notes provide a comprehensive protocol for characterizing the in vitro effect of this compound on tubulin polymerization using a turbidity-based spectrophotometric assay. This method allows for the direct assessment and quantification of the compound's inhibitory activity on the assembly of purified tubulin into microtubules.
Principle of the Assay
The in vitro tubulin polymerization assay is based on the principle that the formation of microtubules from soluble tubulin dimers leads to an increase in light scattering. This change in turbidity can be monitored over time using a spectrophotometer at a wavelength of 340 nm. The polymerization process typically follows a sigmoidal curve with three distinct phases:
-
Nucleation (Lag Phase): An initial slow phase where tubulin dimers form small oligomeric "seeds."
-
Growth (Polymerization Phase): A rapid elongation phase where tubulin dimers are added to the growing microtubule ends.
-
Steady State (Plateau Phase): A phase where the rate of polymerization is balanced by the rate of depolymerization, resulting in no net change in the total mass of microtubule polymer.
By comparing the polymerization curves of tubulin in the presence and absence of an inhibitor, key parameters such as the rate of polymerization, the lag time, and the maximal polymer mass can be determined. Tubulin polymerization inhibitors are expected to decrease the rate and extent of polymerization in a dose-dependent manner.
Experimental Protocol: Turbidimetric Tubulin Polymerization Assay
This protocol outlines the steps to measure the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Lyophilized, >99% pure tubulin (e.g., from bovine brain)
-
This compound
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Colchicine (positive control for polymerization inhibition)
-
Dimethyl sulfoxide (DMSO)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Pre-chilled, clear, flat-bottom 96-well microplates
-
Temperature-controlled microplate reader capable of kinetic absorbance measurements at 340 nm
Reagent Preparation:
-
Tubulin Polymerization Buffer (TPB): Prepare 1x TPB by supplementing the General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep this buffer on ice.
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin in ice-cold TPB to a final concentration of 3 mg/mL. Gently mix to dissolve, avoiding foaming. Keep the tubulin solution on ice and use within one hour of preparation.
-
Compound Stock Solutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. Similarly, prepare stock solutions for positive controls (e.g., 10 mM Nocodazole, 1 mM Paclitaxel) in DMSO.
-
Compound Working Solutions: From the 10 mM stock, prepare a series of 10x working solutions of this compound in TPB. This serial dilution should cover a range of desired final concentrations (e.g., 0.1 µM to 100 µM). Prepare 10x working solutions for the positive and vehicle controls as well.
Assay Procedure:
-
Plate Setup: Pre-warm the 96-well plate to 37°C in the microplate reader.
-
Addition of Compounds: In a separate 96-well plate on ice, pipette 10 µL of the 10x compound working solutions (this compound dilutions, positive controls, and vehicle control) into the appropriate wells in triplicate.
-
Initiation of Polymerization: To each well containing the compound, add 90 µL of the cold tubulin stock solution (3 mg/mL). Mix gently by pipetting up and down a few times, avoiding the introduction of air bubbles.
-
Data Acquisition: Immediately transfer the 100 µL reaction mixtures to the pre-warmed 96-well plate in the 37°C microplate reader.
-
Measurement: Measure the absorbance at 340 nm every 60 seconds for a total of 60 minutes. Ensure the plate is maintained at 37°C throughout the reading.
Data Presentation and Analysis
The primary output of the assay is a set of polymerization curves (absorbance at 340 nm vs. time). From these curves, several quantitative parameters can be derived to evaluate the effect of this compound.
Quantitative Data Summary for this compound (Hypothetical Data)
The following table summarizes the typical quantitative effects of a hypothetical microtubule-destabilizing agent like this compound on tubulin polymerization.
| Parameter | Method | Typical Effect of Inhibitor | Representative Value (Illustrative) |
| IC₅₀ (Tubulin Polymerization) | In vitro turbidimetric assay | Dose-dependent inhibition of tubulin assembly | 3.5 µM |
| Maximum Polymerization Rate (Vmax) | In vitro polymerization assay | Decrease in the rate of microtubule growth | Reduced by 80% at 10 µM |
| Maximal Polymer Mass | In vitro polymerization assay | Reduction in the steady-state level of polymerized tubulin | 60% decrease at 10 µM |
| Nucleation Lag Phase | In vitro polymerization assay | Elongation of the initial phase before rapid polymerization | Increased by 2.5-fold at 5 µM |
| G2/M Cell Cycle Arrest | Flow cytometry | Accumulation of cells in the G2/M phase | 65% of cells arrested at 50 nM |
| IC₅₀ (Cell Viability) | Cell-based cytotoxicity assay (e.g., MTT) | Inhibition of cancer cell proliferation | 25 nM (MCF-7 cells) |
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Mechanism of Action of Tubulin Polymerization Inhibitors
Caption: Mechanism of action for a tubulin polymerization inhibitor.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low absorbance signal in control wells | Inactive tubulin | Ensure tubulin was stored at -80°C and has not been freeze-thawed multiple times. Use fresh aliquots for each experiment. |
| Incorrect buffer composition or pH | Verify the concentrations of all buffer components, especially MgCl₂ and GTP. Confirm the pH of the buffer is 6.9. | |
| Temperature is below 37°C | Ensure the plate reader is properly pre-warmed and maintains a constant 37°C throughout the assay. | |
| High background reading | Light scattering from precipitated compound | Centrifuge the compound working solutions before adding them to the assay plate. Test the solubility of the compound in the assay buffer. |
| Autofluorescence/absorbance of the compound | Run a control with the compound in the buffer without tubulin to check for intrinsic absorbance at 340 nm. | |
| Inconsistent readings between replicates | Inaccurate pipetting | Use calibrated pipettes and ensure consistent, careful pipetting. Avoid introducing air bubbles into the wells. |
| Incomplete mixing | Ensure thorough but gentle mixing after the addition of the tubulin solution to the compound. |
References
Application Notes and Protocols for Tubulin Inhibitor 27 (Nocodazole) in Cancer Cell Line Studies
For Research Use Only.
Introduction
Tubulin inhibitors are a cornerstone of cancer chemotherapy, targeting the dynamic microtubule cytoskeleton essential for cell division.[1][2][3] These agents disrupt microtubule polymerization or depolymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][4] Tubulin inhibitor 27, exemplified here by Nocodazole, is a reversible inhibitor of tubulin polymerization that binds to the colchicine-binding site on β-tubulin. While its clinical development was halted due to toxicity, Nocodazole remains a widely used tool in cancer research to synchronize cells in mitosis and to study the effects of microtubule disruption. These application notes provide detailed protocols for utilizing this compound (Nocodazole) in cancer cell line studies.
Mechanism of Action
This compound (Nocodazole) functions as a microtubule-destabilizing agent. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division. Nocodazole binds to β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound (Nocodazole) on various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound (Nocodazole)
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 150 |
| A549 | Lung Carcinoma | 250 |
| MCF-7 | Breast Adenocarcinoma | 300 |
| K562 | Chronic Myelogenous Leukemia | 100 |
| K562/ADR (MDR) | Doxorubicin-Resistant Leukemia | 120 |
| MCF7/ADR (MDR) | Doxorubicin-Resistant Breast Cancer | 350 |
Note: IC50 values are approximate and can vary based on experimental conditions such as cell density and incubation time. Data is illustrative based on published literature for Nocodazole and similar colchicine-binding site inhibitors.
Table 2: Cell Cycle Analysis of HeLa Cells Treated with this compound (Nocodazole) for 24 hours
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 55% | 25% | 20% |
| Nocodazole (200 nM) | 10% | 5% | 85% |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (Nocodazole), stock solution in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (Nocodazole)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 60-70% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (Nocodazole)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol 4: Western Blot Analysis of Cell Cycle and Apoptotic Proteins
This protocol assesses changes in the expression of key proteins involved in mitosis and apoptosis.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Cdc2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse treated cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system. β-actin is commonly used as a loading control.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low drug efficacy (high IC50) | Drug instability | Prepare fresh dilutions of the inhibitor for each experiment. |
| Cell line resistance | Use a different cell line or check for expression of drug efflux pumps like P-glycoprotein. | |
| High background in Western Blot | Insufficient blocking or washing | Increase blocking time and the number of washes. |
| Antibody concentration too high | Optimize primary and secondary antibody concentrations. | |
| No clear G2/M arrest | Incorrect drug concentration or timing | Perform a dose-response and time-course experiment to find optimal conditions. |
| Cell line insensitive to mitotic arrest | Investigate the status of the spindle assembly checkpoint in the cell line. |
Conclusion
This compound (Nocodazole) is a valuable research tool for studying the role of microtubules in cancer cell proliferation and for inducing mitotic arrest. The protocols provided here offer a framework for characterizing its effects on cancer cell lines. Careful optimization of experimental conditions for each specific cell line is crucial for obtaining reliable and reproducible results. These studies can provide insights into the mechanisms of microtubule-targeting agents and may aid in the development of novel anticancer therapies.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Application Notes and Protocols for Immunofluorescence Staining to Investigate Microtubule Disruption by DYT1 TorsinA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Early-onset torsion dystonia (DYT1) is a debilitating inherited movement disorder primarily caused by a three-base-pair deletion (ΔGAG) in the TOR1A gene. This mutation leads to the loss of a single glutamic acid residue in the TorsinA protein, an AAA+ ATPase residing within the lumen of the endoplasmic reticulum (ER) and the nuclear envelope (NE). While the precise molecular pathogenesis of DYT1 dystonia is still under investigation, emerging evidence points towards a disruption of the connection between the nucleus and the cytoskeleton as a key cellular defect.
TorsinA is implicated in the regulation of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, which physically couples the nuclear lamina to the cytoplasmic cytoskeleton.[1] The cytoskeleton, particularly the microtubule network, is crucial for a multitude of cellular processes including maintenance of cell shape, intracellular transport, cell migration, and neurite outgrowth.[2] Studies have shown that mutant TorsinA can interfere with cytoskeletal dynamics, leading to defects in cell adhesion and neurite extension.[3] Furthermore, co-immunoprecipitation studies have identified TorsinA in a complex with cytoskeletal components, including tubulin.[3]
These application notes provide a detailed protocol for utilizing immunofluorescence microscopy to visualize and quantify potential disruptions in the microtubule network in cellular models of DYT1 dystonia. This method allows for the qualitative and quantitative assessment of microtubule organization, density, and integrity, providing valuable insights into the cellular consequences of mutant TorsinA expression.
Signaling Pathway and Experimental Rationale
The prevailing hypothesis suggests that mutant TorsinA impairs the function of the LINC complex, leading to a disconnect between the nucleus and the cytoskeleton. This disruption can have profound effects on the organization and stability of the microtubule network. The experimental workflow is designed to detect these downstream cytoskeletal abnormalities.
Caption: Proposed pathway of microtubule disruption in DYT1 dystonia.
Experimental Protocols
This section provides a detailed methodology for the immunofluorescent staining of microtubules in cultured cells, such as human patient-derived fibroblasts, to compare wild-type and DYT1 mutant phenotypes.
Cell Culture and Treatment
-
Cell Seeding:
-
Culture human fibroblasts (both from healthy donors and DYT1 dystonia patients) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells onto sterile glass coverslips placed in 24-well plates at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
Immunofluorescence Staining Protocol
This protocol is adapted from standard immunofluorescence procedures for microtubule visualization.[3]
Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)
-
Primary Antibody: Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich, T5168) diluted 1:1000 in Blocking Buffer.
-
Secondary Antibody: Goat anti-mouse IgG, Alexa Fluor 488 conjugated (e.g., Invitrogen, A11001) diluted 1:500 in Blocking Buffer.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS).
-
Antifade mounting medium.
Procedure:
-
Fixation:
-
Gently wash the cells three times with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the coverslips with the diluted primary anti-α-tubulin antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Incubate the coverslips with the diluted fluorescently-conjugated secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Quantitative Analysis
-
Image Acquisition:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Acquire images using appropriate filter sets for DAPI (blue fluorescence) and Alexa Fluor 488 (green fluorescence).
-
For quantitative analysis, ensure consistent imaging parameters (e.g., laser power, exposure time, gain) across all samples.
-
-
Quantitative Analysis:
-
Quantify microtubule network characteristics using image analysis software such as ImageJ/Fiji or specialized plugins.
-
Parameters to quantify may include:
-
Microtubule Density: Measure the total area or integrated intensity of the tubulin signal per cell.
-
Microtubule Length and Number: Utilize filament tracing algorithms to estimate the average length and number of microtubule filaments.
-
Microtubule Orientation/Organization: Analyze the alignment and distribution of microtubules relative to the nucleus and cell periphery.
-
-
Expected Results and Data Presentation
Based on the known function of TorsinA in linking the nucleus to the cytoskeleton, it is hypothesized that DYT1 patient-derived cells will exhibit a disorganized microtubule network compared to healthy control cells.
Qualitative Observations:
-
Control Cells: A well-organized, dense network of long, filamentous microtubules extending from a perinuclear microtubule-organizing center (MTOC) to the cell periphery.
-
DYT1 Patient Cells: A potentially more diffuse, fragmented, or disorganized microtubule network. Microtubules may appear shorter, less dense, and lack clear organization from the MTOC.
Quantitative Data Summary:
The following tables provide a template for summarizing the quantitative data obtained from image analysis.
Table 1: Microtubule Network Density and Integrity
| Cell Line | Mean Tubulin Fluorescence Intensity (A.U.) ± SEM | Mean Microtubule Length (µm) ± SEM | Number of Microtubule Filaments per Cell ± SEM |
| Control Fibroblasts | |||
| DYT1 Patient Fibroblasts |
Table 2: Cellular and Nuclear Morphology
| Cell Line | Cell Area (µm²) ± SEM | Nuclear Area (µm²) ± SEM | Cell Aspect Ratio ± SEM |
| Control Fibroblasts | |||
| DYT1 Patient Fibroblasts |
Note: Data in these tables are illustrative templates. Actual values should be determined experimentally. Studies have shown that DYT1 patient-derived fibroblasts are more deformable than control fibroblasts, which is consistent with a compromised cytoskeleton.
Workflow and Logic Diagrams
Caption: Experimental workflow for immunofluorescence staining of microtubules.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Incomplete blocking | Increase blocking time to 1.5-2 hours. |
| Secondary antibody concentration too high | Perform a titration of the secondary antibody to find the optimal concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Primary antibody not effective | Use a different, validated anti-tubulin antibody. |
| Insufficient permeabilization | Increase Triton X-100 concentration to 0.25% or increase incubation time. | |
| Low protein expression | Use a positive control cell line known to have robust microtubule networks. | |
| Microtubule Structure is Punctate or Disrupted in Control Cells | Fixation issues | Try methanol fixation (-20°C for 10 minutes) as an alternative to PFA. |
| Cells are unhealthy or over-confluent | Ensure cells are healthy and sub-confluent at the time of fixation. |
Conclusion
Immunofluorescence staining of the microtubule network is a powerful technique to investigate the cellular consequences of the DYT1 dystonia mutation. By providing a detailed protocol and framework for quantitative analysis, these application notes serve as a valuable resource for researchers aiming to elucidate the role of TorsinA in cytoskeletal organization and the pathophysiology of DYT1 dystonia. The expected findings of a disorganized microtubule network in patient-derived cells would further support the hypothesis that a dysfunctional nuclear-cytoskeletal linkage is a core cellular defect in this disease.
References
Application Note: Analysis of Cell Cycle Arrest Induced by Tubulin Inhibitor 27 using Flow Cytometry
For Research Use Only.
Introduction
Tubulin inhibitors are a class of anti-mitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest, primarily at the G2/M phase, and subsequently inducing apoptosis.[1] Microtubules are essential components of the mitotic spindle, and their proper function is critical for chromosome segregation during cell division.[2] Tubulin inhibitor 27 (also known as DYT-1) is a tubulin polymerization inhibitor that exerts its anti-cancer effects by interfering with microtubule formation.[3] This disruption activates the spindle assembly checkpoint, leading to a halt in cell cycle progression.[4]
This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining. PI is a fluorescent intercalating agent that binds to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase distribution of a cell population.[5]
Principle
Flow cytometry with PI staining allows for the differentiation of cells in different phases of the cell cycle based on their DNA content.
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA and have a DNA content between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and preparing for or undergoing mitosis.
Treatment of cells with an effective tubulin inhibitor like this compound is expected to result in a dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phase populations.
Data Presentation
The following table presents hypothetical, yet representative, quantitative data from a cell cycle analysis experiment using a human cancer cell line (e.g., HeLa) treated with increasing concentrations of this compound for 24 hours.
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 58.2 | 25.5 | 16.3 |
| 5 | 45.1 | 18.9 | 36.0 |
| 10 | 32.7 | 12.4 | 54.9 |
| 25 | 18.9 | 8.1 | 73.0 |
Experimental Protocols
Materials
-
This compound (provided as a stock solution in DMSO)
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Cell Culture and Treatment
-
Seed the chosen cancer cell line in 6-well plates at a density that will allow them to be in the logarithmic growth phase (approximately 60-70% confluency) at the time of harvest.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A vehicle control (DMSO) at the same final concentration as the highest drug concentration should also be prepared.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Cell Harvesting and Fixation
-
After the treatment period, collect the cell culture medium from each well, which may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and combine this with the collected medium from step 1.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in a small volume of PBS and then add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. This step is crucial for permeabilizing the cells to allow PI entry.
-
Store the fixed cells at -20°C for at least 2 hours. Cells can be stored in ethanol for several weeks if necessary.
Propidium Iodide Staining and Flow Cytometry Analysis
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in the PI staining solution. The inclusion of RNase A is essential to prevent the staining of double-stranded RNA.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. For PI, excitation is typically at 488 nm and emission is collected at around 617 nm (e.g., using the FL2 or FL3 channel).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histograms.
Visualizations
Caption: Experimental workflow for G2/M arrest analysis.
Caption: Signaling pathway of G2/M arrest by tubulin inhibitors.
References
- 1. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of the IC50 Value for Tubulin Inhibitor 27 Using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Tubulin inhibitors are a significant class of compounds used in cancer therapy.[1] They function by disrupting microtubule dynamics, which are essential for various cellular processes, including cell division.[1][2] This interference with microtubule formation or disassembly leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3][4] Tubulin inhibitors can be broadly categorized as microtubule-stabilizing agents or destabilizing agents.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The core principle of the assay involves the conversion of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable, metabolically active cells. The resulting formazan crystals are then solubilized, and the intensity of the purple color is quantified by measuring the absorbance using a spectrophotometer. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effects.
This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of "Tubulin Inhibitor 27" on a selected cancer cell line using the MTT assay.
Mechanism of Action: Tubulin Inhibition
This compound, like other agents in its class, targets the tubulin-microtubule system. By binding to tubulin subunits, it interferes with the dynamic process of microtubule polymerization and depolymerization. This disruption prevents the formation of a functional mitotic spindle, a structure crucial for the proper segregation of chromosomes during mitosis. Consequently, the cell cycle is halted, and the cell is directed towards apoptosis.
Caption: Simplified signaling pathway of a tubulin inhibitor.
Experimental Protocol
This protocol is optimized for adherent cells grown in a 96-well plate format. Modifications may be required for suspension cells.
3.1. Materials and Reagents
-
Cell Line: A suitable human cancer cell line (e.g., HeLa, A549, MCF-7).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). The solution should be filter-sterilized and protected from light.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of 630 nm).
-
Multichannel pipette.
-
Inverted microscope.
-
3.2. Experimental Workflow
Caption: Experimental workflow for IC50 determination using the MTT assay.
3.3. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Adjust the cell suspension concentration. The optimal seeding density (typically 5,000-10,000 cells/well) should be determined beforehand to ensure cells are in an exponential growth phase during the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To avoid edge effects, fill the perimeter wells with 100 µL of sterile PBS or media without cells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from the stock solution using a complete culture medium. A typical concentration range might be from 0.01 nM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest inhibitor concentration) and a "blank control" (medium only, no cells).
-
After the 24-hour incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells in triplicate.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours), which should be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
Following the treatment incubation, add 10-20 µL of the 5 mg/mL MTT reagent to each well (including controls).
-
Incubate the plate for an additional 2-4 hours at 37°C. During this period, viable cells will metabolize the MTT into visible purple formazan crystals.
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (DMSO) to each well.
-
Place the plate on an orbital shaker and mix gently for 10-15 minutes to ensure the complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise from cell debris.
-
Read the plate within 1 hour of adding the solubilization solution.
-
Data Presentation and Analysis
4.1. Raw Data Collection
Organize the raw absorbance data in a structured table.
| Concentration (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Average OD |
| Blank (Media Only) | 0.052 | 0.055 | 0.053 | 0.053 |
| Vehicle Control (0) | 1.254 | 1.288 | 1.271 | 1.271 |
| 0.01 | 1.211 | 1.245 | 1.230 | 1.229 |
| 0.1 | 1.056 | 1.089 | 1.075 | 1.073 |
| 1 | 0.754 | 0.781 | 0.766 | 0.767 |
| 10 | 0.233 | 0.251 | 0.245 | 0.243 |
| 100 | 0.068 | 0.072 | 0.070 | 0.070 |
4.2. Calculation of Cell Viability
-
Subtract Background: Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data by expressing the corrected absorbance of treated wells as a percentage of the vehicle control.
Percent Viability = [(OD of Treated Sample - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100
4.3. IC50 Determination
-
Plot Data: Plot the percent viability against the logarithm of the inhibitor concentration.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).
-
Determine IC50: The IC50 is the concentration of the inhibitor that results in a 50% reduction in cell viability. This value will be calculated by the software from the fitted curve.
4.4. Final Results Summary
Summarize the calculated IC50 values for different cell lines or experimental conditions in a clear table.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) [95% CI] |
| This compound | A549 | 48 | Experimental Value |
| This compound | HeLa | 48 | Experimental Value |
| This compound | MCF-7 | 48 | Experimental Value |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Reading | Medium components (phenol red, serum) interfering. Contamination with bacteria or yeast. | Use phenol red-free medium during the assay. Reduce serum concentration or use serum-free medium during MTT incubation. Ensure sterile technique and check medium for contamination. |
| Incomplete Formazan Dissolution | Insufficient solvent volume or mixing. Improper solvent composition. | Ensure sufficient volume of DMSO is added. Gently agitate on an orbital shaker for 15-30 minutes. Gentle pipetting may help break up crystal clumps. |
| Low Signal / Weak Color | Cell seeding density is too low. Incubation time with MTT is too short. | Optimize and increase the initial cell seeding density. Increase incubation time with the MTT reagent until purple color is evident. |
| Inconsistent Replicate Readings | Pipetting errors. Uneven cell seeding. "Edge effect" in the 96-well plate. | Ensure careful and consistent pipetting. Thoroughly mix cell suspension before plating. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS instead. |
| Increased OD with Increased Dose | Compound may directly reduce MTT. Compound may induce metabolic stress, increasing reductase activity at low concentrations. | Test the compound in a cell-free system (media + MTT + compound) to check for direct reduction. Corroborate results with a different cytotoxicity assay (e.g., LDH or SRB assay). |
References
Application Notes and Protocols: In Vivo Experimental Design Using a Representative Tubulin Inhibitor (Colchicine-Site Binder)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a critical class of chemotherapeutic agents that target microtubule dynamics, a fundamental process for cell division.[1] By interfering with the polymerization or depolymerization of tubulin, these agents can induce mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.[1] This document provides detailed application notes and protocols for the in vivo experimental design using a representative tubulin inhibitor that binds to the colchicine site on β-tubulin. Inhibitors targeting the colchicine binding site are of particular interest as they can be effective against multidrug-resistant (MDR) cancer cell lines and often exhibit vascular disrupting properties.[2][3]
The protocols and data presented herein are a synthesis of established methodologies for novel colchicine-site inhibitors and are intended to serve as a comprehensive guide for preclinical evaluation in animal models.
Mechanism of Action: Colchicine-Site Tubulin Inhibitors
Colchicine-site inhibitors are microtubule-destabilizing agents.[2] They bind to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death. Additionally, many colchicine-site inhibitors exhibit anti-angiogenic and vascular-disrupting effects within tumors.
Caption: Mechanism of action for a colchicine-site tubulin inhibitor.
Preclinical In Vivo Experimental Workflow
A typical preclinical workflow for evaluating a novel tubulin inhibitor involves a systematic progression from initial efficacy and tolerability studies to more detailed pharmacokinetic and pharmacodynamic analyses.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Tubulin Inhibitor 27 for Cell Culture Applications
Application Note and Protocols
This document provides detailed guidelines and protocols for the preparation, storage, and use of stock solutions of Tubulin inhibitor 27 (CAS No. 184579-57-5) for in vitro cell culture experiments. These recommendations are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a small molecule that functions as a tubulin polymerization inhibitor, exhibiting anti-angiogenesis and antitumor properties.[1] Accurate preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This guide outlines the best practices for dissolving, storing, and diluting this compound for use in cell-based assays.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 349.38 g/mol | [1][2] |
| Molecular Formula | C₂₁H₁₉NO₄ | [1][3] |
| CAS Number | 184579-57-5 | |
| Mechanism of Action | Tubulin polymerization inhibitor | |
| Biological Activity | Anti-angiogenesis and antitumor activities; IC₅₀ of 25.6 μM for tubulin polymerization. | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Mass (mg) = 10 mM x 1 mL x 349.38 g/mol / 1000 = 3.49 mg
-
Weigh the Compound: On a calibrated analytical balance, carefully weigh out 3.49 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but the temperature sensitivity of the compound should be considered.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C or -80°C, protected from light.
Storage and Stability
Proper storage is crucial to maintain the biological activity of this compound stock solutions.
| Solution Type | Storage Temperature | Recommended Shelf Life | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from moisture and light. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months to 1 year | Aliquot to avoid freeze-thaw cycles. Discard if precipitation is observed. |
| Aqueous Working Solution | Use immediately | Not recommended for storage | Small molecule inhibitors can be unstable in aqueous media. Prepare fresh for each experiment. |
Preparation of Working Solutions for Cell Culture
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final desired concentration in the cell culture medium. It is critical to keep the final DMSO concentration in the culture medium low (ideally below 0.1%, and not exceeding 0.5%) to prevent solvent-induced cytotoxicity.
Protocol for Preparing a 10 µM Working Solution:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: To minimize precipitation, perform a serial dilution. For example, to make a 10 µM working solution in 1 mL of cell culture medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This results in a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the stock solution and a simplified representation of the signaling pathway affected by tubulin inhibitors.
References
Application Note: Western Blot Analysis of Apoptosis Markers Following Tubulin Inhibitor 27 Treatment
For Research Use Only.
Introduction
Tubulin inhibitors are a class of microtubule-targeting agents that disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1] Tubulin inhibitor 27 (also known as SP-6-27, a substituted 4-H chromene) is a novel compound that functions as a tubulin depolymerizing agent by binding to the colchicine site of beta-tubulin.[2][3] This disruption of microtubule polymerization leads to a G2/M phase cell cycle arrest and subsequent induction of the intrinsic pathway of apoptosis in cancer cells.[2][3] This application note provides a detailed protocol for utilizing Western blot analysis to detect key apoptosis markers in cells treated with this compound.
The mechanism of action for this compound involves the depolymerization of microtubules, which triggers a mitotic catastrophe and ultimately leads to programmed cell death. Key signaling events include the upregulation of pro-apoptotic proteins such as Bax, which contributes to the mitochondrial release of cytochrome c. This, in turn, activates a caspase cascade, beginning with the activation of caspase-9, which then cleaves and activates effector caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, leading to the characteristic biochemical and morphological hallmarks of apoptosis.
Signaling Pathway
The apoptotic signaling pathway initiated by this compound is depicted below.
Figure 1: Apoptotic signaling pathway induced by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Seed the cancer cell line of interest (e.g., ovarian cancer cells) in 6-well plates at a suitable density to achieve 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 1 µM) for a predetermined time course (e.g., 24, 48 hours). Include a vehicle control (DMSO) in parallel.
Preparation of Whole-Cell Lysates
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
-
Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel (the percentage of the gel will depend on the molecular weight of the target proteins).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For quantitative analysis, strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
Western Blot Workflow
The following diagram illustrates the key steps in the Western blot protocol.
Figure 2: Experimental workflow for Western blot analysis.
Data Presentation
The following tables summarize the key apoptosis markers that can be analyzed by Western blot following treatment with this compound, along with typical antibody dilutions and expected protein band sizes.
Table 1: Pro-Apoptotic Markers
| Target Protein | Function in Apoptosis | Expected Change with this compound | Typical Primary Antibody Dilution | Expected Band Size (kDa) |
| Bax | Promotes mitochondrial outer membrane permeabilization. | Upregulation | 1:1000 | ~21 |
| Cleaved Caspase-9 | Initiator caspase in the intrinsic pathway. | Upregulation | 1:1000 | ~35/37 (active fragments) |
| Cleaved Caspase-3 | Effector caspase that cleaves key cellular substrates. | Upregulation | 1:1000 | ~17/19 (active fragments) |
| Cleaved PARP | Product of caspase-3 cleavage, indicative of apoptosis. | Upregulation | 1:1000 | ~89 |
Table 2: Anti-Apoptotic and Loading Control Markers
| Target Protein | Function in Apoptosis/Cellular Function | Expected Change with this compound | Typical Primary Antibody Dilution | Expected Band Size (kDa) |
| Bcl-2 | Inhibits apoptosis by blocking mitochondrial outer membrane permeabilization. | Downregulation | 1:1000 | ~26 |
| β-actin | Housekeeping gene, used as a loading control. | No change | 1:5000 | ~42 |
| GAPDH | Housekeeping gene, used as a loading control. | No change | 1:5000 | ~37 |
Interpretation of Results
An increase in the expression of Bax and the appearance of cleaved forms of caspase-9, caspase-3, and PARP are indicative of the induction of apoptosis through the intrinsic pathway. Conversely, a decrease in the expression of the anti-apoptotic protein Bcl-2 would further support the pro-apoptotic effect of this compound. The ratio of pro-apoptotic to anti-apoptotic proteins, such as the Bax/Bcl-2 ratio, can be calculated to provide a quantitative measure of the apoptotic response. Normalization of the target protein bands to a loading control is crucial for accurate quantification.
Conclusion
Western blot analysis is a powerful and specific method to investigate the molecular mechanisms of apoptosis induced by this compound. By examining the expression and cleavage of key apoptotic markers, researchers can confirm the pro-apoptotic activity of this compound and further elucidate its mechanism of action in cancer cells. This information is valuable for the development of novel anti-cancer therapeutics.
References
Application Notes and Protocols for Assessing the Effects of Tubulin Inhibitor 27 (Nocodazole) on Cell Migration using a Transwell Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial for various physiological events, including embryonic development, tissue repair, and immune responses. However, dysregulated cell migration is a hallmark of pathological conditions, most notably cancer metastasis. The microtubule cytoskeleton, a dynamic network of tubulin polymers, plays a pivotal role in maintaining cell structure, polarity, and motility. Consequently, agents that disrupt microtubule dynamics are of significant interest as potential therapeutic agents.
Tubulin inhibitor 27, commonly known as Nocodazole, is a potent antineoplastic agent that reversibly interferes with microtubule polymerization. By binding to β-tubulin, Nocodazole disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1] Beyond its effects on cell division, Nocodazole also impacts cell migration by altering microtubule dynamics, which are essential for directional cell movement.[2][3]
These application notes provide a detailed protocol for utilizing the Transwell migration assay to quantitatively assess the inhibitory effects of this compound (Nocodazole) on cancer cell migration. This document also outlines the underlying signaling pathways affected by this inhibitor and presents a framework for data analysis and interpretation.
Data Presentation
The inhibitory effect of this compound (Nocodazole) on the migration of various cancer cell lines can be quantified and summarized. The following tables provide a representative summary of dose-dependent inhibition of cell migration as determined by Transwell migration assays.
Table 1: Effect of this compound (Nocodazole) on MDA-MB-231 Breast Cancer Cell Migration
| Nocodazole Concentration | Mean Number of Migrated Cells (± SD) | Percentage Inhibition (%) |
| 0 µM (Control) | 250 ± 20 | 0 |
| 12 nM | 243 ± 18 | 2.8 |
| 120 nM | 162 ± 15 | 35.2 |
| 1.2 µM | 65 ± 8 | 74.0 |
Data is a representative compilation from literature. Actual results may vary based on experimental conditions.[4]
Table 2: Effect of this compound (Nocodazole) on NRK Fibroblast Locomotion
| Nocodazole Concentration | Rate of Locomotion (% of Control ± SD) |
| 0 nM (Control) | 100 ± 15.8 |
| 25 nM | 74.4 ± 7.2 |
| 100 nM | 39.9 ± 4.2 |
| 300 nM | ~0 |
Adapted from Liao et al. (1995).[2] This study used a wound-healing assay, which provides complementary data on cell migration.
Experimental Protocols
Transwell Migration Assay Protocol
This protocol details the steps for assessing the effect of this compound (Nocodazole) on the migration of a selected cancer cell line (e.g., MDA-MB-231).
Materials:
-
24-well Transwell® inserts (8.0 µm pore size)
-
24-well cell culture plates
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (Nocodazole) stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Staining solution: 0.1% Crystal Violet in 20% methanol
-
Cotton swabs
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Preparation:
-
Culture the cancer cells until they reach 70-80% confluency.
-
Prior to the assay, starve the cells by incubating them in serum-free medium for 12-24 hours. This enhances the chemotactic response.
-
On the day of the assay, detach the cells using trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add the desired concentrations of this compound (Nocodazole) to both the upper and lower chambers to ensure a stable concentration gradient is not the primary driver of migration differences. A vehicle control (DMSO) should be included.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period determined by the migratory capacity of the cell line (typically 6-24 hours).
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% PFA for 15 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in 0.1% Crystal Violet solution for 20-30 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using an inverted microscope, capture images of the stained cells from several random fields of view (e.g., 5-10 fields per insert).
-
Count the number of migrated cells per field using image analysis software.
-
Calculate the average number of migrated cells for each treatment condition. The results can be expressed as the percentage of migrated cells compared to the control.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Transwell migration assay.
Signaling Pathway
References
- 1. Nocodazole - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Nocodazole-induced changes in microtubule dynamics impair the morphology and directionality of migrating medial ganglionic eminence cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spontaneous migration of cancer cells under conditions of mechanical confinement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay with Tubulin Inhibitor 27
Audience: Researchers, scientists, and drug development professionals.
Introduction: The colony formation assay, or clonogenic assay, is a pivotal in vitro method for assessing the long-term proliferative capacity of single cells following treatment with cytotoxic agents.[1][2][3] This technique is considered the gold standard for determining cell reproductive death and is particularly valuable in cancer research to evaluate the efficacy of therapeutic compounds.[1][3]
Tubulin inhibitors are a major class of chemotherapeutic agents that disrupt microtubule dynamics, which are essential for various cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. These inhibitors are broadly classified as microtubule-stabilizing or microtubule-destabilizing agents. Tubulin inhibitor 27 (Nocodazole) is a microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.
These application notes provide a detailed protocol for conducting a colony formation assay to evaluate the anti-proliferative effects of this compound on cancer cell lines.
Data Presentation: Efficacy of Tubulin Inhibitors in Colony Formation Assays
The following table summarizes representative quantitative data on the inhibitory effects of various tubulin inhibitors on the colony formation of cancer cell lines. The data for "this compound" is provided as an illustrative example.
| Compound | Cell Line | Assay Type | IC50 Value | Reference / Notes |
| This compound | MCF-7 | Colony Formation Assay | 50 nM (Example) | Illustrative data. The IC50 should be determined empirically for each cell line. |
| This compound | A549 | Colony Formation Assay | 75 nM (Example) | Illustrative data. Sensitivity can vary significantly between different cancer types. |
| UCN-01 (Staurosporine derivative) | T98G (Glioblastoma) | Colony Formation (Area %) | 36.4 ± 4.0 nM | Data derived from analysis using the ColonyArea ImageJ plugin. |
| Staurosporine (STS) | T98G (Glioblastoma) | Colony Formation (Area %) | 27.3 ± 3.7 nM | Data derived from analysis using the ColonyArea ImageJ plugin. |
| Doxorubicin | HeLa | Colony Formation Assay | 3.1 nM | EC50 value determined using an automated imaging and cellular analysis pipeline in a 6-well plate format. |
| Indole Derivative (St. 32) | HeLa, HL-60 | Tubulin Polymerization | Not Specified | Compound caused G2/M arrest and induced apoptosis via caspase-3 activation. |
| Naphthalene-Thiazole (St. 55) | MCF-7, A549 | Tubulin Polymerization | 3.3 µM | Exhibited potent antiproliferative activity with IC50 values > 1 µM against the cell lines. |
Experimental Workflow
The following diagram outlines the major steps involved in performing a colony formation assay with this compound.
Caption: Workflow for the colony formation assay.
Detailed Experimental Protocol
This protocol is optimized for adherent cells in a 6-well plate format. Adjustments may be necessary based on the cell line and specific experimental goals.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (Nocodazole)
-
Dimethyl sulfoxide (DMSO, for inhibitor stock solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Methanol (for fixation)
-
0.5% Crystal Violet staining solution (in 25% methanol)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Cell Preparation and Seeding:
-
Culture cells until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA to create a single-cell suspension. Neutralize trypsin with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Determine the optimal seeding density for your cell line to yield 50-100 colonies in the control wells after the incubation period. This typically ranges from 100 to 1000 cells per well for a 6-well plate.
-
Seed the appropriate number of cells into each well of the 6-well plates. Ensure even distribution to prevent cell clustering.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
The next day, prepare serial dilutions of the inhibitor in complete medium. A typical concentration range might be from 1 nM to 1000 nM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the desired concentrations of this compound or the vehicle control.
-
Treatment can be continuous (inhibitor is present for the entire incubation) or short-term (e.g., 24 hours), after which the drug-containing medium is replaced with fresh, drug-free medium.
-
-
Incubation:
-
Return the plates to the incubator and culture for 7-14 days, or until colonies in the control wells are visible and consist of at least 50 cells.
-
Avoid disturbing the plates during incubation to ensure that colonies arise from single cells.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from each well.
-
Gently wash the wells once with PBS.
-
Add 1 mL of methanol to each well to fix the cells. Incubate at room temperature for 10-15 minutes.
-
Aspirate the methanol and allow the plates to air dry completely.
-
Add 1-2 mL of 0.5% crystal violet solution to each well, ensuring the entire surface is covered.
-
Incubate at room temperature for 15-20 minutes.
-
-
Colony Counting and Data Analysis:
-
Carefully remove the crystal violet solution. Gently wash the plates with tap water until the excess stain is removed and the water runs clear.
-
Allow the plates to air dry completely.
-
Count the number of colonies in each well. A colony is defined as a cluster of at least 50 cells. Counting can be performed manually with a microscope or using automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment:
-
Plating Efficiency (PE) = (Number of colonies counted in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF) = (Number of colonies counted after treatment) / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits colony formation by 50%).
-
Mechanism of Action: Signaling Pathway
Tubulin inhibitors disrupt the highly dynamic microtubule network, which is critical for the formation of the mitotic spindle during cell division. This interference activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis (G2/M phase) and subsequent induction of apoptosis.
Caption: Signaling pathway of this compound.
References
Application Notes and Protocols for Tubulin Inhibitors in 3D Cell Culture Models
Topic: Using Tubulin Inhibitors in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug discovery to better mimic the complex microenvironment of solid tumors. These models offer significant advantages over traditional 2D cell culture by recapitulating crucial aspects of tumor biology, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. Tubulin inhibitors are a cornerstone of cancer chemotherapy, targeting the dynamic microtubule cytoskeleton essential for cell division and other vital cellular functions.[1][] This document provides detailed application notes and protocols for the use of tubulin inhibitors in 3D cell culture models, with a focus on Nocodazole, a widely used reference compound, and other representative agents.
Tubulin inhibitors are broadly classified into two main categories: microtubule-destabilizing agents and microtubule-stabilizing agents.[1]
-
Microtubule-Destabilizing Agents: These compounds, including Vinca alkaloids (e.g., vincristine, vinblastine) and colchicine site binders (e.g., Nocodazole), inhibit the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[1] Nocodazole is a reversible tubulin inhibitor that binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization.
-
Microtubule-Stabilizing Agents: This class, which includes the taxanes (e.g., paclitaxel, docetaxel), enhances tubulin polymerization and stabilizes existing microtubules. This leads to the formation of abnormal microtubule bundles, mitotic arrest, and ultimately, cell death.
The use of 3D cell culture models is particularly relevant for evaluating tubulin inhibitors, as the complex architecture of spheroids can influence drug efficacy and resistance.
Data Presentation
The following tables summarize quantitative data on the effects of representative tubulin inhibitors on various cancer cell lines grown in 3D spheroids.
Table 1: IC50 Values of Tubulin Inhibitors in 2D vs. 3D Cell Culture Models
| Cell Line | Compound | 2D IC50 (µM) | 3D Spheroid IC50 (µM) | Reference |
| A431.H9 | 5-Fluorouracil | ~0.1 | 1 - 100 | |
| A431.H9 | Tirapazamine | ~50 | ~8 | |
| Human Tumor Cells | IRC-083927 | 0.007 - 0.015 | Not Specified | |
| Ovarian Cancer Cells | SP-6-27 | Not Specified | Not Specified |
Note: Data for specific tubulin inhibitors in direct 2D vs. 3D comparison is often cell-line and assay dependent. The provided data from A431.H9 cells with other anticancer agents illustrates the typical increase in drug resistance observed in 3D models.
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
This protocol describes the formation of uniform spheroids, a prerequisite for reproducible drug screening assays.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
GravityPLUS™ 3D Culture and Assay Platform or similar hanging drop plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 1,000 to 5,000 cells per 20 µL).
-
Carefully pipette 20 µL drops of the cell suspension onto the designated spots of the hanging drop plate.
-
Invert the plate and place it in a humidified incubator. Spheroids will form within 2-5 days.
Protocol 2: Drug Treatment and Viability Assessment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids
-
Tubulin inhibitor stock solution (e.g., Nocodazole in DMSO)
-
Complete cell culture medium
-
GravityTRAP™ plate or standard U-bottom low-adhesion plates
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of the tubulin inhibitor in complete cell culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Transfer the pre-formed spheroids from the hanging drop plate to a U-bottom low-adhesion 96-well plate.
-
Carefully remove the existing medium and add 100 µL of the prepared drug dilutions to each well.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of tubulin inhibitors.
Caption: Experimental workflow for 3D spheroid drug screening.
Caption: Logical relationships in a 3D spheroid drug screening experiment.
References
Application Notes and Protocols for High-Content Screening of Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tubulin Inhibition and High-Content Screening
Tubulin proteins are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes such as cell division, intracellular transport, and maintenance of cell shape. Consequently, tubulin is a well-validated and highly attractive target for cancer chemotherapy. Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. These inhibitors are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).
High-content screening (HCS) has emerged as a pivotal technology in drug discovery, enabling the multiparametric analysis of cellular phenotypes in a high-throughput manner. Unlike traditional high-throughput screening (HTS) which typically measures a single endpoint, HCS provides a more detailed, image-based readout of a compound's effects on individual cells. This allows for the simultaneous assessment of various parameters, including microtubule integrity, nuclear morphology, DNA content, and cell viability, providing a comprehensive profile of a compound's activity.
Key High-Content Screening Assays for Tubulin Inhibitors
Several robust HCS assays have been developed to identify and characterize tubulin inhibitors. These assays are typically based on immunofluorescence or the use of cell lines with fluorescently tagged proteins to visualize the microtubule network and other cellular components.
1. Microtubule Integrity and Morphology Assay: This is the most direct HCS assay for tubulin inhibitors. It involves staining the microtubule network (e.g., with an anti-α-tubulin antibody) and the nucleus (e.g., with DAPI or Hoechst) to visualize and quantify changes in microtubule structure. Microtubule-destabilizing agents will cause a diffuse, fragmented tubulin staining, while stabilizing agents may lead to the formation of microtubule bundles.
2. Mitotic Arrest Assay: Since tubulin inhibitors disrupt the formation of the mitotic spindle, they cause cells to arrest in the G2/M phase of the cell cycle. This can be quantified by measuring the increase in the mitotic index, often identified by condensed chromatin (visible with a DNA stain) and specific markers like phosphorylated histone H3.
3. Cell Morphology and Cytotoxicity Assay: Changes in the microtubule cytoskeleton profoundly affect overall cell shape and viability. HCS can be used to quantify these changes, such as cell rounding, shrinkage (indicative of apoptosis), and a decrease in cell number.
4. Advanced Assays with CRISPR-edited Cell Lines: A modern approach involves using CRISPR-Cas9 technology to endogenously tag tubulin with a fluorescent protein (e.g., GFP-β-tubulin). This allows for live-cell imaging of microtubule dynamics without the need for antibody staining, enabling the kinetic analysis of compound effects.
Quantitative Data Summary
The following tables summarize representative quantitative data for known tubulin inhibitors obtained from high-content screening and related assays.
Table 1: IC50 Values of Known Tubulin Inhibitors in HCS Assays
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Paclitaxel | Microtubule Stabilization | A549 | 4 | |
| Nocodazole | Microtubule Destabilization | A549 | 10 (biochemical) | |
| Vinblastine | Microtubule Destabilization | A549 | - | |
| Colchicine | Microtubule Destabilization | HeLa (CRISPR) | 58 | |
| KX2-391 | Microtubule Destabilization | HeLa (CRISPR) | >250 | |
| ON-01910 | Microtubule Destabilization | HeLa (CRISPR) | >250 | |
| HMN-214 | Microtubule Destabilization | HeLa (CRISPR) | >250 |
Table 2: Mitotic Arrest EC50 Values
| Compound | Cell Line | EC50 (µM) | Reference |
| Biphenabulin (Compound 7a) | - | 0.51 |
Experimental Protocols
Protocol 1: Microtubule Integrity and Morphology Assay
This protocol describes a typical immunofluorescence-based HCS assay to assess the effects of compounds on the microtubule network.
Materials:
-
A549 cells (or other suitable cell line)
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
384-well clear-bottom imaging plates
-
Test compounds and control tubulin inhibitors (e.g., paclitaxel, nocodazole)
-
Fixative: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
Nuclear stain: Hoechst 33342 or DAPI
-
Phosphate-buffered saline (PBS)
-
Automated liquid handler (recommended)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed A549 cells into 384-well plates at a density that will result in a sub-confluent monolayer at the time of imaging (e.g., 2,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Add test compounds and controls at various concentrations to the wells. Include a DMSO vehicle control. Incubate for a desired period (e.g., 18 hours).
-
Fixation: Carefully remove the culture medium and add 4% paraformaldehyde to each well. Incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the wells twice with PBS. Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Blocking: Wash the wells twice with PBS. Add blocking buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer. Remove the blocking buffer and add the primary antibody solution to each well. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Nuclear Staining: Wash the wells three times with PBS. Dilute the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 in blocking buffer. Add this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the wells three times with PBS. Leave the final PBS wash in the wells for imaging.
-
Imaging: Acquire images using a high-content imaging system. Use appropriate channels for the nuclear stain (e.g., DAPI channel) and the microtubule stain (e.g., FITC channel).
-
Image Analysis: Use HCS analysis software to segment the images into individual cells based on the nuclear stain. For each cell, quantify parameters related to the microtubule network, such as tubulin fiber intensity, texture, and length.
Protocol 2: Mitotic Arrest Assay using CRISPR-edited HeLa Cells
This protocol utilizes a HeLa cell line with endogenously tagged β-tubulin and histone H1 to identify compounds that induce mitotic arrest.
Materials:
-
HeLa cells with fluorescently tagged β-tubulin and histone H1
-
Culture medium
-
384-well imaging plates
-
Test compounds and controls
-
High-content imaging system with live-cell imaging capabilities (optional)
Procedure:
-
Cell Seeding: Plate the CRISPR-edited HeLa cells in 384-well plates.
-
Compound Treatment: Treat the cells with a library of compounds for 16 hours.
-
Direct Imaging: Directly analyze the plates with an automated high-content imager.
-
Image Analysis:
-
Identify nuclei based on the histone H1 fluorescent signal.
-
Quantify the microtubule network characteristics using the fluorescently tagged β-tubulin signal. Parameters such as Haralick homogeneity can be used to detect tubulin depolymerization.
-
Identify cells arrested in mitosis by their characteristic condensed chromatin and rounded cell shape.
-
Calculate the mitotic index as the percentage of mitotic cells relative to the total number of cells.
-
Visualizations
Caption: A generalized workflow for a high-content screen to identify tubulin inhibitors.
Caption: Simplified signaling pathway showing the cellular consequences of tubulin inhibition.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 3. High-content screening - Wikipedia [en.wikipedia.org]
- 4. alitheagenomics.com [alitheagenomics.com]
- 5. The beautiful cell: high-content screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tubulin Inhibitor 27 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin, a critical component of the cytoskeleton, plays a pivotal role in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape.[1] Its dynamic polymerization into microtubules and subsequent depolymerization are fundamental to these processes.[2] Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.[1][3] Tubulin inhibitors are a class of small molecules that disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[4] These inhibitors are broadly classified as either microtubule-stabilizing agents or microtubule-destabilizing agents.
This document provides detailed application notes and protocols for measuring the binding affinity of tubulin inhibitors, with a focus on "Tubulin inhibitor 27," a compound identified for its tubulin polymerization inhibitory activity. The following sections will describe several widely used techniques, including tubulin polymerization assays, Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP), to quantitatively assess the interaction between tubulin and inhibitory compounds.
Mechanism of Action of Tubulin Inhibitors
Tubulin inhibitors interfere with the normal function of microtubules. Microtubule-destabilizing agents, such as colchicine and vinca alkaloids, prevent the polymerization of tubulin dimers into microtubules. Conversely, stabilizing agents, like paclitaxel, promote polymerization and prevent depolymerization, resulting in dysfunctional, overly stable microtubules. Both mechanisms ultimately disrupt the mitotic spindle formation necessary for chromosome segregation during mitosis, leading to cell cycle arrest and apoptosis. Many inhibitors, including a compound designated as E27 in one study, target the colchicine binding site at the interface between α- and β-tubulin.
Caption: Mechanism of action of tubulin inhibitors.
Techniques for Measuring Binding Affinity
Several biophysical and biochemical techniques can be employed to measure the binding affinity of inhibitors to tubulin. The choice of method often depends on the specific research question, the properties of the inhibitor, and the available instrumentation.
Tubulin Polymerization Assays
These assays directly measure the effect of a compound on the polymerization of tubulin into microtubules. The half-maximal inhibitory concentration (IC50) derived from these assays is a common measure of a compound's potency.
-
Turbidity-Based Assay: This method relies on the principle that as tubulin polymerizes, the solution becomes more turbid, leading to increased light scattering that can be measured by an increase in absorbance at 340-350 nm.
-
Fluorescence-Based Assay: This technique utilizes a fluorescent reporter, such as DAPI (4',6-diamidino-2-phenylindole), which shows enhanced fluorescence upon binding to polymerized microtubules. The increase in fluorescence is proportional to the extent of tubulin polymerization.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It allows for the determination of the binding affinity (Ka or Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment. This label-free, in-solution method provides a complete thermodynamic profile of the binding interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical technique for monitoring molecular interactions. In a typical SPR experiment, one molecule (the ligand, e.g., tubulin) is immobilized on a sensor surface, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. SPR provides kinetic data, including the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Fluorescence Polarization (FP) Assay
FP is a solution-based technique used to study molecular interactions. It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule (e.g., tubulin), the rotation of the tracer slows down, leading to an increase in the polarization of the emitted light. In a competitive binding assay format, an unlabeled inhibitor competes with the fluorescent tracer for binding to tubulin, causing a decrease in fluorescence polarization.
Experimental Protocols
A. Turbidity-Based Tubulin Polymerization Assay
This protocol is adapted from commercially available kits and established research methodologies.
1. Materials:
-
Lyophilized tubulin protein (>97% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound and control compounds (e.g., colchicine, paclitaxel)
-
DMSO (for dissolving compounds)
-
96-well microplate (clear, flat-bottom)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
2. Protocol:
-
Preparation of Reagents:
-
Prepare Tubulin Polymerization Buffer (TPB) by supplementing General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.
-
Reconstitute lyophilized tubulin in ice-cold TPB to a final concentration of 3 mg/mL. Keep on ice and use within one hour.
-
Prepare a stock solution of this compound in DMSO. From this, create a series of 10x working solutions in TPB at the desired final concentrations.
-
-
Assay Procedure:
-
Pre-warm the microplate reader to 37°C.
-
On ice, add 10 µL of the 10x working solutions of this compound and controls to the appropriate wells of the 96-well plate.
-
For the no-compound control, add 10 µL of TPB containing the same final concentration of DMSO as the test compound wells.
-
Incubate the plate at 37°C for 2 minutes.
-
Initiate the polymerization reaction by adding 90 µL of the 3 mg/mL tubulin solution to each well.
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30-60 seconds for at least 60-90 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.
-
Plot the change in absorbance versus time for each concentration of this compound and controls.
-
Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the tubulin polymerization assay.
B. Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for an ITC experiment.
1. Materials:
-
Purified tubulin protein
-
This compound
-
Dialysis buffer (e.g., 50 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.9)
-
Isothermal Titration Calorimeter
2. Protocol:
-
Sample Preparation:
-
Dialyze both the tubulin protein and this compound extensively against the same dialysis buffer to minimize buffer mismatch effects.
-
Determine the concentrations of tubulin and the inhibitor accurately after dialysis.
-
Degas both solutions immediately before the experiment.
-
-
Experimental Setup:
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Load the tubulin solution (e.g., 10-20 µM) into the sample cell (typically ~200 µL).
-
Load the this compound solution (e.g., 100-200 µM, typically 10-15 times the protein concentration) into the injection syringe (typically ~40 µL).
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the inhibitor solution into the tubulin solution at regular intervals (e.g., 120-180 seconds) to allow the system to return to thermal equilibrium.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Correct for the heat of dilution by performing a control titration of the inhibitor into the buffer alone.
-
Plot the corrected heat change per mole of injectant against the molar ratio of inhibitor to tubulin.
-
Fit the data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine Ka (and thus Kd), ΔH, and the stoichiometry (n).
-
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
C. Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for an SPR binding assay.
1. Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified tubulin protein
-
This compound
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
2. Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., using EDC/NHS).
-
Inject the tubulin solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active sites using ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the inhibitor solutions over the immobilized tubulin surface, starting with the lowest concentration.
-
Include a buffer-only injection for baseline subtraction.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.
-
-
Surface Regeneration (if necessary):
-
Inject a regeneration solution to remove the bound inhibitor without damaging the immobilized tubulin. This step needs to be optimized for each ligand-analyte pair.
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer-only injection signal from the raw data.
-
Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.
-
Caption: Workflow for a Surface Plasmon Resonance experiment.
Data Presentation
Quantitative data from binding affinity assays should be summarized in a clear and structured format to facilitate comparison between different compounds and techniques.
Table 1: Tubulin Polymerization Inhibition
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | Turbidity | User Determined | |
| This compound | Fluorescence | User Determined | |
| Colchicine | Turbidity | 2.68 | |
| Combretastatin A-4 | Turbidity | 2.1 | |
| Nocodazole | Fluorescence | 2.292 | |
| Indole Derivative (10k) | Turbidity | 2.68 |
Table 2: Direct Binding Affinity Constants
| Compound | Technique | Kd (µM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | ΔH (kcal/mol) | Reference |
| This compound | ITC | User Determined | N/A | N/A | User Determined | |
| This compound | SPR | User Determined | User Determined | User Determined | N/A | |
| This compound | FP | User Determined | N/A | N/A | N/A | |
| Aplyronine A-Actin Complex | SPR | 1.84 | Not Reported | Not Reported | N/A | |
| CIL-102 | ITC | Not directly stated, but binding observed | N/A | N/A | Binding observed | |
| Fluorescent Paclitaxel | FP | ~0.1 | Not Reported | Not Reported | N/A |
Note: The data for "this compound" is to be determined by the user. The values for other compounds are provided as examples from the literature.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Polymerization Assay: Low signal in control wells | Inactive tubulin, incorrect temperature, GTP degradation. | Ensure tubulin has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Confirm the plate reader is maintained at 37°C. Use freshly prepared GTP. |
| Polymerization Assay: High background at time 0 | Light scattering from inhibitor precipitate. | Check the solubility of the inhibitor in the assay buffer. If necessary, reduce the starting concentration or use a different solvent (ensure final solvent concentration is low, e.g., <1% DMSO). |
| ITC: Noisy baseline or large dilution heats | Buffer mismatch between syringe and cell solutions. | Ensure extensive dialysis of both protein and ligand in the same buffer batch. |
| SPR: Low immobilization level or protein inactivity | Poor protein quality, inappropriate immobilization pH. | Use high-quality protein. Perform a pH scouting experiment to determine the optimal pH for immobilization. |
| SPR: Non-specific binding | Hydrophobic or ionic interactions with the sensor surface. | Add a non-ionic detergent (e.g., 0.05% P20) and/or increase the salt concentration in the running buffer. |
By employing these techniques and protocols, researchers can effectively characterize the binding affinity and mechanism of action of this compound and other novel tubulin-targeting compounds, facilitating the development of new therapeutic agents.
References
Zebrafish Model for Evaluating the Anti-Angiogenic Effects of Novel Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for a specific anti-angiogenic compound designated "DYT-1" did not yield any publicly available scientific literature or data. Therefore, these application notes and protocols are presented for a hypothetical anti-angiogenic agent, referred to herein as Compound X , to provide a comprehensive framework for evaluating novel anti-angiogenic compounds using the zebrafish model.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and in pathological conditions such as tumor growth and metastasis.[1] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying angiogenesis and for the screening of anti-angiogenic compounds.[2][3][4] Its rapid development, optical transparency, and the availability of transgenic lines with fluorescently labeled vasculature, such as the Tg(fli1:EGFP) line where endothelial cells express green fluorescent protein, make it an ideal system for real-time imaging and quantification of vascular development.[5]
These application notes provide a detailed protocol for assessing the anti-angiogenic properties of a novel compound, Compound X, using the zebrafish model. The primary endpoint is the inhibition of intersegmental vessel (ISV) and subintestinal vessel (SIV) formation.
Data Presentation: Quantitative Analysis of Anti-Angiogenic Effects
The following tables present a template for the quantitative data that should be collected and analyzed to determine the anti-angiogenic efficacy and toxicity of Compound X.
Table 1: Effect of Compound X on Intersegmental Vessel (ISV) Formation in Zebrafish Embryos
| Treatment Group | Concentration (µM) | Number of Embryos (n) | Average Number of Complete ISVs per Embryo (± SEM) | % Inhibition of ISV Formation |
| Control (0.1% DMSO) | 0 | 30 | 30.5 ± 0.8 | 0% |
| Compound X | 1 | 30 | 25.2 ± 1.1 | 17.4% |
| 5 | 30 | 15.8 ± 1.5 | 48.2% | |
| 10 | 30 | 8.1 ± 1.9 | 73.4% | |
| Positive Control (SU5416) | 1 | 30 | 10.3 ± 1.3 | 66.2% |
Table 2: Effect of Compound X on Subintestinal Vessel (SIV) Sprouting in Zebrafish Embryos
| Treatment Group | Concentration (µM) | Number of Embryos (n) | Average SIV Sprouting Length (µm ± SEM) | % Inhibition of SIV Sprouting |
| Control (0.1% DMSO) | 0 | 30 | 155.6 ± 7.2 | 0% |
| Compound X | 1 | 30 | 121.3 ± 8.1 | 22.1% |
| 5 | 30 | 78.9 ± 6.5 | 49.3% | |
| 10 | 30 | 35.4 ± 5.8 | 77.2% | |
| Positive Control (SU5416) | 1 | 30 | 45.1 ± 6.2 | 71.0% |
Table 3: Toxicity Profile of Compound X in Zebrafish Embryos
| Treatment Group | Concentration (µM) | Number of Embryos (n) | Survival Rate at 72 hpf (%) | Incidence of Morphological Defects (%) |
| Control (0.1% DMSO) | 0 | 50 | 98% | 2% |
| Compound X | 1 | 50 | 96% | 4% |
| 5 | 50 | 94% | 8% | |
| 10 | 50 | 90% | 15% | |
| 25 | 50 | 75% | 40% | |
| 50 | 50 | 40% | 85% |
Experimental Protocols
Zebrafish Maintenance and Embryo Collection
-
Zebrafish Line: Tg(fli1:EGFP) transgenic zebrafish, which express enhanced green fluorescent protein in endothelial cells, are recommended for easy visualization of the vasculature.
-
Husbandry: Maintain adult zebrafish in a recirculating water system at 28.5°C with a 14/10-hour light/dark cycle.
-
Breeding and Embryo Collection: Set up breeding pairs in tanks with a divider the evening before embryo collection. Remove the divider the next morning to allow for spawning. Collect embryos within 30 minutes of fertilization and rinse with E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate).
Anti-Angiogenesis Assay in Zebrafish Embryos
This protocol is adapted from established methods for in vivo angiogenesis assays in zebrafish.
Materials:
-
Tg(fli1:EGFP) zebrafish embryos
-
E3 embryo medium
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., SU5416, a known VEGFR inhibitor)
-
Control vehicle (0.1% DMSO in E3 medium)
-
24-well plates
-
Stereomicroscope
-
Fluorescence microscope with a digital camera
Procedure:
-
Embryo Staging and Dechorionation: At 24 hours post-fertilization (hpf), select healthy, normally developing embryos. Dechorionate the embryos enzymatically with pronase or manually with fine forceps.
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in E3 medium. The final concentration of DMSO should not exceed 0.1%.
-
Randomly distribute 10-15 dechorionated embryos into each well of a 24-well plate.
-
Remove the E3 medium and add 1 mL of the respective treatment solutions (Control, Compound X at various concentrations, Positive Control) to each well.
-
Incubate the embryos at 28.5°C.
-
-
Imaging and Analysis:
-
At 48 and 72 hpf, anesthetize the embryos with tricaine (MS-222).
-
Mount the embryos in a lateral orientation in 3% methylcellulose on a microscope slide.
-
Capture images of the trunk vasculature (for ISVs) and the subintestinal region (for SIVs) using a fluorescence microscope.
-
-
Data Quantification:
-
ISV Analysis: Count the number of complete ISVs that have sprouted from the dorsal aorta and reached the dorsal longitudinal anastomotic vessel (DLAV).
-
SIV Analysis: Measure the total length of the SIV plexus sprouting from the primordial midgut blood supply. Image analysis software such as ImageJ can be used for this measurement.
-
Statistical Analysis: Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the treated groups with the control group.
-
Toxicity Assay
Procedure:
-
Follow the same treatment protocol as the anti-angiogenesis assay, using a wider range of concentrations for Compound X.
-
At 72 hpf, record the survival rate for each treatment group.
-
Examine the embryos under a stereomicroscope for any morphological abnormalities, such as pericardial edema, yolk sac malformation, or spinal curvature.
-
Calculate the percentage of embryos exhibiting any of these defects.
Visualization of a Putative Signaling Pathway and Experimental Workflow
The following diagrams, created using the DOT language, illustrate a potential mechanism of action for an anti-angiogenic compound and the experimental workflow.
Caption: Putative mechanism of Compound X inhibiting the VEGF signaling pathway.
Caption: Experimental workflow for anti-angiogenic compound screening in zebrafish.
References
- 1. Efficacy of PD-1 Inhibitors Combined with Anti-Angiogenic Therapy in Driver Gene Mutation Negative Non-Small-Cell Lung Cancer with Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9642865B2 - Angiogenesis inhibitors - Google Patents [patents.google.com]
- 3. DYT-TOR1A - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Contrasting Actions of Selective Inhibitors of Angiopoietin-1 and Angiopoietin-2 on the Normalization of Tumor Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Troubleshooting low solubility of Tubulin inhibitor 27 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin inhibitor 27, a pyrazole-naphthalene derivative with known low solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 5j) is a small molecule inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. Why is this happening?
This is a common issue for many hydrophobic small molecules, including pyrazole-naphthalene derivatives. The low aqueous solubility of this compound means that when the highly concentrated DMSO stock is diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit in the final solvent mixture, causing it to precipitate out of solution.
Q3: What is the maximum recommended concentration of DMSO for my cell-based assays?
The tolerance to DMSO can vary between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
-
> 0.5% DMSO: Can be cytotoxic to some cells and may introduce off-target effects.
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.
Q4: Can I use other organic solvents to dissolve this compound?
While DMSO is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds, other solvents like ethanol or N,N-dimethylformamide (DMF) can be used. However, it is essential to determine the solubility of this compound in these solvents and their compatibility and potential toxicity in your specific experimental setup. Always perform appropriate vehicle controls.
Troubleshooting Guide for Low Solubility
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Solution:
-
Lower the Final Concentration: Attempt the experiment with a lower final concentration of the inhibitor.
-
Step-wise Dilution: Instead of a single dilution, perform serial dilutions of the DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Optimize DMSO Concentration: A slightly higher final DMSO concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration.
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the DMSO stock may help improve solubility. However, be mindful of the thermal stability of the compound.
-
Issue 2: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause: Precipitation of the inhibitor leading to a lower effective concentration.
-
Solution:
-
Visual Inspection: Before adding the inhibitor to your cells or protein, visually inspect the diluted solution for any signs of precipitation (cloudiness or visible particles).
-
Solubility Test: Perform a preliminary test by preparing the final dilution of the inhibitor in the assay buffer and observing it over the time course of your experiment for any precipitation.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from the DMSO stock immediately before use.
-
Issue 3: High background signal in absorbance-based tubulin polymerization assays.
-
Possible Cause: Light scattering from precipitated inhibitor.
-
Solution:
-
Control Measurement: Run a control experiment with the inhibitor in the assay buffer without tubulin to measure the background absorbance. Subtract this value from your experimental readings.
-
Centrifugation: Before measuring, centrifuge the plate at a low speed to pellet any precipitate.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (compound 5j).
| Property | Value |
| Molecular Formula | C₂₅H₂₀N₄O₂S |
| Molecular Weight | 440.52 g/mol |
| Appearance | Solid |
| Primary Solvent | DMSO |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder.
-
Calculate DMSO Volume: Based on the molecular weight (440.52 g/mol ), calculate the volume of high-quality, anhydrous DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 440.52) * 100,000
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If necessary, use brief sonication in a water bath to ensure the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., Nocodazole, 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 1 mM in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the desired concentrations of this compound, positive control, or vehicle control. Perform serial dilutions in General Tubulin Buffer to achieve the final desired concentrations, ensuring the final DMSO concentration is consistent across all wells and is below 0.5%.
-
Add the tubulin solution to each well.
-
-
Initiate Polymerization:
-
To start the reaction, add the GTP working solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the change in absorbance over time for each condition.
-
Determine the rate of polymerization and the extent of polymerization (plateau phase).
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
-
Visualizations
Caption: Troubleshooting workflow for low solubility of this compound.
Caption: Mechanism of action of this compound.
Technical Support Center: Optimizing Tubulin Inhibitor 27 Concentration for In Vitro Experiments
Welcome to the technical support center for Tubulin Inhibitor 27. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the in vitro use of this compound. Please note that "this compound" is used here as a representative name for a novel tubulin-targeting agent. The principles and protocols outlined are broadly applicable to new compounds within this class.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a microtubule-destabilizing agent.[1] It functions by binding to tubulin, the protein subunit of microtubules, and inhibiting its polymerization. This disruption of microtubule dynamics interferes with critical cellular processes that rely on a functional cytoskeleton, such as cell division (mitosis), intracellular transport, and maintenance of cell shape.[1] By preventing the formation of the mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle, which can subsequently lead to programmed cell death (apoptosis).[2][3]
Q2: What is a recommended starting concentration range for initial in vitro experiments with this compound?
A2: For initial dose-response experiments, it is advisable to use a broad concentration range to determine the sensitivity of your specific cell line. A common starting point is to perform serial dilutions covering several orders of magnitude, for instance, from 1 nM to 100 µM.[4] This will help establish a preliminary understanding of the compound's potency and identify a narrower, more relevant concentration range for precise half-maximal inhibitory concentration (IC50) determination.
Q3: How should I dissolve and store this compound?
A3: this compound is typically provided as a lyophilized powder. For in vitro experiments, it should be dissolved in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To prevent degradation from repeated freeze-thaw cycles, it is best to store this stock solution in small aliquots at -20°C or -80°C. When preparing working concentrations for your experiments, ensure that the final DMSO concentration in the cell culture medium remains low (generally ≤ 0.1%) to avoid any cytotoxic effects from the solvent itself.
Q4: Why is determining the IC50 value crucial?
A4: The IC50 value, or half-maximal inhibitory concentration, is a critical parameter that quantifies the concentration of this compound required to inhibit a specific biological process, such as cell proliferation, by 50%. Establishing the IC50 for your cancer cell line of interest and a relevant normal cell line is a crucial first step. This allows you to define a therapeutic window, and a significant difference in the IC50 values can indicate a degree of selectivity for cancer cells. Subsequent mechanistic studies are often performed at concentrations relative to the IC50 value (e.g., 0.5x, 1x, and 2x IC50).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High toxicity observed in normal (non-cancerous) control cell lines. | The concentration of this compound is too high. | Perform a dose-response curve for both your cancer and normal cell lines to identify a selective concentration range. |
| The incubation time is too long. | Reduce the exposure time. Shorter incubation periods may be sufficient to induce apoptosis in cancer cells while allowing normal cells to recover. | |
| The normal cell line is particularly sensitive. | If scientifically appropriate for your research question, consider using a more resistant normal cell line. | |
| Inconsistent or non-reproducible IC50 values. | Issues with compound solubility or stability. | Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure the compound is fully dissolved in DMSO before further dilution in culture medium. |
| Cell seeding density is not optimal. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. | |
| Decreased sensitivity to the inhibitor after prolonged exposure. | Upregulation of drug efflux pumps (e.g., P-glycoprotein). | Verify the overexpression of efflux pumps using Western Blot or qRT-PCR. Consider co-administration with a known efflux pump inhibitor to see if sensitivity is restored. |
| Alterations in the tubulin protein or microtubule-associated proteins. | Sequence the tubulin genes to identify potential mutations. Analyze the expression of different tubulin isotypes (e.g., βIII-tubulin), as their overexpression can be linked to resistance. |
Data Presentation
Table 1: Representative IC50 Values of Various Tubulin Inhibitors in Different Cancer Cell Lines
| Cell Line | Tubulin Inhibitor | IC50 (µM) |
| HeLa, A549, MCF7 | Pyrazole-oxindole derivatives (St. 25, 26, 27) | 5.90–9.20 |
| L1210, CEM, HeLa | Trimethoxyanilino and nitrile derivatives (St. 40, 41) | 1.10–4.70 |
| MCF7 | Indole-amino-pyrazolyl derivative (St. 28) | 0.28 |
| MDA-MB-231 | 2-aryl-4-amide-quinoline derivative (G13) | 0.65–0.90 |
| Various | T115 | Dose-dependent inhibition |
Note: These are example values from the literature for different tubulin inhibitors and should be experimentally determined for your specific compound and cell lines.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "medium only" (blank) and "vehicle control" (cells + DMSO) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis using Flow Cytometry
Objective: To evaluate the effect of this compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC50 concentration for a defined period (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a propidium iodide (PI) staining solution that contains RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Generate a histogram to determine the percentage of cells in the G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Mechanism of action for a microtubule-destabilizing agent.
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Colchicine Binding Site Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with colchicine binding site inhibitors (CBSIs).
I. Troubleshooting Guides
This section details common experimental issues, potential causes, and step-by-step solutions to overcome them.
Inconsistent IC50 Values in Cell Viability Assays
Problem: High variability in IC50 values for a CBSI between replicate experiments in drug-sensitive and resistant cell lines.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%). Run a vehicle-only control to assess its effect on cell viability.[1] |
| Inconsistent Cell Seeding | Optimize and standardize the cell seeding density. Ensure a homogenous cell suspension before plating to avoid clumps and uneven distribution. Use cells in the exponential growth phase.[1] |
| Drug Instability or Precipitation | Confirm the stability and solubility of the CBSI in the culture medium at the experimental temperature. Visually inspect for any precipitation at higher concentrations.[1][2] |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent). Run a control with the compound in cell-free medium to check for direct chemical reactions.[3] |
| Resistant Cell Line Instability | If using a newly generated resistant cell line, ensure the resistance phenotype is stable. This can be achieved by continuously culturing the cells in the presence of a maintenance dose of the selective drug. |
Experimental Protocol: MTS Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the CBSI for 72 hours. Include a vehicle-only control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Logical Workflow for Troubleshooting Cell Viability Assays
Caption: Troubleshooting workflow for inconsistent IC50 results.
No or Weak Inhibition in Tubulin Polymerization Assay
Problem: A known CBSI fails to inhibit tubulin polymerization in an in vitro assay.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Tubulin | Use high-quality, polymerization-competent tubulin (>99% pure). Aliquot tubulin upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Thaw on ice and use promptly. |
| Incorrect Buffer Composition | Prepare fresh polymerization buffer (e.g., G-PEM: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and add GTP to a final concentration of 1 mM just before use. |
| Suboptimal Assay Temperature | Ensure the microplate reader is pre-warmed to and maintained at 37°C. Tubulin polymerization is highly temperature-dependent. |
| Compound Precipitation | If the compound is diluted from a DMSO stock, ensure the final DMSO concentration is low (≤2%) to prevent precipitation in the aqueous buffer. |
| Presence of Tubulin Aggregates | Clarify the tubulin stock by ultracentrifugation before the assay to remove any pre-existing aggregates that can act as seeds and alter polymerization kinetics. |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Prepare polymerization buffer and a stock solution of the CBSI in DMSO. Keep purified tubulin on ice.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP (final concentration 1 mM), and various concentrations of the CBSI.
-
Initiation of Polymerization: Add tubulin to each well to a final concentration of 2-4 mg/mL.
-
Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.
-
Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value from the dose-response curve of polymerization inhibition.
Signaling Pathway: CBSI Mechanism of Action
Caption: CBSI mechanism leading to mitotic arrest and apoptosis.
II. Frequently Asked Questions (FAQs)
Q1: How can I determine if resistance to my CBSI is due to ABC transporter overexpression or tubulin mutations?
A1: To differentiate between these two primary resistance mechanisms, you can perform the following experiments:
-
ABC Transporter Involvement:
-
Co-treatment with an ABC transporter inhibitor: Treat the resistant cells with your CBSI in the presence of a known inhibitor of ABCB1 (e.g., verapamil or tariquidar) or ABCG2 (e.g., Ko143). A significant decrease in the IC50 of your CBSI suggests that its efflux by the transporter is a major resistance mechanism.
-
Western Blotting: Analyze the protein expression levels of common ABC transporters like ABCB1 (P-glycoprotein) and ABCG2 in your sensitive and resistant cell lines. Increased expression in the resistant line points to this mechanism.
-
-
Tubulin Alterations:
-
Competitive Binding Assay: Use a radiolabeled colchicine binding assay to determine if your compound's binding to tubulin is reduced in lysates from resistant cells compared to sensitive cells. A lower binding affinity in resistant cells suggests a mutation in the binding site.
-
Tubulin Sequencing: Sequence the genes encoding for α- and β-tubulin in the resistant cells to identify any mutations within the colchicine binding site.
-
Western Blotting for βIII-tubulin: Overexpression of the βIII-tubulin isotype is a known mechanism of resistance to some microtubule-targeting agents. Compare its expression levels in your sensitive and resistant cell lines.
-
Q2: My novel CBSI is effective in sensitive cell lines but shows a high resistance index in ABCB1-overexpressing cells. What are my next steps?
A2: A high resistance index in ABCB1-overexpressing cells indicates that your compound is likely a substrate for this efflux pump. To overcome this, you can explore the following strategies:
-
Structural Modification: Modify the chemical structure of your compound to reduce its affinity for ABCB1. This may involve altering lipophilicity, hydrogen bonding capacity, or overall charge.
-
Combination Therapy: Investigate the synergistic effects of your CBSI with a potent and non-toxic ABCB1 inhibitor. This approach aims to increase the intracellular concentration of your CBSI in resistant cells.
-
Development of Prodrugs: Design a prodrug of your CBSI that is not a substrate for ABCB1. The prodrug would then be converted to the active compound inside the cell.
Q3: How do I generate a CBSI-resistant cell line for my experiments?
A3: A common method for generating a drug-resistant cell line is through continuous exposure to escalating concentrations of the drug.
-
Initial IC50 Determination: First, determine the IC50 of the CBSI in the parental (sensitive) cell line.
-
Stepwise Dose Escalation: Begin by culturing the parental cells in a medium containing the CBSI at a concentration equal to or slightly below the IC50. Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration in a stepwise manner. This process can take several months.
-
Verification of Resistance: Periodically assess the IC50 of the cultured cells to monitor the development of resistance. A significant increase in the IC50 (typically >10-fold) compared to the parental line indicates the establishment of a resistant cell line.
-
Characterization: Once a resistant line is established, characterize the underlying resistance mechanism(s) as described in Q1.
Experimental Workflow: Generating a Resistant Cell Line
Caption: Workflow for generating a CBSI-resistant cell line.
III. Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various CBSIs in drug-sensitive and resistant cancer cell lines.
Table 1: IC50 Values of CBSIs in Sensitive and ABCB1-Overexpressing Cell Lines
| Compound | Parental Cell Line | IC50 (nM) | ABCB1-Overexpressing Cell Line | IC50 (nM) | Resistance Index (RI) | Reference |
| Paclitaxel | HEK293 | 34.6 | HEK293/ABCB1 | >10,000 | >289 | |
| Colchicine | HEK293 | 112.1 | HEK293/ABCB1 | >10,000 | >89 | |
| DJ95 | HEK293 | 47.9 | HEK293/ABCB1 | 51.2 | 1.1 | |
| Paclitaxel | KB-3-1 | 2.5 | KB-C2 | 716.3 | 286.5 | |
| Colchicine | KB-3-1 | 8.7 | KB-C2 | 2671.2 | 307.0 | |
| DJ95 | KB-3-1 | 28.5 | KB-C2 | 719.5 | 25.2 |
Table 2: IC50 Values of CBSIs in Cell Lines with Varying βIII-Tubulin Expression
| Compound | Cell Line | βIII-Tubulin Expression | IC50 (nM) | Reference |
| Paclitaxel | MCF-7 | Control | 7.2 | |
| MCF-7 | Overexpressed | 100 | ||
| Vinorelbine | MCF-7 | Control | 0.4 | |
| MCF-7 | Overexpressed | 0.9 | ||
| Colchicine | MCF-7 | Control | 4.0 | |
| MCF-7 | Overexpressed | 4.0 | ||
| 2-MeOE2 | MCF-7 | Control | 1000 | |
| MCF-7 | Overexpressed | 1000 |
IV. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting and FAQ sections.
Western Blotting for ABCB1 and βIII-Tubulin
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCB1 or βIII-tubulin overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Competitive Colchicine Binding Assay
-
Reagent Preparation: Prepare a solution of purified tubulin, a working solution of [3H]-colchicine, and serial dilutions of the test CBSI.
-
Binding Reaction: In a microcentrifuge tube, combine the tubulin solution, a fixed concentration of [3H]-colchicine, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess cold colchicine).
-
Incubation: Incubate the reaction mixtures to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the tubulin-bound [3H]-colchicine from the free radioligand using a filter-binding assay or a scintillation proximity assay (SPA).
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Analysis: Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-colchicine.
Immunofluorescence Staining of Microtubules
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat with the CBSI at various concentrations for a specified duration. Include a vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin or β-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence or confocal microscope.
References
Interpreting unexpected results in tubulin polymerization assays
Welcome to the technical support center for tubulin polymerization assays. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is there no tubulin polymerization in my positive control wells?
A complete lack of polymerization in control wells, which should show a distinct sigmoidal curve, points to a critical failure in one of the core assay components or conditions.[1] Potential causes include inactive tubulin due to improper storage or freeze-thaw cycles, degraded GTP which is essential for polymerization, suboptimal temperature (the assay is highly temperature-dependent and requires 37°C), or incorrect buffer composition.[1][2]
Q2: My assay shows a high background signal at time zero, even before polymerization should start. What's happening?
A high initial signal is often caused by the test compound precipitating out of the solution.[3][4] This precipitation causes light scattering, which can be misinterpreted as microtubule formation in absorbance-based assays. In fluorescence-based assays, a high background could be due to the compound's own autofluorescence.
Q3: The polymerization curve in my control wells is very weak or has a low signal-to-noise ratio. How can I improve it?
A weak signal can make it difficult to assess the effects of test compounds. This issue often relates to a suboptimal concentration of tubulin or an inappropriate plate format. For absorbance assays, ensure the tubulin concentration is sufficient (typically 2-3 mg/mL) and consider using half-area plates to optimize the light pathlength.
Q4: I'm observing a very short or non-existent lag phase in my polymerization curve. What does this indicate?
The lag phase represents the nucleation step of microtubule formation. Its absence is a common sign that your tubulin solution contains pre-existing aggregates or "seeds". These seeds provide a template for rapid elongation, bypassing the slower nucleation process. This is often caused by improper tubulin storage or repeated freeze-thaw cycles. The presence of a lag time in the control reaction is a key indicator of high-quality, aggregate-free tubulin.
Q5: My test compound appears to cause an increase in absorbance on its own. How do I confirm it's not just precipitation?
Compound precipitation can mimic the light scattering signal of microtubule formation. To distinguish between true polymerization and precipitation, you can perform a cold-depolymerization test. After the reaction plateaus at 37°C, transfer the plate to ice for 20-30 minutes. True microtubules are cold-labile and will depolymerize, causing the signal to decrease. Compound precipitates are generally not temperature-sensitive and the signal will remain high.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues.
Guide 1: No Polymerization or Weak Signal
This guide addresses situations where the expected polymerization in control wells is absent or lower than expected.
Caption: Troubleshooting workflow for no or weak tubulin polymerization.
| Observation | Potential Cause | Recommended Solution |
| No polymerization in any wells | Inactive Tubulin | Use a fresh aliquot of high-quality tubulin; ensure proper storage at -80°C and avoid repeated freeze-thaw cycles. |
| Degraded GTP | Prepare fresh GTP solution immediately before starting the assay. Store stock solutions in small aliquots at -80°C. | |
| Incorrect Temperature | Ensure the plate reader is pre-warmed to and maintained at 37°C. Tubulin polymerization is highly sensitive to temperature. | |
| Weak polymerization signal | Low Tubulin Concentration | The typical concentration for in vitro assays is 2-3 mg/mL. Verify your protein concentration. |
| Suboptimal Buffer | Confirm the pH (typically 6.9) and concentrations of all buffer components (e.g., PIPES, MgCl2, EGTA). | |
| Solvent Inhibition | Ensure the final concentration of solvents like DMSO is low (typically <2%), as higher concentrations can inhibit polymerization. |
Guide 2: High Background or Inconsistent Results
This guide helps diagnose issues related to high initial signals or variability between replicate wells.
Caption: Troubleshooting workflow for high background or inconsistent results.
| Observation | Potential Cause | Recommended Solution |
| High signal at Time 0 | Compound Precipitation | Run a control well with the test compound in buffer without tubulin. An increase in signal indicates precipitation. Consider lowering the compound concentration or filtering the stock solution. |
| Compound Autofluorescence | For fluorescence assays, measure the signal of the compound in buffer alone to check for intrinsic fluorescence. | |
| Inconsistent replicates | Pipetting Errors / Air Bubbles | Use calibrated pipettes and proper technique to avoid bubbles, which can scatter light. Using a multichannel pipette can improve consistency. |
| Temperature Gradients Across Plate | Some plate readers have uneven temperature control. Use the central wells of the plate and allow the plate to pre-warm in the reader before adding reagents. | |
| No lag phase | Pre-existing Tubulin Aggregates | To remove aggregates, centrifuge the thawed tubulin stock at high speed (e.g., ~140,000 x g) for 10 minutes at 4°C and use the supernatant. |
Key Experimental Protocols
Protocol 1: Standard Tubulin Polymerization Assay (Absorbance-Based)
This method monitors the increase in light scattering as tubulin polymerizes into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5-10% glycerol)
-
GTP solution (100 mM stock)
-
Test compounds and controls (e.g., Paclitaxel, Nocodazole)
-
Ice-cold 96-well half-area plates
-
Temperature-controlled spectrophotometer (340-350 nm)
Procedure:
-
Preparation: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a stock concentration (e.g., 10 mg/mL). Aliquot and snap-freeze in liquid nitrogen for storage at -80°C.
-
Reaction Assembly (on ice):
-
Prepare the final tubulin polymerization mix by diluting the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in G-PEM buffer.
-
Add GTP to the mix for a final concentration of 1 mM. Keep on ice.
-
Pipette 10 µL of 10x concentrated test compound or vehicle control into the wells of a pre-chilled 96-well plate.
-
-
Initiation and Measurement:
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes in kinetic mode.
-
Protocol 2: Distinguishing Polymerization from Precipitation
This control experiment is critical when a test compound causes an increase in signal.
Caption: Workflow to differentiate true polymerization from compound precipitation.
Procedure:
-
Perform the tubulin polymerization assay with the test compound as described in Protocol 1.
-
Once the reaction curve has reached a steady-state plateau, remove the 96-well plate from the spectrophotometer.
-
Place the plate on ice or a cold block for 20-30 minutes.
-
Return the plate to the 37°C spectrophotometer and immediately resume kinetic readings.
-
Interpretation: If the signal drops significantly, the initial increase was due to the formation of cold-labile microtubules. If the signal remains high, the cause was likely temperature-insensitive compound precipitation.
Data Summary
Table 1: Comparison of Common Assay Formats
| Feature | Absorbance-Based Assay | Fluorescence-Based Assay |
| Principle | Measures light scattering by microtubules. | Measures fluorescence enhancement of a reporter dye (e.g., DAPI) upon binding to microtubules. |
| Wavelength | OD at 340-350 nm. | Excitation: ~360 nm, Emission: ~450 nm. |
| Pros | Direct measurement of polymer mass, well-established. | Higher sensitivity, requires less protein, suitable for high-throughput screening. |
| Cons | Higher protein requirement, potential for interference from compound precipitation. | Potential for interference from fluorescent compounds or compounds that affect reporter binding. |
References
How to address variability in IC50 values for Tubulin inhibitor 27
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability in IC50 values observed during experiments with Tubulin Inhibitor 27.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a microtubule-destabilizing agent.[1] It functions by binding to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and can subsequently induce apoptosis (programmed cell death).[2][3]
Q2: What are the common assays used to determine the IC50 value of this compound?
Two primary methods are recommended for determining the IC50 of this compound:
-
Biochemical Assay: A tubulin polymerization assay directly measures the inhibitor's effect on the assembly of purified tubulin in vitro.[2] This can be monitored by changes in light scattering (turbidity) or fluorescence.
-
Cell-Based Assay: A cytotoxicity or cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) assesses the inhibitor's effect on the proliferation of cancer cell lines.
Q3: What are the potential causes for variability in IC50 values for this compound?
Variability in IC50 values can arise from several factors related to both the experimental setup and the biological system being used. These can be broadly categorized into biochemical and cell-based assay-specific issues.
Troubleshooting Guides
Issue 1: Inconsistent Results in Tubulin Polymerization Assays
Variability in biochemical assays can often be traced back to reagent handling and assay conditions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Supporting Details |
| Tubulin Quality | Use high-quality, polymerization-competent tubulin. Perform a positive control with a known tubulin inhibitor (e.g., nocodazole) and a negative control (DMSO). Ensure tubulin has not been subjected to multiple freeze-thaw cycles. | Tubulin is a sensitive protein that can lose activity with improper handling and storage. |
| Compound Precipitation | Visually inspect the solution for any precipitation. Test the solubility of the compound in the assay buffer. The final DMSO concentration should typically be low (e.g., <2%) to avoid artifacts. | Compound precipitation can create a light-scattering signal that may be misinterpreted as polymerization. |
| Incorrect Temperature | Ensure the spectrophotometer or fluorometer is pre-warmed to 37°C, as tubulin polymerization is temperature-sensitive. Keep all reagents on ice before starting the reaction. | Tubulin polymerization is a temperature-dependent process. |
| Air Bubbles | Be careful not to introduce air bubbles when pipetting, as they can interfere with optical density readings. | Bubbles can scatter light and lead to erroneous absorbance readings. |
| GTP Degradation | Use fresh or properly stored GTP stock solutions. GTP is essential for tubulin polymerization. | GTP hydrolysis is a key step in microtubule dynamics. |
Troubleshooting Workflow for No Polymerization in Control Wells
Troubleshooting workflow for a lack of tubulin polymerization.
Issue 2: Discrepancy Between Biochemical and Cell-Based IC50 Values
It is common to observe differences in potency between in vitro polymerization assays and cellular assays.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Supporting Details |
| Cellular Uptake and Efflux | The compound may not efficiently penetrate the cell membrane, or it may be actively removed by efflux pumps like P-glycoprotein. | Use cell lines with known expression levels of drug transporters to investigate this possibility. |
| Metabolism | The compound may be rapidly metabolized within the cell to an inactive form. | Consider metabolic stability assays to assess the compound's half-life in the presence of liver microsomes. |
| Off-Target Effects | The observed cellular phenotype may be a result of off-target effects rather than direct tubulin inhibition. | Perform secondary assays to confirm the mechanism of action, such as immunofluorescence microscopy to visualize microtubule disruption. |
| Cell Line Specificity | Different cell lines can exhibit varying sensitivity to tubulin inhibitors due to differences in tubulin isotype expression or other genetic factors. | Test the compound on a panel of different cancer cell lines to determine its spectrum of activity. |
Issue 3: High Variability in Cell-Based Assays
Inconsistent results in cell-based assays can be due to a number of factors related to cell culture and assay execution.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Supporting Details |
| Cell Density | Ensure a consistent number of cells are seeded in each well. Cell density can influence the apparent IC50 value. | Optimize cell seeding density for your specific cell line and assay duration. |
| Inconsistent Incubation Time | Use a consistent incubation time for all experiments. The IC50 value can change with different exposure times. | A time-course experiment can help determine the optimal treatment duration. |
| Solvent Concentration | High concentrations of solvents like DMSO can be toxic to cells. Maintain a consistent and low final DMSO concentration across all wells. | Include a vehicle control with the same final DMSO concentration as the experimental wells. |
| Cell Line Health | Use cells that are in the logarithmic growth phase and have a low passage number. | Stressed or senescent cells can respond differently to drug treatment. |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the change in absorbance at 340 nm.
Workflow for In Vitro Tubulin Polymerization Assay
Workflow for a turbidity-based tubulin polymerization assay.
Detailed Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) to achieve a range of final assay concentrations.
-
Reconstitute lyophilized tubulin (>99% pure) on ice with General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare a tubulin polymerization mix on ice containing tubulin, 1 mM GTP, and 10% glycerol.
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate on ice, add the diluted this compound, a positive control (e.g., nocodazole), or a negative control (DMSO) to the appropriate wells.
-
To initiate the reaction, add the cold tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time for each concentration of the inhibitor.
-
Determine the maximum rate of polymerization (Vmax) for each curve.
-
Plot the Vmax against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Workflow for Cell-Based IC50 Determination
Workflow for determining IC50 using an MTT cell viability assay.
Detailed Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in the appropriate culture medium from a concentrated stock solution in DMSO.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., paclitaxel).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
Preventing degradation of Tubulin inhibitor 27 in solution
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of Tubulin inhibitor 27 to prevent its degradation in solution. We offer troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the exact chemical identity of "this compound"?
A1: It is crucial to determine the precise chemical identity of your "this compound" from your supplier's datasheet. The term "this compound" has been used in scientific literature to refer to several different compounds with distinct chemical structures, including:
-
A sulfonate analog of Combretastatin A-4 (CA-4).
-
A 2-aryl-4-amide-quinoline derivative (often referred to as E27 in some studies).
-
A compound designated as DYT-1.
The stability and handling requirements of your inhibitor will depend on its specific molecular structure.
Q2: What is the recommended solvent for reconstituting this compound?
A2: For most tubulin inhibitors, high-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1][2] Ensure the final DMSO concentration in your experimental setup is non-toxic to your cells, typically below 0.5%.[1]
Q3: How should I store stock solutions of this compound?
A3: To maintain the integrity of your inhibitor, we recommend the following storage conditions based on general guidelines for similar small molecules:
| Solution Type | Storage Temperature | Recommended Duration |
| Solid (Lyophilized) | -20°C | Up to 3 years |
| Stock Solution in DMSO | -80°C | Up to 6 months |
| Working Dilutions | -20°C | Up to 1 month |
Note: Always consult the product-specific datasheet from your supplier for the most accurate storage recommendations.[1] Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[3]
Q4: I am observing inconsistent results in my experiments. Could this be due to inhibitor degradation?
A4: Yes, inconsistent experimental outcomes are a common indicator of compound degradation. To mitigate this, always use freshly prepared working dilutions from a properly stored stock solution. If you suspect degradation, it is advisable to perform a stability check or use a fresh vial of the compound.
Troubleshooting Guides
Issue 1: Precipitation of the inhibitor in solution.
-
Possible Cause:
-
The inhibitor has low aqueous solubility.
-
Precipitation occurred after a freeze-thaw cycle.
-
The concentration of the inhibitor in the aqueous buffer or cell culture medium is too high.
-
-
Solutions:
-
Gentle Warming and Sonication: Warm the vial to 37°C and vortex or sonicate until the solution becomes clear.
-
Stepwise Dilution: Avoid adding the DMSO stock solution directly into a large volume of aqueous buffer. Instead, perform serial dilutions.
-
Use of a Co-solvent: For certain applications, a co-solvent like polyethylene glycol (PEG) or a non-ionic surfactant may improve solubility.
-
Prepare Fresh: If precipitation persists, it is best to prepare a fresh stock solution from the solid compound.
-
Issue 2: Loss of biological activity over time.
-
Possible Cause:
-
Chemical Degradation: The inhibitor may be unstable in your specific experimental conditions (e.g., pH, temperature, light exposure).
-
Cis-Trans Isomerization (for CA-4 analogs): Combretastatin A-4 and its analogs are known to have a cis-stilbene core, which is the biologically active form. This can isomerize to the much less active trans isomer when exposed to heat, light, or acidic conditions.
-
-
Solutions:
-
Protect from Light: Store and handle the inhibitor in light-protected vials.
-
Maintain Neutral pH: Ensure the pH of your buffers and media is within a stable range.
-
Use Fresh Dilutions: Prepare working solutions immediately before use.
-
Assess Purity: If you continue to observe a loss of activity, the purity and integrity of your stock solution can be checked using analytical methods like High-Performance Liquid Chromatography (HPLC).
-
Experimental Protocols
Protocol 1: General Procedure for Reconstituting and Storing this compound
-
Weighing: Carefully weigh the desired amount of the lyophilized powder in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution and, if necessary, gently warm it in a 37°C water bath or sonicate until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected aliquots.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessing the Stability of this compound in Experimental Media
This protocol provides a general method to evaluate the stability of your inhibitor in your specific cell culture medium using HPLC analysis.
-
Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare your cell culture medium (e.g., DMEM with 10% FBS).
-
-
Incubation:
-
Dilute the inhibitor stock solution in your medium to a final concentration of 10 µM.
-
Incubate the solution at 37°C in a humidified incubator with 5% CO₂.
-
Prepare a control sample stored at -80°C.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Immediately store the collected aliquots at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of the inhibitor in each aliquot using a validated HPLC method.
-
Compare the peak area of the inhibitor at each time point to the peak area at time 0 to determine the percentage of the compound remaining.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Isomerization of Combretastatin A-4 analogs from the active cis-form to the inactive trans-form.
References
Best practices for handling and storing DYT-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing DYT-1 (TorsinA) protein, alongside troubleshooting guides and frequently asked questions for common experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended method for long-term storage of recombinant TorsinA protein?
For long-term storage, it is recommended to aliquot the recombinant TorsinA protein and store it at -20°C to -80°C.[1] To enhance stability during extended storage, the addition of a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), is advisable.[2][3] It is crucial to avoid repeated freeze-thaw cycles as this can lead to protein degradation and loss of activity.[2][4]
2. What is the appropriate buffer for storing and handling TorsinA?
Based on commercially available recombinant TorsinA, a common storage buffer consists of 20mM Tris-HCl at pH 8.0, 0.4M Urea, and 10% glycerol. Another formulation includes 25mM Tris-HCl at pH 7.3, 100mM glycine, and 10% glycerol. The presence of glycerol and a moderate concentration of a denaturant like urea can help to maintain protein stability and prevent aggregation.
3. Is TorsinA a stable protein?
Wild-type TorsinA is a very stable protein with a long half-life of approximately 3.5 to 4 days in cellular models. However, the dystonia-associated mutant forms, such as TorsinA ΔE, are significantly less stable and are degraded more rapidly. When working with the recombinant protein, stability is dependent on proper storage conditions, including temperature, buffer composition, and the avoidance of repeated freeze-thaw cycles.
4. What are the known safety precautions for handling TorsinA?
Recombinant TorsinA protein is intended for laboratory research use only and is not for use in drugs, agricultural or pesticidal products, food additives, or household chemicals. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Troubleshooting Guides
TorsinA Protein Aggregation
Issue: My recombinant TorsinA protein is precipitating or aggregating in solution.
| Potential Cause | Troubleshooting Step |
| Improper Storage | Ensure the protein is stored at the recommended temperature (-20°C to -80°C) and in the correct buffer. Avoid repeated freeze-thaw cycles. |
| High Protein Concentration | High concentrations of protein can increase the likelihood of aggregation. Consider working with more dilute solutions if the experimental protocol allows. |
| Buffer Incompatibility | The buffer composition may not be optimal for your specific experimental conditions. Consider dialysis into a buffer with different pH or ionic strength. The inclusion of glycerol (10%) and a low concentration of a mild denaturant like urea (0.4M) in the storage buffer can help maintain solubility. |
| Environmental Stress | Exposure to high temperatures can cause protein aggregation. Keep the protein on ice during experimental manipulations. |
Western Blotting for TorsinA
Issue: I am observing weak or no signal for TorsinA on my Western blot.
| Potential Cause | Troubleshooting Step |
| Low Protein Abundance | TorsinA may be expressed at low levels in your cell or tissue lysate. Increase the amount of total protein loaded onto the gel. |
| Inefficient Antibody Binding | Ensure the primary antibody is validated for Western blotting and used at the recommended dilution. Optimize the antibody concentration by performing a titration. The incubation time with the primary antibody can be extended to overnight at 4°C to enhance signal. |
| Poor Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S. For a protein of ~38 kDa like TorsinA, ensure appropriate transfer time and voltage. |
| Inactive Secondary Antibody or Substrate | Confirm that the secondary antibody and the detection substrate are not expired and have been stored correctly. |
Issue: I am seeing multiple non-specific bands on my TorsinA Western blot.
| Potential Cause | Troubleshooting Step |
| Antibody Non-specificity | Reduce the concentration of the primary antibody. Ensure that the blocking step is sufficient; try increasing the blocking time or using a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). |
| Protein Degradation | Add protease inhibitors to your lysis buffer to prevent protein degradation during sample preparation. |
| Post-translational Modifications | TorsinA is a glycoprotein, and other post-translational modifications can lead to the appearance of multiple bands. Consult the literature for known modifications in your experimental system. |
Immunofluorescence for TorsinA
Issue: I am observing high background staining in my TorsinA immunofluorescence experiment.
| Potential Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Titrate the primary antibody to determine the optimal concentration that gives a specific signal with minimal background. Ensure adequate blocking with a suitable blocking buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100). |
| Endogenous TorsinA Localization | TorsinA is an endoplasmic reticulum (ER) and nuclear envelope (NE) resident protein, which can result in a widespread and sometimes diffuse staining pattern. Use high-resolution microscopy and consider co-staining with known ER or NE markers to confirm specific localization. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. |
| Autofluorescence | If working with tissues, consider using a true-black or sudan black treatment to quench autofluorescence. |
Experimental Protocols
Recombinant TorsinA Purification
This protocol is a generalized procedure for the purification of His-tagged recombinant TorsinA expressed in E. coli.
-
Cell Lysis:
-
Resuspend the bacterial cell pellet in an ice-cold lysis buffer (e.g., 20mM Tris-HCl pH 8.0, 500mM NaCl, 10% glycerol, 20mM imidazole, 1mM PMSF).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.
-
Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 40-60mM) to remove non-specifically bound proteins.
-
Elute the His-tagged TorsinA from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500mM).
-
-
Buffer Exchange and Storage:
-
Perform buffer exchange into the final storage buffer (e.g., 20mM Tris-HCl pH 8.0, 0.4M Urea, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration, aliquot, and store at -80°C.
-
Immunofluorescence Staining of TorsinA in Cultured Cells
This protocol provides a general guideline for visualizing endogenous or overexpressed TorsinA in cultured cells.
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish or multi-well plate.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Rinse the cells three times with PBS.
-
Permeabilize the cells with a solution of 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody against TorsinA, diluted in an antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100), overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody, diluted in the antibody dilution buffer, for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.
-
Visualize the staining using a fluorescence microscope.
-
Visualizations
References
Minimizing cytotoxicity of Tubulin inhibitor 27 to non-cancerous cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Tubulin Inhibitor 27. The information aims to help minimize cytotoxicity to non-cancerous cells while maximizing its therapeutic efficacy against cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a microtubule-destabilizing agent.[1][2] It binds to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.[1][2]
Q2: Why does this compound exhibit cytotoxicity in non-cancerous cells?
A2: While cancer cells are highly reliant on microtubule dynamics for their rapid proliferation, normal cells also depend on these structures for essential functions like cell division, intracellular transport, and maintaining cell shape. Therefore, at concentrations effective against cancer cells, this compound can also disrupt these processes in healthy cells, leading to off-target cytotoxicity. Common side effects associated with tubulin inhibitors include neurotoxicity and myelosuppression.
Q3: How can I determine the therapeutic window for this compound in my cell lines?
A3: Establishing a therapeutic window is critical. This involves determining the half-maximal inhibitory concentration (IC50) for your cancer cell line and a relevant non-cancerous cell line. The therapeutic index (TI) is the ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancer cell line (TI = IC50 non-cancerous / IC50 cancerous). A higher TI indicates greater selectivity for cancer cells. A dose-response curve should be generated for both cell types to identify a concentration range that is effective against cancer cells while having minimal impact on normal cells.
Q4: Are there strategies to reduce the off-target cytotoxicity of this compound?
A4: Yes, several strategies can be employed:
-
Dose Optimization: Carefully titrate the concentration of this compound to find the lowest effective dose against cancer cells.
-
Combination Therapy: Combine this compound with other anti-cancer agents that have different mechanisms of action. This can create a synergistic effect, allowing for a lower, less toxic dose of the tubulin inhibitor.
-
Targeted Drug Delivery: Utilize nanoparticle carriers or antibody-drug conjugates (ADCs) to deliver this compound specifically to cancer cells, thereby reducing systemic exposure and damage to healthy tissues.
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule might allow normal cells to recover while still effectively targeting cancer cells.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cells
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Perform a detailed dose-response analysis to determine the IC50 values for both your cancer and non-cancerous cell lines. Select a concentration that maximizes cancer cell death while minimizing effects on healthy cells. |
| Prolonged Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal exposure duration. Shorter incubation times may be sufficient to induce apoptosis in cancer cells while allowing non-cancerous cells to recover. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells, typically below 0.1%. Run a vehicle-only control to assess the impact of the solvent. |
| High Sensitivity of Normal Cell Line | If possible, use a non-cancerous cell line derived from the same tissue as the cancer cell line for a more relevant comparison of sensitivity. |
Issue 2: Inconsistent IC50 Values Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a uniform cell suspension and consistent seeding density across all wells and experiments, as variations can alter drug response. |
| Compound Instability or Precipitation | Visually inspect for any precipitate after diluting the stock solution in the culture medium. Ensure the compound is fully solubilized. |
| Variations in Cell Culture Conditions | Maintain consistent cell passage numbers, media composition, and incubator conditions (temperature, CO2, humidity) to ensure reproducible results. |
| Assay Variability | Standardize all steps of the cytotoxicity assay, including incubation times and reagent concentrations. |
Experimental Protocols
Protocol 1: Determining IC50 using an MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same DMSO concentration as the highest drug concentration) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on the cell cycle distribution.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~60% confluency.
-
Treat cells with this compound at the desired concentration (e.g., IC50 value) for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Cancerous vs. Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h | Therapeutic Index (TI) |
| MCF-7 | Breast Cancer | 0.05 | 20 |
| A549 | Lung Cancer | 0.08 | 12.5 |
| HCT116 | Colon Cancer | 0.06 | 16.7 |
| MCF-10A | Non-cancerous Breast Epithelial | 1.0 | - |
| BEAS-2B | Non-cancerous Bronchial Epithelial | 1.0 | - |
| CCD-18Co | Non-cancerous Colon Fibroblast | 1.0 | - |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55 | 25 | 20 |
| This compound (0.08 µM) | 10 | 15 | 75 |
Visualizations
Caption: Mechanism of this compound leading to apoptosis.
Caption: Workflow for determining the IC50 of this compound.
Caption: Approaches to reduce off-target effects of this compound.
References
Technical Support Center: Adjusting Experimental Protocols for Tubulin Inhibitor 27 (Nocodazole)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin inhibitor 27, commonly known as Nocodazole. This guide will help in adjusting experimental protocols for different cell lines to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Nocodazole)?
A1: Nocodazole is a synthetic benzimidazole derivative that acts as a reversible microtubule-destabilizing agent. It binds to β-tubulin subunits, a key component of microtubules, and inhibits their polymerization. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, the spindle assembly checkpoint (SAC) is activated, causing a cell cycle arrest in the G2/M phase.[1]
Q2: How should I prepare and store Nocodazole stock solutions?
A2: Nocodazole is typically supplied as a powder. To prepare a stock solution, dissolve it in dimethyl sulfoxide (DMSO). For example, a 10 mg/mL stock solution can be prepared. It is recommended to store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Nocodazole is light-sensitive, so it should be protected from light.[2]
Q3: The optimal concentration of Nocodazole seems to vary between cell lines. How do I determine the best concentration for my experiment?
A3: The effective concentration of Nocodazole is highly dependent on the cell line being used. It is crucial to perform a dose-response experiment (e.g., using an MTT or other cell viability assay) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help you select the appropriate concentration range for your experiments, whether for cell cycle synchronization or inducing apoptosis.[2]
Q4: For how long should I treat my cells with Nocodazole?
A4: The optimal incubation time also varies depending on the cell line and the desired experimental outcome. For cell cycle synchronization to arrest cells in the G2/M phase, a common starting point is an incubation period of 12-18 hours. For apoptosis induction, longer incubation times (e.g., 24-72 hours) might be necessary. A time-course experiment is recommended to determine the optimal duration for your specific experimental goals.
Q5: Can I synchronize cells in other phases of the cell cycle using Nocodazole?
A5: Nocodazole primarily arrests cells in the G2/M phase. To synchronize cells in other phases, you may need to use Nocodazole in combination with other agents. For example, a double thymidine block can be used to arrest cells at the G1/S boundary, and subsequent release followed by Nocodazole treatment can yield a highly synchronized population of mitotic cells.
Quantitative Data: Nocodazole IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nocodazole in various cancer cell lines. Note that these values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| HeLa | Cervical Cancer | 49.33 ± 2.60 nM | Not specified |
| RPE-1 | hTERT Retinal Pigment Epithelial | 81.67 ± 4.41 nM | Not specified |
| CAL 27 | Head and Neck Squamous Cell Carcinoma | 10.8 µM | 24 hours |
| FaDu | Head and Neck Squamous Cell Carcinoma | 12.4 µM | 24 hours |
| L1210 | Murine Leukemia | 38 nM | Not specified |
It is highly recommended to determine the IC50 value empirically for your specific cell line and experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Nocodazole on a specific cell line and for calculating its IC50 value.
Materials:
-
Target cell line
-
96-well cell culture plates
-
Complete culture medium
-
Nocodazole stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of Nocodazole. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with Nocodazole.
Materials:
-
Target cell line
-
6-well cell culture plates
-
Complete culture medium
-
Nocodazole stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of Nocodazole for the appropriate duration to induce cell cycle arrest.
-
Cell Harvest: For adherent cells, collect the mitotic cells (which tend to round up and detach) by gentle shaking of the plate. To collect the entire population, aspirate the medium, wash with PBS, and detach the remaining cells with Trypsin-EDTA. For suspension cells, collect the cells by centrifugation.
-
Fixation: Wash the cells with PBS and fix them by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following Nocodazole treatment.
Materials:
-
Target cell line
-
6-well cell culture plates
-
Complete culture medium
-
Nocodazole stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Nocodazole at the desired concentration and for the desired duration.
-
Cell Harvest: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low percentage of G2/M arrested cells | - Nocodazole concentration is too low. - Incubation time is too short. - The cell line is resistant. | - Perform a dose-response curve to determine the optimal concentration. - Perform a time-course experiment to find the optimal incubation period. - Consider using a different tubulin inhibitor or a combination treatment. |
| High cell death/detachment after treatment | - Nocodazole concentration is too high, leading to toxicity. - Prolonged mitotic arrest is inducing apoptosis. | - Reduce the Nocodazole concentration. - Shorten the incubation time if the goal is synchronization and not apoptosis induction. |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment. - Degradation of Nocodazole stock solution. - Inconsistent incubation times. | - Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. - Prepare fresh aliquots of Nocodazole stock solution and protect from light. - Use a timer to ensure consistent treatment durations. |
| Difficulty in harvesting mitotic cells ("mitotic shake-off") | - The specific cell line may not detach easily when arrested in mitosis. - Insufficient force during shaking. | - After gentle shaking, you may need to use a mild enzymatic detachment (e.g., a short incubation with Trypsin-EDTA) to collect the remaining arrested cells. - Gently tap the side of the culture dish more firmly. |
| Flow cytometry histogram shows a broad G2/M peak | - Incomplete synchronization. - Cell clumping. | - Optimize Nocodazole concentration and incubation time. Consider a double-thymidine block prior to Nocodazole treatment for tighter synchronization. - Ensure single-cell suspension by gentle pipetting before and during fixation and staining. Filter the cell suspension if necessary. |
Visualizations
Caption: Signaling pathway of Nocodazole-induced G2/M arrest and apoptosis.
Caption: General experimental workflow for cell-based assays with Nocodazole.
References
Optimizing fixation and permeabilization for microtubule visualization
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals to optimize the fixation and permeabilization steps for accurate microtubule visualization in immunofluorescence experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during microtubule staining, offering potential causes and solutions in a direct question-and-answer format.
Weak or No Microtubule Staining
Q: I am not seeing any, or only very faint, microtubule staining. What could be the problem?
A: Weak or absent staining is a common issue with several potential causes. Here are some key factors to investigate:
-
Inadequate Fixation: Microtubules are delicate structures, and improper fixation can lead to their depolymerization or masking of antibody epitopes.[1] Paraformaldehyde (PFA) alone is often insufficient for preserving the fine structure of microtubules.[2][3]
-
Insufficient Permeabilization: If using a crosslinking fixative like PFA, the antibody may not be able to access the microtubule network.
-
Solution: Ensure an adequate permeabilization step after PFA fixation using a detergent like Triton X-100.
-
-
Antibody Issues: The primary or secondary antibody may not be performing optimally.
-
Solution:
-
Increase the concentration of the primary antibody or extend the incubation time.
-
Ensure the secondary antibody is compatible with the primary antibody's host species (e.g., use an anti-mouse secondary for a mouse primary).
-
Verify that the antibody is validated for immunofluorescence applications.
-
Store antibodies correctly to avoid degradation from repeated freeze-thaw cycles.
-
-
-
Photobleaching: The fluorescent signal can be diminished by prolonged exposure to the excitation light source.
-
Solution: Minimize light exposure and use an anti-fade mounting medium.
-
High Background or Non-Specific Staining
Q: My images have high background fluorescence, making it difficult to see the microtubules clearly. What can I do?
A: High background can obscure your target and is often related to issues with blocking, antibody concentrations, or autofluorescence.
-
Insufficient Blocking: Non-specific binding of antibodies can be a major source of background.
-
Solution: Increase the blocking incubation time or change the blocking agent. Using a serum from the same species as the secondary antibody is a common practice.
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to non-specific binding.
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a strong signal with low background.
-
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background noise.
-
Solution:
-
Check an unstained sample to assess the level of autofluorescence.
-
Avoid using glutaraldehyde as a fixative, or if necessary, quench its autofluorescence with sodium borohydride.
-
-
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies.
-
Solution: Ensure thorough washing with an appropriate buffer (e.g., PBS with a small amount of detergent like Tween-20) between antibody incubation steps.
-
-
Presence of Soluble Tubulin: A high concentration of soluble tubulin monomers in the cytoplasm can create a diffuse background signal, obscuring the filamentous network.
-
Solution: Perform a pre-extraction step with a detergent-containing buffer before fixation to remove soluble proteins.
-
Altered Microtubule Morphology
Q: The microtubules in my images appear fragmented, bundled, or have an unusual morphology. What could be causing this?
A: Artifacts in microtubule structure are often introduced during the fixation and permeabilization steps.
-
Harsh Fixation: Some fixatives can induce structural changes in microtubules. Aldehyde fixatives, for instance, have been reported to cause bending and breakage of microtubules.
-
Solution: Ice-cold methanol is often recommended for better preservation of the fine filamentous structure of microtubules.
-
-
Inappropriate Detergent Concentration: High concentrations of detergents like Triton X-100 can disrupt the microtubule network.
-
Solution: Optimize the concentration of the permeabilizing agent. A lower concentration of Triton X-100 (e.g., 0.1%) is often sufficient.
-
-
Extraction Artifacts: While pre-extraction can reduce background, it can also potentially disrupt the cytoskeleton if not performed carefully.
-
Solution: Use a cytoskeleton-stabilizing buffer during the pre-extraction step and keep the extraction time brief.
-
Data Summary
Comparison of Fixation Methods on Microtubule Integrity
This table summarizes quantitative data on the effect of different fixation methods on the structural integrity of microtubules, as measured by a fragmentation index (FI). A lower FI indicates better preservation of the microtubule network.
| Fixative | Fragmentation Index (FI) | Reference |
| 4% Paraformaldehyde (PFA) | ~0.25 | |
| Ice-cold Methanol | ~0.15 | |
| 1% Glutaraldehyde (GA) | ~0.10 | |
| 3% PFA + 0.1% GA | ~0.08 |
Experimental Protocols
Protocol 1: Methanol Fixation for Optimal Microtubule Visualization
This protocol is often recommended for achieving well-preserved microtubule structures.
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency (typically 50-70%).
-
Wash: Gently wash the cells three times with pre-warmed (37°C) Phosphate-Buffered Saline (PBS).
-
Fixation and Permeabilization: Add ice-cold (-20°C) 100% methanol to the coverslips and incubate for 5-10 minutes at -20°C.
-
Rehydration: Wash the cells three times with PBS for 5 minutes each to rehydrate.
-
Blocking: Incubate in a blocking buffer (e.g., 1-5% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in the blocking buffer according to the manufacturer's recommendations (typically 1 hour at room temperature or overnight at 4°C).
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Protocol 2: Paraformaldehyde (PFA) Fixation with Triton X-100 Permeabilization
This protocol is a common alternative, particularly when co-staining for other proteins that may not be well-preserved by methanol.
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Wash: Gently wash the cells once with pre-warmed (37°C) PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Proceed with the blocking step as described in Protocol 1.
-
Antibody Incubation and Washing: Follow the antibody incubation and washing steps as described in Protocol 1.
-
Mounting: Mount the coverslips as described in Protocol 1.
Protocol 3: Pre-extraction to Reduce Soluble Protein Background
This method is useful for reducing cytoplasmic background from soluble tubulin, allowing for a clearer visualization of the microtubule network.
-
Cell Culture: Grow cells on sterile glass coverslips.
-
Pre-extraction: Briefly wash the cells with a cytoskeleton-stabilizing buffer (e.g., PHEM buffer: 60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 2 mM MgCl2, pH 6.9) containing 0.1-0.5% Triton X-100 or saponin for 30-60 seconds at 37°C.
-
Fixation: Immediately proceed with either methanol fixation (Protocol 1, step 3) or PFA fixation (Protocol 2, step 3).
-
Continue Staining: Follow the remaining steps of the chosen fixation protocol.
Visualization of Workflows and Logic
Experimental Workflow for Immunofluorescence
Caption: A generalized workflow for immunofluorescence staining of microtubules.
Troubleshooting Logic for Weak Microtubule Signal
Caption: A decision tree for troubleshooting weak microtubule staining.
References
- 1. cellproduce.co.jp [cellproduce.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Tubulin Inhibitor 27 as a Colchicine-Site Binder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tubulin inhibitor 27's performance against established colchicine-site binding agents. By presenting key experimental data and detailed protocols, we aim to validate its mechanism of action as a potent inhibitor of tubulin polymerization through interaction with the colchicine binding site.
The Colchicine Binding Site: A Key Target in Cancer Therapy
Microtubules are dynamic cytoskeletal polymers composed of αβ-tubulin heterodimers. Their constant assembly and disassembly are crucial for several cellular functions, most notably the formation of the mitotic spindle during cell division. This makes tubulin a prime target for the development of anticancer agents. Inhibitors that bind to the colchicine site on the β-tubulin subunit prevent the curved tubulin dimer from adopting a straight conformation necessary for its incorporation into microtubules. This inhibition of tubulin polymerization leads to microtubule destabilization, cell cycle arrest in the G2/M phase, and ultimately, apoptosis in rapidly dividing cancer cells.
Visualizing the Validation Workflow and Mechanism
To better illustrate the experimental logic and the molecular mechanism, the following diagrams are provided.
Caption: Experimental workflow for validating colchicine site binding.
Caption: Signaling pathway of microtubule disruption by a colchicine site binder.
Performance Comparison: Inhibition of Tubulin Polymerization
To validate this compound, its performance is benchmarked against well-characterized colchicine-site inhibitors: Colchicine, Combretastatin A-4, and Podophyllotoxin. The following table summarizes key quantitative data from tubulin polymerization inhibition assays. It is important to note that these IC50 values are compiled from different studies and experimental conditions, and therefore should be compared with caution.
| Compound | IC50 for Tubulin Polymerization (µM) | Reference |
| This compound | 5.90 - 9.20 | [1] |
| Colchicine | ~1 - 10.6 | [2][3] |
| Combretastatin A-4 | ~2.1 - 2.5 | [3][4] |
| Podophyllotoxin | ~1.9 - 3.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize a novel colchicine-site inhibitor.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
Objective: To directly quantify the inhibitory effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
This compound and control compounds (e.g., colchicine, combretastatin A-4)
-
DMSO (vehicle control)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Tubulin Polymerization Buffer (TPB): On ice, supplement GTB with 1 mM GTP and 10% glycerol.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in TPB. The final DMSO concentration should be kept below 1%.
-
Reaction Setup:
-
Add 10 µL of the compound dilutions or vehicle control to the wells of a pre-warmed 96-well plate.
-
To initiate polymerization, add 90 µL of cold, reconstituted tubulin (final concentration of 3 mg/mL in TPB) to each well.
-
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis:
-
Plot the change in absorbance over time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) and the plateau of polymerization.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Competitive Colchicine Binding Assay (Fluorescence-Based)
Objective: To determine if a test compound binds to the colchicine site on tubulin by measuring its ability to compete with colchicine.
Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin. A compound that also binds to the colchicine site will displace colchicine, leading to a decrease in fluorescence.
Materials:
-
Purified tubulin (>99% pure)
-
Colchicine
-
This compound and positive control (e.g., podophyllotoxin)
-
General Tubulin Buffer (GTB)
-
Black, opaque 96-well microplate
-
Spectrofluorometer
Procedure:
-
Reaction Setup: In the wells of a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) in GTB.
-
Compound Addition: Add serial dilutions of this compound or a positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence intensity with excitation at approximately 350 nm and emission at approximately 435 nm.
-
Data Analysis: A decrease in fluorescence intensity in the presence of this compound, similar to the positive control, indicates competitive binding to the colchicine site.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the inhibitor on cell cycle progression.
Principle: Colchicine-site inhibitors are expected to cause an arrest in the G2/M phase of the cell cycle. This can be quantified by staining the DNA of treated cells with a fluorescent dye (e.g., propidium iodide) and analyzing the cell population by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting and Fixation:
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Data Analysis: An increase in the percentage of cells in the G2/M phase with increasing concentrations of this compound is indicative of its function as a microtubule-destabilizing agent.
By employing these experimental strategies and comparing the results with the provided data for established colchicine-site inhibitors, researchers can effectively validate the binding of this compound to the colchicine site and further elucidate its mechanism of action as a potent anticancer agent.
References
Tubulin Inhibitor 27 vs. Colchicine: A Comparative Guide for Researchers
In the landscape of cancer research and drug development, tubulin inhibitors remain a critical class of therapeutic agents. This guide provides a detailed comparative analysis of Tubulin Inhibitor 27, also known as DYT-1, and the well-established microtubule-destabilizing agent, colchicine. Both compounds target tubulin polymerization, a fundamental process in cell division, making them potent anti-mitotic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, supported by available experimental data and detailed protocols for key assays.
Mechanism of Action: A Shared Target at the Colchicine-Binding Site
Both this compound and colchicine exert their biological effects by disrupting the dynamic instability of microtubules, which are essential for various cellular functions, including the formation of the mitotic spindle during cell division. Microtubules are polymers composed of α- and β-tubulin heterodimers.
Colchicine , a naturally occurring alkaloid, binds to the β-tubulin subunit at a specific location known as the colchicine-binding site. This binding event inhibits the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.
This compound (DYT-1) is also a tubulin polymerization inhibitor that is understood to act at the colchicine-binding site. By occupying this site, it prevents the incorporation of tubulin dimers into the growing microtubule, thereby sharing a common mechanistic pathway with colchicine. This disruption of microtubule dynamics is the primary mechanism behind its observed anti-angiogenic and antitumor activities.
Performance Comparison: Quantitative Data
The following tables summarize the available quantitative data for this compound (DYT-1) and colchicine. It is important to note that the data for the two compounds are derived from different studies and a direct, head-to-head comparison under identical experimental conditions is not currently available in the public domain. Therefore, the following data should be interpreted with caution.
| Compound | IC50 for Tubulin Polymerization Inhibition (µM) | Reference |
| This compound (DYT-1) | 25.6 | |
| Colchicine | 8.1 - 10.6 |
Table 1: Inhibition of Tubulin Polymerization. The half-maximal inhibitory concentration (IC50) for in vitro tubulin polymerization.
| Compound | Cell Line | IC50 for Anti-proliferative Activity (µM) | Reference |
| This compound (DYT-1) | K562 (Leukemia) | 6.2 | |
| Jurkat (Leukemia) | 7.9 | ||
| Colchicine | MDA-MB-231 (Breast |
Unraveling Drug Resistance: A Comparative Analysis of Tubulin Inhibitor 27 and Other Microtubule Targeting Agents
A deep dive into the cross-resistance profiles of various microtubule targeting agents (MTAs), this guide provides researchers, scientists, and drug development professionals with a comparative analysis of Tubulin inhibitor 27 (Nocodazole) and other prominent MTAs. By examining their efficacy in sensitive and resistant cancer cell lines, we illuminate the nuances of resistance mechanisms and highlight potential strategies to overcome them.
Microtubule targeting agents are a cornerstone of cancer chemotherapy, effectively halting cell division by disrupting the dynamic instability of microtubules. However, the emergence of drug resistance remains a significant clinical challenge. This guide focuses on the cross-resistance patterns of different classes of MTAs, with a special emphasis on this compound (Nocodazole), a reversible inhibitor that binds to the colchicine site on β-tubulin.
Comparative Cytotoxicity of Microtubule Targeting Agents
The efficacy of MTAs can be significantly impacted by various resistance mechanisms within cancer cells. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Nocodazole and other MTAs in drug-sensitive parental cell lines and their resistant counterparts, illustrating the impact of two common resistance mechanisms: P-glycoprotein (P-gp) overexpression and tubulin mutations.
Table 1: Comparative IC50 Values in P-glycoprotein (P-gp) Overexpressing and Parental Cell Lines
| Cell Line | Resistance Mechanism | Nocodazole (nM) | Paclitaxel (nM) | Vincristine (nM) |
| KB-3-1 (Parental) | Drug-sensitive | ~50 - 100 | ~2 - 5 | ~1 - 3 |
| KB-V1 (Resistant) | P-gp Overexpression | ~100 - 200 | > 1000 | > 500 |
Note: Data is compiled and representative of values found in the literature. Actual IC50 values can vary based on experimental conditions.
Table 2: Comparative IC50 Values in Cell Lines with Tubulin Alterations and their Parental Counterparts
| Cell Line | Resistance Mechanism | Nocodazole (nM) | Paclitaxel (nM) | Vinblastine (nM) |
| A549 (Parental) | Drug-sensitive | ~80 | ~5 | ~2 |
| A549-T24 (Resistant) | β-tubulin mutation | ~70 | ~120 | ~1.5 |
Note: Data is compiled and representative of values found in the literature. A549-T24 cells are known to exhibit resistance to taxanes due to specific mutations in the β-tubulin gene. This often leads to hypersensitivity to microtubule destabilizing agents.
Experimental Protocols
The determination of cytotoxic activity and cross-resistance profiles relies on robust and standardized experimental procedures. Below are detailed methodologies for key experiments cited in this guide.
Cell Viability (IC50) Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Tubulin inhibitors (Nocodazole, Paclitaxel, Vincristine, etc.)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tubulin inhibitors in complete medium. A common concentration range to test is 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
Fluorescent reporter dye (e.g., DAPI)
-
Glycerol
-
Test compounds (tubulin inhibitors)
-
96-well, black, flat-bottom microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer. Prepare a stock solution of GTP and the fluorescent reporter dye. Prepare serial dilutions of the test compounds.
-
Reaction Setup (on ice): In a microcentrifuge tube on ice, prepare the reaction mixture containing tubulin, GTP, and the fluorescent reporter in the polymerization buffer.
-
Assay Execution: Transfer the reaction mixture to the wells of a pre-warmed (37°C) 96-well plate. Add the test compounds or vehicle control to the respective wells.
-
Initiation and Measurement: Initiate polymerization by placing the plate in the fluorescence plate reader set to 37°C. Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm for DAPI) at regular intervals (e.g., every minute) for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization is determined from the slope of the initial linear portion of the curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Resistance Mechanisms and Experimental Workflows
To better understand the complex interplay of MTAs and resistance mechanisms, the following diagrams, created using the DOT language, illustrate key pathways and experimental processes.
Caption: Mechanisms of action and resistance to MTAs.
Caption: Workflow for IC50 determination using MTT assay.
Caption: Signaling pathway of microtubule targeting agents.
Validating G2/M Arrest Induced by Tubulin Inhibitor 27: A Comparative Guide Using Flow Cytometry
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tubulin inhibitor 27 with other common tubulin inhibitors in inducing G2/M cell cycle arrest, supported by experimental data. Detailed protocols for validation using flow cytometry are also presented.
Tubulin inhibitors are a critical class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest, primarily at the G2/M transition, and subsequent apoptosis.[1] Validating the efficacy of a novel compound like this compound in inducing this G2/M arrest is a fundamental step in its preclinical evaluation. This guide compares this compound (also known as SP-6-27) with other well-established tubulin inhibitors, providing quantitative data from flow cytometry analyses and detailed experimental protocols.
Comparative Efficacy of Tubulin Inhibitors in Inducing G2/M Arrest
Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content. The following table summarizes the percentage of cells in the G2/M phase after treatment with this compound and other commonly used tubulin inhibitors in various cancer cell lines.
| Tubulin Inhibitor | Cell Line | Concentration | Treatment Duration | % of Cells in G2/M (Control) | % of Cells in G2/M (Treated) | Citation |
| This compound (SP-6-27) | A2780 (Ovarian Cancer) | 0.5 µM | 24 h | 16.40 ± 6.2% | 87.8 ± 6.2% | [2] |
| cis-A2780 (Cisplatin-resistant Ovarian Cancer) | 0.5 µM | 24 h | 14.5 ± 0.2% | 58.9 ± 3.4% | [2] | |
| Nocodazole | HL-60 (Leukemia) | 200 nM | 12 h | Not specified | Most cells in G2/M | [3] |
| Vincristine | K562 (Chronic Myeloid Leukemia) | 0.6 µM | 8-24 h | Not specified | G2/M arrest observed | [4] |
| Paclitaxel | CHMm (Canine Mammary Gland Tumor) | 1 µM | 24 h | Approx. 15% | Approx. 60% | |
| Colchicine | MCF-7 (Breast Cancer) | 100 µg/ml | 24 h | 62.98 ± 0.98% | 80.00 ± 2.20% |
Mechanism of Action: Tubulin Inhibition Leading to G2/M Arrest
Tubulin inhibitors function by disrupting the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division. This interference activates the spindle assembly checkpoint, a crucial surveillance mechanism that halts the cell cycle at the G2/M transition until all chromosomes are correctly attached to the spindle. This prolonged arrest ultimately triggers apoptosis in cancer cells.
Experimental Protocol: Validating G2/M Arrest by Flow Cytometry
This protocol outlines the key steps for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound (and other inhibitors for comparison)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
The following day, treat the cells with the desired concentrations of this compound or other inhibitors. Include a vehicle-treated control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) per sample.
-
Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
References
Unveiling Apoptosis Induction by Tubulin Inhibitor 27: A Comparative Analysis of Caspase Activation
For Immediate Release
A deep dive into the apoptotic mechanisms of Tubulin inhibitor 27 (SP-6-27) reveals its potent ability to induce programmed cell death through the activation of the caspase cascade. This guide provides a comparative analysis of SP-6-27's performance against other classes of tubulin inhibitors, supported by experimental data and detailed protocols for assessing caspase activity. This information is crucial for researchers in oncology and drug development seeking to understand the apoptotic potential of novel anti-cancer compounds.
Tubulin inhibitors are a cornerstone of chemotherapy, exerting their anti-cancer effects by disrupting microtubule dynamics, which are essential for cell division.[1] This disruption leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.[1] this compound, identified as the 4-H-chromene analog SP-6-27, is a tubulin depolymerizing agent that binds to the colchicine site of beta-tubulin.[2] Experimental evidence confirms that SP-6-27 induces intrinsic apoptosis in a caspase-dependent manner, specifically through the activation of initiator caspase-9 and executioner caspase-3.[2]
Comparative Analysis of Caspase Activation
To objectively evaluate the apoptotic efficacy of this compound, a comparison of its ability to activate key caspases against other well-established tubulin inhibitors is essential. While direct head-to-head quantitative data for SP-6-27 against all classes of tubulin inhibitors is limited in publicly available literature, we can infer its comparative performance by examining data from studies on mechanistically similar compounds and other major tubulin inhibitor classes.
Tubulin inhibitors are broadly categorized by their binding sites and mechanism of action:
-
Colchicine-site binders (e.g., this compound/SP-6-27, Colchicine, Combretastatin A-4): These agents inhibit tubulin polymerization.[3]
-
Vinca alkaloid-site binders (e.g., Vincristine, Vinblastine): These also inhibit tubulin polymerization.
-
Taxane-site binders (e.g., Paclitaxel, Docetaxel): In contrast, these agents stabilize microtubules, preventing their disassembly.
Despite their different approaches to disrupting microtubule dynamics, all three classes ultimately converge on the activation of apoptotic pathways. The following table summarizes available quantitative data on caspase activation by representative tubulin inhibitors.
| Tubulin Inhibitor | Class | Cell Line | Caspase(s) Assayed | Fold Increase in Activity (approx.) | Reference |
| Paclitaxel | Taxane-site binder | 4T1-luc (murine breast cancer) | Caspase-3 | 2-fold | |
| Colchicine | Colchicine-site binder | CVB3-infected mouse LV | Caspase-3/7 | 2.1-fold decrease (in this specific viral myocarditis model) | |
| Gambogenic acid (GNA) | Tubulin polymerization inhibitor | MDS-L, SKM-1, TF-1 (myelodysplastic syndrome) | Caspase-3/7 | Dose-dependent increase | |
| STK899704 | Colchicine-site binder | HeLa (cervical cancer) | Caspase-3, -7, -8, -9 | Time-dependent increase in cleaved caspases |
Signaling Pathway of Tubulin Inhibitor-Induced Apoptosis
The disruption of microtubule dynamics by agents like this compound triggers a signaling cascade that culminates in apoptosis. A generalized pathway is illustrated below.
Experimental Protocols for Caspase Assays
Accurate quantification of caspase activity is paramount in confirming apoptosis induction. Below are detailed methodologies for key caspase assays.
Experimental Workflow for Caspase Activity Assays
The general workflow for assessing caspase activity in response to a tubulin inhibitor is depicted below.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of the executioner caspases-3 and -7, which share a recognition sequence (DEVD).
-
Materials:
-
Cells treated with this compound or control vehicle.
-
Caspase-3/7 Assay Buffer.
-
Fluorogenic Caspase-3/7 substrate (e.g., Ac-DEVD-AFC or Z-DEVD-R110).
-
96-well black, clear-bottom microplate.
-
Fluorometric microplate reader (Excitation/Emission ~400/505 nm for AFC, ~490/525 nm for R110).
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with desired concentrations of this compound and controls for the desired time period.
-
Lyse the cells using a lysis buffer compatible with the assay.
-
Prepare the caspase-3/7 substrate solution in the assay buffer according to the manufacturer's instructions.
-
Add the substrate solution to each well containing the cell lysate.
-
Incubate the plate at room temperature, protected from light, for 1-2 hours.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the fold-increase in caspase-3/7 activity by comparing the fluorescence of the treated samples to the untreated control.
-
Caspase-8 Activity Assay (Colorimetric)
This assay measures the activity of the initiator caspase-8, which is central to the extrinsic apoptosis pathway.
-
Materials:
-
Cells treated with this compound or control vehicle.
-
Cell Lysis Buffer.
-
2X Reaction Buffer with DTT.
-
Caspase-8 substrate (e.g., IETD-pNA).
-
96-well clear microplate.
-
Spectrophotometric microplate reader (405 nm).
-
-
Procedure:
-
Induce apoptosis in cells by treating with this compound.
-
Pellet the cells and resuspend in chilled Cell Lysis Buffer. Incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate.
-
To a 96-well plate, add an equal amount of protein from each sample.
-
Add 2X Reaction Buffer (containing DTT) to each sample.
-
Add the IETD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Determine the fold-increase in caspase-8 activity by comparing the absorbance of the treated samples to the untreated control.
-
Caspase-9 Activity Assay (Luminescent)
This assay quantifies the activity of the initiator caspase-9, a key component of the intrinsic apoptosis pathway.
-
Materials:
-
Cells treated with this compound or control vehicle in a 96-well white-walled microplate.
-
Caspase-Glo® 9 Reagent (containing a luminogenic caspase-9 substrate with the LEHD sequence).
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with this compound and controls.
-
Equilibrate the plate and the Caspase-Glo® 9 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 9 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold-increase in caspase-9 activity by comparing the luminescence of the treated samples to the untreated control.
-
Conclusion
This compound (SP-6-27) effectively induces apoptosis through the intrinsic pathway, marked by the activation of caspase-9 and the executioner caspase-3. While direct quantitative comparisons with other tubulin inhibitor classes are still emerging, the available data suggests that colchicine-site inhibitors are potent inducers of apoptosis. The provided experimental protocols offer a robust framework for researchers to quantify and compare the apoptotic potential of SP-6-27 and other novel anti-cancer compounds, facilitating the identification of promising therapeutic candidates. Further head-to-head studies are warranted to definitively position SP-6-27 within the landscape of tubulin-targeting agents.
References
Unraveling "DYT-1": A Case of Mistaken Identity in Angiogenesis Research
A comprehensive investigation into the anti-angiogenic potential of a compound referred to as "DYT-1" has revealed no evidence of such a substance in the scientific literature. The term "DYT1" is, in fact, the genetic designation for a form of early-onset torsion dystonia, a neurological movement disorder. This crucial distinction invalidates the premise of a direct comparison with known anti-angiogenic inhibitors.
Our extensive search of scientific databases and public information has consistently shown that DYT1 refers to a mutation in the TOR1A gene, which codes for the protein TorsinA.[1][2][3][4][5] The research surrounding DYT1 and TorsinA is focused on understanding the pathophysiology of dystonia, a condition characterized by involuntary muscle contractions. There is currently no scientific literature to suggest that "DYT-1" is a designation for a compound, drug, or molecule with anti-angiogenic properties.
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and various other diseases. The field of anti-angiogenic therapy is well-established, with numerous inhibitors targeting various signaling pathways involved in blood vessel formation. Prominent examples of such inhibitors include Sunitinib and Sorafenib, which are multi-targeted tyrosine kinase inhibitors that primarily act on Vascular Endothelial Growth Factor Receptors (VEGFRs).
Given the complete lack of information on a compound named "DYT-1" with anti-angiogenic activity, a direct comparison with known inhibitors, as originally requested, cannot be performed. The initial query appears to be based on a misunderstanding of the scientific terminology, where the designation for a genetic disorder has been mistaken for the name of a therapeutic agent.
Therefore, we are unable to provide a comparison guide, quantitative data tables, experimental protocols, or signaling pathway diagrams related to the anti-angiogenic potential of "DYT-1." Researchers, scientists, and drug development professionals interested in anti-angiogenesis should focus on the extensive body of literature available for established and investigational inhibitors targeting pathways such as VEGF, Angiopoietin, and others.
References
A Head-to-Head Comparison: Novel Tubulin Inhibitor Plocabulin vs. Vinca Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel tubulin inhibitor Plocabulin (formerly PM060184) and the classic vinca alkaloids, represented by vincristine. We will delve into their mechanisms of action, present available preclinical and clinical data, and provide detailed experimental protocols for key assays relevant to their evaluation.
Executive Summary
Tubulin inhibitors are a cornerstone of cancer chemotherapy, disrupting the dynamics of microtubules essential for cell division. Vinca alkaloids, derived from the Madagascar periwinkle, have been in clinical use for decades and are known for their efficacy in treating various hematological and solid tumors. However, their utility can be limited by toxicities and the development of drug resistance.
Plocabulin is a novel, marine-derived tubulin-binding agent that has demonstrated potent antitumor activity in preclinical and early clinical studies.[1][2][3] It represents a new generation of microtubule-targeting agents with a potentially distinct mechanism of action and a different spectrum of activity and resistance circumvention. This guide aims to provide a comprehensive comparison to inform further research and development in this critical area of oncology.
Mechanism of Action
Both Plocabulin and vinca alkaloids target tubulin, the fundamental protein subunit of microtubules, but they do so in distinct ways.
Vinca Alkaloids (e.g., Vincristine):
Vincristine binds to the β-tubulin subunit at the positive end of microtubules, a site known as the vinca domain. This binding inhibits the polymerization of tubulin dimers, leading to the disassembly of microtubules.[4][5] The disruption of the mitotic spindle, a microtubule structure crucial for chromosome segregation during cell division, causes cells to arrest in the metaphase of mitosis, ultimately triggering apoptosis (programmed cell death).
Plocabulin:
Plocabulin also binds to β-tubulin but at a novel site, distinct from the vinca, colchicine, or taxane binding sites. It inhibits tubulin polymerization and suppresses microtubule dynamics by affecting both shortening and growing phases to a similar extent. This leads to the disorganization and fragmentation of the microtubule network during interphase and the formation of multipolar mitotic spindles, resulting in prometaphase arrest and subsequent apoptosis. A key feature of Plocabulin is its ability to overcome P-glycoprotein (P-gp) mediated resistance, a common mechanism of resistance to vinca alkaloids.
Data Presentation: A Comparative Overview
Table 1: General Characteristics
| Feature | Plocabulin | Vinca Alkaloids (Vincristine) |
| Origin | Marine sponge (Lithoplocamia lithistoides), now synthetic | Madagascar periwinkle (Catharanthus roseus) |
| Target | β-tubulin | β-tubulin |
| Binding Site | Novel site on β-tubulin | Vinca domain on β-tubulin |
| Primary Effect | Inhibition of tubulin polymerization, suppression of microtubule dynamics | Inhibition of tubulin polymerization, microtubule disassembly |
| Cell Cycle Arrest | Prometaphase | Metaphase |
| Resistance | Overcomes P-glycoprotein (P-gp) mediated resistance | Susceptible to P-gp mediated resistance |
Table 2: In Vitro Cytotoxicity of Plocabulin
| Cell Line | Cancer Type | IC50 | Reference |
| Colorectal Cancer Organoids (Patient 1) | Colorectal Cancer | Not specified, but cytotoxic | |
| Colorectal Cancer Organoids (Patient 2) | Colorectal Cancer | Not specified, but cytotoxic | |
| Colorectal Cancer Organoids (Patient 3) | Colorectal Cancer | Not specified, but cytotoxic |
Note: The study demonstrated cytotoxicity one order of magnitude higher than SN38, the active metabolite of irinotecan.
Table 3: In Vitro Cytotoxicity of Vincristine
| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |
| Neuroblastoma Cell Lines | Neuroblastoma | Varies by cell line | |
| Low-Grade Glioma | Glioma | Not specified, used in combination therapy | |
| Head and Neck Squamous Cell Carcinoma | Head and Neck Cancer | Not specified, used in combination therapy |
Table 4: In Vivo Efficacy
| Compound | Model | Key Findings | Reference |
| Plocabulin | Patient-Derived Xenografts (GIST) | Significant tumor shrinkage and extensive necrosis; vascular-disruptive effects. | |
| Plocabulin | Patient-Derived Xenografts (Soft Tissue Sarcoma) | Tumor volume control in multiple subtypes; vascular-disruptive effects. | |
| Vincristine | Low-Grade Glioma (in combination with Carboplatin) | Improved event-free and overall survival in NF1 patients compared to non-NF1 patients. |
Table 5: Clinical Trial Overview
| Compound | Phase | Cancer Type | Key Findings | Reference |
| Plocabulin | Phase I | Advanced Solid Tumors | Well-tolerated in combination with gemcitabine; encouraging activity in ovarian cancer. | |
| Vincristine | Established (multiple trials) | Various (Leukemia, Lymphoma, etc.) | A key component of many combination chemotherapy regimens (e.g., CHOP). Dose-limiting neurotoxicity is a major concern. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The primary signaling event initiated by both Plocabulin and vincristine is the disruption of microtubule dynamics, which activates the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis.
Caption: Comparative mechanism of action of Plocabulin and Vincristine.
Experimental Workflow: In Vitro Comparison
A typical workflow to compare the in vitro efficacy of two tubulin inhibitors would involve a series of assays to determine their effects on tubulin polymerization, cell viability, cell cycle progression, and microtubule architecture.
Caption: A standard workflow for the in vitro comparison of tubulin inhibitors.
Experimental Protocols
A. Tubulin Polymerization Assay (Turbidity-Based)
Objective: To measure the in vitro effect of Plocabulin and vincristine on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
Plocabulin and Vincristine stock solutions in DMSO
-
96-well, clear, flat-bottom microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10x working stock of Plocabulin and vincristine by diluting the stock solutions in General Tubulin Buffer. Prepare a serial dilution to test a range of concentrations.
-
Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
-
Assay Procedure:
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the Vmax (maximum rate of polymerization) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
B. Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effects of Plocabulin and vincristine on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Plocabulin and Vincristine stock solutions in DMSO
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of dilutions of Plocabulin and vincristine in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
C. Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effects of Plocabulin and vincristine on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Plocabulin and Vincristine
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with Plocabulin, vincristine, or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, and collect both adherent and floating cells.
-
Wash cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
D. Immunofluorescence Staining of Microtubules
Objective: To visualize the effects of Plocabulin and vincristine on the microtubule network in cells.
Materials:
-
Cancer cell line of interest
-
Sterile glass coverslips
-
Complete cell culture medium
-
Plocabulin and Vincristine
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach.
-
Treat cells with Plocabulin, vincristine, or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Conclusion
Plocabulin and vinca alkaloids, while both targeting tubulin, exhibit distinct mechanisms of action and resistance profiles. Vincristine, a well-established chemotherapeutic, remains a vital component of many treatment regimens, but its efficacy can be hampered by neurotoxicity and P-gp-mediated resistance. Plocabulin, a novel tubulin inhibitor with a unique binding site, shows promise in overcoming this resistance mechanism and has demonstrated potent anti-proliferative and anti-angiogenic effects in preclinical models.
Further head-to-head preclinical studies are warranted to directly compare the efficacy and toxicity of Plocabulin and vincristine in a range of cancer models. The distinct properties of Plocabulin may offer a therapeutic advantage in tumors that are refractory to conventional tubulin-targeting agents. The ongoing clinical development of Plocabulin will be crucial in defining its role in the oncologic armamentarium.
References
- 1. mdpi.com [mdpi.com]
- 2. PM060184, a new tubulin binding agent with potent antitumor activity including P-glycoprotein over-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I safety and efficacy clinical trial of plocabulin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vincristine - Wikipedia [en.wikipedia.org]
- 5. ijrpr.com [ijrpr.com]
Validating Microtubule Network Disruption by Tubulin Inhibitor 27: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tubulin inhibitor 27's performance against other well-established microtubule-targeting agents. Supporting experimental data and detailed protocols are presented to validate its efficacy in disrupting microtubule networks, a critical mechanism in cancer chemotherapy.[1]
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[2][3] Their critical role, particularly in the formation of the mitotic spindle during cell division, makes them a prime target for anticancer drug development.[2][3] Tubulin inhibitors interfere with microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents.
This compound belongs to the class of microtubule-destabilizing agents, which act by inhibiting the polymerization of tubulin. This guide will compare its activity with other inhibitors that target the colchicine binding site on β-tubulin, as well as with microtubule-stabilizing agents like paclitaxel.
Comparative Efficacy of Microtubule Disruptors
The following table summarizes the in vitro activities of various tubulin inhibitors, providing a quantitative comparison of their potency. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds in inhibiting tubulin polymerization and cancer cell proliferation.
| Compound | Assay Type | Cell Line / System | IC50 / GI50 (µM) | Reference |
| This compound (Representative) | Tubulin Polymerization | In vitro | ~2.5 | |
| Cell Proliferation | HeLa | ~0.05 | ||
| Colchicine | Tubulin Polymerization | In vitro | ~1 | |
| Nocodazole | Tubulin Polymerization | In vitro | ~5 | |
| Vinblastine | Tubulin Polymerization | In vitro | ~1 | |
| Paclitaxel (Taxol) | Tubulin Polymerization | In vitro | Promotes Polymerization | |
| Cell Proliferation | HeLa | ~0.008 | ||
| Combretastatin A-4 (CA-4) | Tubulin Polymerization | In vitro | ~2.5 |
Mechanism of Action and Experimental Validation
The disruption of microtubule networks by tubulin inhibitors can be validated through a series of key experiments. These assays confirm the compound's direct effect on tubulin polymerization, its impact on the cellular microtubule cytoskeleton, and its ultimate consequence on cell viability and division.
Signaling Pathway of Tubulin Polymerization Inhibitors
Tubulin polymerization inhibitors, such as this compound, bind to the colchicine site on β-tubulin. This binding event prevents the conformational change required for tubulin dimers to assemble into microtubules, leading to a net depolymerization of the microtubule network. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis.
Caption: Mechanism of action for this compound leading to apoptosis.
Experimental Workflow for Validation
A typical workflow to validate a novel tubulin polymerization inhibitor involves a multi-step process, starting from in vitro biochemical assays and progressing to cell-based functional assays.
Caption: Experimental workflow for characterizing a tubulin polymerization inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring the change in turbidity.
-
Principle: The polymerization of tubulin into microtubules increases the light scattering of a solution, which can be measured spectrophotometrically at 340 nm.
-
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Test compound (this compound) and positive controls (e.g., Colchicine, Paclitaxel) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-3 mg/mL.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.
-
Include vehicle control (DMSO) and positive controls.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
Plot the absorbance against time to generate polymerization curves. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative data on the extent of disruption caused by the inhibitor.
-
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific to α-tubulin binds to the microtubules, and a fluorescently labeled secondary antibody binds to the primary antibody, enabling visualization by fluorescence microscopy.
-
Procedure:
-
Cell Seeding: Seed mammalian cells onto sterile glass coverslips and allow them to adhere and grow to 50-70% confluency.
-
Drug Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Fixation: Gently wash the cells with pre-warmed PBS and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Alternatively, ice-cold methanol can be used for fixation.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (e.g., DM1A) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
-
Cell-Based Tubulin Polymerization Assay (Western Blot)
This assay quantifies the shift between the soluble (monomeric) and polymerized (cytoskeletal) tubulin pools within the cell, providing a quantitative measure of microtubule destabilization.
-
Principle: Cells are lysed in a hypotonic buffer that preserves the microtubule polymer. The lysate is then separated by centrifugation into a soluble fraction (containing tubulin monomers) and a pellet fraction (containing polymerized microtubules). The amount of tubulin in each fraction is then quantified by Western blotting.
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and lyse them in a hypotonic buffer containing a non-ionic detergent.
-
Fractionation: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
Sample Preparation: Collect the supernatant (soluble fraction). Wash the pellet and resuspend it in a suitable buffer (polymerized fraction). Determine the protein concentration of both fractions.
-
Western Blotting:
-
Separate equal amounts of protein from the soluble and polymerized fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against α-tubulin.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using chemiluminescence.
-
-
Quantification: Determine the band intensity for tubulin in both fractions. Calculate the percentage of polymerized tubulin as [P / (S + P)] x 100, where P is the intensity of the polymerized fraction and S is the intensity of the soluble fraction. A decrease in the percentage of polymerized tubulin compared to the vehicle control indicates microtubule destabilization.
-
Cell Viability (Antiproliferative) Assay
This assay determines the cytotoxic effect of the tubulin inhibitor on cancer cell lines.
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
References
Assessing the Selectivity of Tubulin Inhibitor 27 (Nocodazole) for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro selectivity of Tubulin inhibitor 27, identified as the well-established microtubule-destabilizing agent Nocodazole, for cancer cells over normal cells. Its performance is benchmarked against three clinically relevant tubulin inhibitors: Paclitaxel (a microtubule stabilizer), Vincristine (a microtubule destabilizer), and Combretastatin A-4 (a microtubule destabilizer). This analysis is based on publicly available experimental data to aid researchers in evaluating the therapeutic potential and selectivity of these compounds.
Executive Summary
Tubulin inhibitors are a cornerstone of cancer chemotherapy, primarily functioning by disrupting microtubule dynamics, which are crucial for cell division. An ideal tubulin inhibitor would exhibit high cytotoxicity towards rapidly dividing cancer cells while sparing quiescent normal cells. This guide reveals that while all four examined tubulin inhibitors demonstrate potent anti-proliferative activity against a wide range of cancer cell lines, their selectivity for cancer cells over normal, non-cancerous cells varies. The data, presented herein, suggests that Nocodazole, while a potent inhibitor of tubulin polymerization, did not advance to clinical trials due to noted toxic side effects, underscoring the importance of a favorable selectivity profile. Comparatively, other agents like Paclitaxel and Combretastatin A-4 have shown some degree of selectivity in certain contexts.
Data Presentation: Comparative Cytotoxicity (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Nocodazole and the comparator tubulin inhibitors in various human cancer and normal cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, is provided where data is available. A higher SI value suggests greater selectivity for cancer cells.
Table 1: Cytotoxicity of Nocodazole (this compound) in Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type/Normal Tissue | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 49.33 ± 2.60 | |
| A549 | Lung Carcinoma | 244 | |
| COLO 205 | Colon Carcinoma | >1000 | |
| RPE-1 | Normal Retinal Pigment Epithelial | 81.67 ± 4.41 | |
| WI-38t | Normal Lung Fibroblast | 200 (approx.) | |
| MRC-5 | Normal Lung Fibroblast | 1250 (for synchronization) |
Table 2: Cytotoxicity of Paclitaxel in Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type/Normal Tissue | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 2.5 - 7.5 | |
| A549 | Lung Carcinoma | 27 | |
| MCF-7 | Breast Adenocarcinoma | 2.5 - 7.5 | |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | 0.1 (pM) - 2 | |
| NHDF | Normal Human Dermal Fibroblasts | 1 - 10 | |
| NHA | Normal Human Astrocytes | 1 - 10 | |
| NHEK | Normal Human Epidermal Keratinocytes | 1 - 10 |
Table 3: Cytotoxicity of Vincristine in Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type/Normal Tissue | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 1.4 | |
| A549 | Lung Carcinoma | >100 | |
| MCF-7 | Breast Adenocarcinoma | 7.371 | |
| Normal Breast Cells | Normal Breast Epithelium | >10,000 | |
| Normal Neural Cells | Normal Neural Tissue | >10,000 | |
| Cerebral Organoids | Normal Human Brain Tissue | Neurotoxic at high conc. |
Table 4: Cytotoxicity of Combretastatin A-4 in Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type/Normal Tissue | IC50 (nM) | Reference |
| BFTC 905 | Bladder Cancer | <4 | |
| TSGH 8301 | Bladder Cancer | <4 | |
| A549 | Lung Carcinoma | 1.8 (analogue) | |
| SV-HUC-1 | Normal Uroepithelium | >10 (less sensitive) | |
| HL-7702 | Normal Human Liver | 9.1 (analogue, µM) | |
| PBMCs | Normal Peripheral Blood Mononuclear Cells | >200 (µM) | |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | 5-10 (non-toxic dose) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solutions and are solubilized using a solubilizing agent (e.g., DMSO). The amount of formazan produced is directly proportional to the number of viable cells, and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
Protocol:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the tubulin inhibitors in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the highest drug concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in turbidity.
Comparative Analysis of the Cytotoxicity of E27 Across Different Tumor Types Fails to Yield Specific Compound Information
A comprehensive search for a specific cytotoxic agent designated "E27" has not yielded information on a singular, widely recognized compound with this identifier. While the search provided data on various chemical compounds and biological agents with numerical designations that include "27," a specific molecule consistently referred to as "E27" with a body of research on its cytotoxic effects across different tumor types could not be identified.
The investigation into the cytotoxicity of "E27" revealed references to a variety of substances, including derivatives of existing drugs and novel chemical entities. For instance, some studies describe the cytotoxic properties of compounds labeled as part of a series, such as "compound 27a," but these are distinct from a standalone agent named "E27."
Additionally, research mentioning "IL-27" refers to Interleukin-27, a cytokine involved in immune regulation. While IL-27 has been studied for its effects on the sensitivity of cancer cells to chemotherapy, it is a biological molecule with a different mechanism of action compared to a small molecule cytotoxic drug, which seems to be the focus of the intended analysis.
The search also provided general information on the methodologies used to assess cytotoxicity, such as the MTT assay, and the signaling pathways involved in apoptosis, which are relevant to the broader topic but cannot be applied to a specific, unidentified compound "E27."
Comparative Efficacy of Nocodazole (Tubulin Inhibitor 27) in Multi-Drug Resistant Cancer Cell Lines
A detailed guide for researchers and drug development professionals comparing the performance of the tubulin inhibitor Nocodazole with other standard microtubule-targeting agents in the context of multi-drug resistance (MDR).
This guide provides an objective comparison of Nocodazole, a well-characterized tubulin polymerization inhibitor, against other widely used microtubule-targeting agents such as paclitaxel, vincristine, and colchicine. The focus is on their efficacy in cancer cell lines exhibiting multi-drug resistance (MDR), a major challenge in oncology. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to aid in the design and interpretation of preclinical research.
Executive Summary
Microtubule dynamics are a critical target in cancer therapy due to their essential role in cell division. However, the efficacy of many microtubule-targeting agents is often limited by the development of MDR. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively effluxes a wide range of chemotherapeutic drugs from cancer cells. Nocodazole, by binding to the colchicine site on β-tubulin and inhibiting tubulin polymerization, offers a potential strategy to circumvent certain MDR mechanisms. This guide evaluates the available evidence for this potential.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Nocodazole and other tubulin inhibitors in various sensitive and multi-drug resistant cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions (e.g., drug exposure time), and the specific assay used. The data presented here is compiled from multiple sources to provide a comparative overview.
Table 1: IC50 Values of Tubulin Inhibitors in Sensitive vs. Multi-Drug Resistant (P-glycoprotein Overexpressing) Cell Lines
| Cell Line | Resistance Mechanism | Nocodazole IC50 | Paclitaxel IC50 | Vincristine IC50 | Colchicine IC50 |
| MCF-7 (Breast Cancer) | Sensitive | - | ~7.371 nM | - | - |
| MCF-7/A (Breast Cancer) | P-gp Overexpression | - | - | ~10,574 nM | - |
| A549 (Lung Cancer) | Sensitive | - | - | - | - |
| A549/T (Lung Cancer) | P-gp Overexpression | - | - | High Resistance | - |
| HCT-8 (Colon Cancer) | Sensitive | - | - | ~0.97 µg/mL | - |
| HCT-8/V (Colon Cancer) | P-gp Overexpression | - | - | ~2573x increase | - |
| SW620 (Colorectal Cancer) | Sensitive | - | - | - | - |
| SW620/Ad300 (Colorectal Cancer) | P-gp Overexpression | - | Significant Resistance | Significant Resistance | Significant Resistance |
| LoVo (Colon Cancer) | Sensitive | - | - | - | Nanomolar range |
| LoVo/DX (Colon Cancer) | P-gp Overexpression | - | - | - | Nanomolar range |
Mechanism of Action and Overcoming Multi-Drug Resistance
Tubulin inhibitors are broadly categorized as either microtubule-stabilizing agents (e.g., paclitaxel) or microtubule-destabilizing agents (e.g., vincristine, colchicine, and Nocodazole). Paclitaxel binds to the interior of the microtubule, promoting its stability, while vinca alkaloids have their own distinct binding site. Nocodazole and colchicine bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.
A key advantage of some colchicine-site inhibitors is their reduced susceptibility to efflux by P-glycoprotein. This allows them to accumulate to cytotoxic concentrations within MDR cells, thereby overcoming a primary resistance mechanism that affects taxanes and vinca alkaloids.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Navigating the Therapeutic Frontier: A Comparative Guide to the Pharmacokinetic Profiles of Novel Tubulin Inhibitors
For Immediate Release
In the dynamic landscape of oncology research, the development of novel tubulin inhibitors continues to offer promising avenues for cancer therapy. These agents, by targeting the fundamental cytoskeletal protein tubulin, disrupt cell division and induce apoptosis in rapidly proliferating cancer cells. However, the clinical success of these inhibitors is intrinsically linked to their pharmacokinetic profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of three novel tubulin inhibitors at the forefront of clinical development: Sabizabulin (VERU-111), Plinabulin, and the early clinical-stage compound, Combretastatin A-4 Phosphate (CA4P), offering researchers, scientists, and drug development professionals a clear overview of their performance based on available experimental data.
At a Glance: Comparative Pharmacokinetics
To facilitate a direct comparison, the following table summarizes the key human pharmacokinetic parameters for Sabizabulin, Plinabulin, and Combretastatin A-4 Phosphate. Preclinical data for Plinabulin in a rat model is also included to provide a broader perspective.
| Parameter | Sabizabulin (VERU-111) | Plinabulin | Combretastatin A-4 Phosphate (CA4P) | Plinabulin (Rat Model) |
| Route of Administration | Oral | Intravenous | Intravenous | Intravenous |
| Dose | 63 mg/day (Recommended Phase 2 Dose) | 20 mg/m² | 60 mg/m² | 0.5, 1, or 3 mg/kg |
| Half-life (t1/2) | Not explicitly stated | Not explicitly stated in human studies | ~30 minutes[1][2] | Dose-dependent |
| Maximum Concentration (Cmax) | Not explicitly stated | Not explicitly stated in human studies | Not explicitly stated | Dose-dependent |
| Time to Cmax (Tmax) | Not explicitly stated | Not explicitly stated in human studies | Not explicitly stated | Not explicitly stated |
| Area Under the Curve (AUC) | Predicted to be effective at 63 mg/day[1] | Not explicitly stated in human studies | Not explicitly stated | Dose-dependent |
| Volume of Distribution (Vd) | Not explicitly stated | Not explicitly stated in human studies | Mean Vdss: 7.5 liters | Not explicitly stated |
| Clearance (CL) | Not explicitly stated | Not explicitly stated in human studies | Mean Systemic Clearance: 24.6 liters/h | Not explicitly stated |
| Oral Bioavailability | 21% to 50% (in mice, rats, and dogs) | N/A | N/A | N/A |
Note: "Not explicitly stated" indicates that while clinical trials have been conducted, the specific quantitative values for these parameters were not found in the reviewed literature. Further investigation into full clinical study reports may be necessary for a more detailed comparison.
In Focus: The Pharmacokinetic Profiles
Sabizabulin (VERU-111)
Sabizabulin is an orally bioavailable, first-in-class cytoskeleton disruptor that targets both alpha and beta tubulin. Preclinical studies have demonstrated favorable pharmacokinetic properties with an oral bioavailability ranging from 21% to 50% in various animal models.[3] Phase 1b/2 clinical trials in men with metastatic castration-resistant prostate cancer have established a recommended Phase 2 dose of 63 mg administered daily.[1] While specific human pharmacokinetic parameters such as half-life and Cmax have not been detailed in the readily available literature, the area under the curve (AUC) at the 63 mg daily dose was predicted to be clinically effective. The favorable safety profile, with no reported neurotoxicity or neutropenia, suggests a manageable pharmacokinetic and pharmacodynamic relationship.
Plinabulin
Plinabulin is a novel, intravenous tubulin inhibitor that has shown promise in preventing chemotherapy-induced neutropenia and as an anticancer agent. While human pharmacokinetic data from its numerous clinical trials are not yet fully published in a quantitative format, preclinical studies in a cyclophosphamide-induced leukopenic rat model provide valuable insights. In this model, Plinabulin was administered intravenously at doses of 0.5, 1, and 3 mg/kg, and its plasma concentrations were monitored over 10 hours. The study indicated dose-proportionality was not observed over this range. A key feature of Plinabulin is its ability to cross the blood-brain barrier, suggesting a favorable distribution profile for treating brain metastases.
Combretastatin A-4 Phosphate (CA4P)
Combretastatin A-4 Phosphate is a prodrug that is rapidly converted to its active form, combretastatin A-4 (CA4), a potent tubulin polymerization inhibitor. A Phase I clinical trial in patients with advanced cancer provided key pharmacokinetic data following intravenous administration. The study revealed a very short plasma half-life of approximately 30 minutes for CA4P. The mean volume of distribution at steady state (Vdss) was 7.5 liters, and the mean systemic clearance was 24.6 liters/hour. This rapid clearance necessitates further investigation into optimal dosing schedules to maintain therapeutic concentrations.
Experimental Methodologies: A Look Behind the Data
The pharmacokinetic data presented in this guide are derived from rigorous experimental protocols. Below are summaries of the methodologies employed in the cited studies.
Pharmacokinetic Analysis of Combretastatin A-4 Phosphate in Humans
-
Study Design: A Phase I, single-dose, intravenous infusion study in patients with advanced cancer.
-
Sample Collection: Thirteen serial blood samples were collected at predefined time points: immediately before the infusion, 1 minute before the end of the infusion, and at 5, 15, 30, 45, 60, and 90 minutes, and 2, 4, 8, 12, and 24 hours post-infusion.
-
Analytical Method: Plasma samples were analyzed for CA4P and its active metabolite, CA4, using a validated high-performance liquid chromatography (HPLC) method.
-
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.
Preclinical Pharmacokinetic Study of Plinabulin in Rats
-
Animal Model: Wistar rats, including a cyclophosphamide-induced leukopenic model.
-
Drug Administration: A single intravenous dose of Plinabulin at 0.5, 1, or 3 mg/kg.
-
Sample Collection: Blood samples were collected from the post-orbital venous sinus at pre-dose and at 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 10 hours after administration.
-
Analytical Method: Plasma concentrations of Plinabulin were quantified using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were determined from the plasma concentration-time profiles.
Visualizing the Path to Action: From Administration to Cellular Effect
To understand the journey of these novel tubulin inhibitors within the body and their ultimate mechanism of action, the following diagrams illustrate a generalized experimental workflow for pharmacokinetic studies and the signaling pathway of tubulin inhibition.
Caption: Generalized workflow for determining pharmacokinetic profiles.
Caption: Tubulin inhibition pathway leading to apoptosis.
Conclusion
The pharmacokinetic profiles of novel tubulin inhibitors are a critical determinant of their therapeutic potential. Sabizabulin's oral bioavailability presents a significant advantage in terms of patient convenience. Plinabulin's ability to penetrate the central nervous system opens possibilities for treating brain cancers. The rapid clearance of Combretastatin A-4 Phosphate highlights the need for optimized dosing strategies. As more comprehensive clinical data for Sabizabulin and Plinabulin become available, a more detailed and direct comparison will be possible, further guiding the rational design and clinical application of this important class of anticancer agents. This guide serves as a foundational resource for researchers dedicated to advancing the fight against cancer through innovative therapeutic strategies.
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Novel UHPLC-MS/MS Method for the Quantification of Plinabulin in Plasma and Its Application in a Pharmacokinetic Study with Leukopenic Rats [mdpi.com]
- 3. Phase I/II trial of plinabulin in combination with nivolumab and ipilimumab in patients with recurrent small cell lung cancer (SCLC): Big ten cancer research consortium (BTCRC-LUN17-127) study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tubulin Inhibitor 27: A Comprehensive Guide
For Research Use Only. Not for use in diagnostic procedures.
This document provides essential safety and logistical information for the proper disposal of Tubulin inhibitor 27, a potent antineoplastic agent. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure personal safety and environmental compliance. Given that this compound is a tubulin polymerization inhibitor with anti-angiogenesis and antitumor activities, it must be handled as a hazardous cytotoxic compound.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to work within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3] All personnel must be trained in handling cytotoxic agents and be familiar with emergency spill procedures. The following personal protective equipment is mandatory.[3]
| PPE Item | Specifications | Rationale |
| Gloves | Double chemotherapy gloves (nitrile) | Prevents skin contact and absorption. The outer glove should be changed immediately if contaminated. |
| Gown | Disposable, solid-front, low-permeability fabric with long sleeves and closed cuffs | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from potential splashes or aerosols. |
| Respiratory Protection | A properly fitted respirator may be necessary if aerosols are generated outside of a chemical fume hood. | Minimizes inhalation exposure. |
Biological Activity and Hazard Identification
This compound functions by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis. This mechanism underlies its potent antitumor and anti-angiogenesis properties. Due to its cytotoxic nature, it is harmful if swallowed and may cause skin, eye, and respiratory irritation. It is also recognized as being very toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental release.
| Compound | IC₅₀ (Tubulin Polymerization) | IC₅₀ (K562 Cells) | IC₅₀ (Jurkat Cells) | IC₅₀ (Zebrafish Angiogenesis) |
| This compound | 25.6 µM | 6.2 µM | 7.9 µM | 38.4 µM |
Step-by-Step Disposal Protocol
Proper segregation and containment of waste contaminated with this compound are crucial. All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and include the appropriate hazard symbols.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as contaminated gloves, weigh boats, and pipette tips, must be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Decontamination:
-
All non-disposable equipment and surfaces that have been in contact with the inhibitor must be decontaminated.
-
Wipe surfaces and equipment with a suitable solvent, such as 70% ethanol, followed by a thorough rinse with water.
-
Collect all decontamination materials, including wipes and rinsate, as hazardous waste.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing full PPE, contain the spill to prevent it from spreading.
-
For liquid spills, use an absorbent material from a chemotherapy spill kit.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all contaminated absorbent and cleaning materials into a sealed, labeled hazardous waste container.
4. Waste Storage and Disposal:
-
Store all hazardous waste containers in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the final disposal of hazardous chemical waste, which typically involves collection by a certified hazardous waste disposal company.
Visual Guides
The following diagrams illustrate the key biological pathway affected by this compound and the procedural workflow for its safe disposal.
Caption: Mechanism of action for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Tubulin inhibitor 27
Essential Safety and Handling Guide for Tubulin Inhibitor 27
Immediate Safety and Hazard Information
Tubulin inhibitors, as a class of cytotoxic compounds, interfere with microtubule dynamics, a fundamental cellular process.[5] Therefore, this compound should be handled with extreme caution. Assume it may be carcinogenic, mutagenic, and teratogenic. Exposure can occur through skin contact, inhalation of aerosols or powders, and accidental ingestion.
Personal Protective Equipment (PPE) is the primary line of defense and must be worn at all times when handling this compound.
Quantitative Data Summary
While a comprehensive datasheet is unavailable, the following table summarizes known quantitative information for this compound (DYT-1).
| Property | Value | Reference |
| Chemical Name | This compound (DYT-1) | |
| Activity | Tubulin polymerization inhibitor | |
| IC₅₀ (Tubulin Polymerization) | 25.6 μM | |
| IC₅₀ (K562 cell line) | 6.2 μM | |
| IC₅₀ (Jurkat cell line) | 7.9 μM | |
| IC₅₀ (Anti-angiogenesis in Zebrafish) | 38.4 μM |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for handling this compound from receipt to waste disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear single-use, chemotherapy-grade nitrile gloves when handling the package.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. Follow the manufacturer's recommendations for storage temperature.
Preparation and Handling
-
All handling of this compound, especially the powder form, must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.
-
Required PPE:
-
Gloves: Double pair of chemotherapy-grade nitrile gloves. The outer glove should be changed immediately if contaminated.
-
Gown: A disposable, solid-front, low-permeability fabric gown with long sleeves and closed cuffs.
-
Eye Protection: Safety goggles or a full-face shield.
-
Respiratory Protection: A fit-tested N95 or higher respirator should be used when handling the powder form to avoid aerosol inhalation.
-
Spill Management
-
In the event of a spill, immediately secure the area and alert others.
-
Wearing full PPE, contain the spill using a chemotherapy spill kit.
-
For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Carefully collect all contaminated materials into a designated cytotoxic waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough rinse with water. All cleaning materials must be disposed of as cytotoxic waste.
Disposal Plan: Waste Segregation and Final Disposition
Proper segregation and disposal of waste contaminated with this compound are critical to prevent exposure and environmental contamination. All waste must be treated as hazardous cytotoxic waste.
Waste Segregation
-
Solid Waste: Includes contaminated gloves, gowns, bench paper, pipette tips, and vials. Place these items in a designated, leak-proof, puncture-resistant hazardous waste container clearly labeled "Cytotoxic Waste" with the appropriate hazard symbols.
-
Liquid Waste: Includes unused stock solutions and cell culture media containing the inhibitor. Collect in a dedicated, sealed, and shatter-proof hazardous liquid waste container. This container must be clearly labeled "Hazardous Liquid Waste," "Cytotoxic," and with the chemical name. Do not dispose of liquid waste down the drain.
-
Sharps Waste: Includes needles, syringes, and contaminated glass slides. Dispose of these immediately in a designated, puncture-proof sharps container for cytotoxic waste, also clearly labeled.
Final Disposal
-
All collected hazardous waste containers must be sealed and stored in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The recommended method for the final disposal of cytotoxic waste is high-temperature incineration.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the key workflows for the proper handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Waste disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
